molecular formula C6H13NO B3021569 (1R,2R)-2-Aminocyclohexanol CAS No. 6982-39-4

(1R,2R)-2-Aminocyclohexanol

Cat. No.: B3021569
CAS No.: 6982-39-4
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-PHDIDXHHSA-N
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Description

(1R,2R)-2-Aminocyclohexanol is a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry. This compound is characterized by its two stereocenters in a trans-relative configuration on the cyclohexane ring, making it a versatile precursor for the development of stereospecific molecules. It is a solid with a melting point of approximately 90-94 °C and a specific rotation of -36.0 to -40.0 deg (C=1.2, water) . This chiral amino alcohol is prominently used in the synthesis of sophisticated organocatalysts. Recent research demonstrates its application in creating prolinamide derivatives that serve as highly effective catalysts for asymmetric List-Lerner-Barbas aldol reactions, which are crucial for forming carbon-carbon bonds in the enantioselective synthesis of complex molecules . Furthermore, this compound is a key raw material in medicinal chemistry research. It has been employed in the synthesis of novel hyperbolic inhibitors targeting human cathepsins, which are proteolytic enzymes involved in various diseases like osteoporosis and autoimmune disorders . The stereochemistry of the aminocyclohexanol moiety is critical for achieving selectivity and potency in these enzyme inhibitors . Researchers should note that this compound is air-sensitive, hygroscopic, and heat-sensitive. It requires storage in a refrigerated (0-10°C) environment under an inert gas . This product is intended for research and development purposes only and is not classified as a drug or consumer product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310006
Record name (1R,2R)-2-Aminocyclohexanol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-16-8, 6982-39-4
Record name (1R,2R)-2-Aminocyclohexanol
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Record name (1R,2R)-2-Aminocyclohexanol
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Record name Cyclohexanol, 2-amino-, (1R,2R)-rel-
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Record name rac-(1R,2R)-2-aminocyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclohexanol is a chiral β-amino alcohol that serves as a cornerstone in modern organic and medicinal chemistry. Its rigid cyclic structure, combined with its specific stereochemistry, makes it an invaluable building block for the synthesis of complex molecules, chiral ligands for asymmetric catalysis, and pharmacologically active compounds where precise three-dimensional arrangement is paramount for biological function.[1] This guide provides a comprehensive analysis of the core structural properties of this compound, offering insights into the interplay between its stereochemistry, conformation, and physicochemical characteristics.

Stereochemistry and Molecular Architecture

The identity and properties of this compound are fundamentally defined by the spatial arrangement of its functional groups. With the molecular formula C₆H₁₃NO, this compound possesses two adjacent stereocenters on a cyclohexane ring.[2]

  • Absolute Configuration : The designation (1R,2R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. At carbon C1, the hydroxyl (-OH) group has the highest priority, and the configuration is R. At the adjacent carbon C2, the amino (-NH₂) group holds the highest priority, and its configuration is also R.

  • trans Isomerism : This specific combination of stereocenters results in a trans configuration, where the hydroxyl and amino groups are positioned on opposite faces of the cyclohexane ring. This is a critical distinction from its diastereomer, (1R,2S)-2-aminocyclohexanol, which has a cis configuration with both groups on the same face.[3] The trans arrangement fundamentally dictates the molecule's conformational preferences and intermolecular interactions by precluding the possibility of intramolecular hydrogen bonding between the -OH and -NH₂ groups.[3]

Caption: 2D representation of this compound with stereochemistry.

Conformational Analysis: The Dominance of the Diequatorial State

The cyclohexane ring is not planar; it adopts a puckered chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like the trans-2-aminocyclohexanol, two principal chair conformations can exist, which interconvert via a "ring-flip."

The stability of these conformers is dictated by the steric strain arising from the positions of the substituents (axial vs. equatorial).

  • Diequatorial (e,e) Conformer : Both the -OH group and the -NH₂ group occupy equatorial positions. In this arrangement, the bulky substituents are pointed away from the ring's center, minimizing steric hindrance, particularly the unfavorable 1,3-diaxial interactions.

  • Diaxial (a,a) Conformer : Both substituents occupy axial positions. This conformation is significantly less stable due to substantial steric clashes (1,3-diaxial interactions) between the axial -OH and -NH₂ groups and the axial hydrogen atoms on the same face of the ring.

Consequently, the conformational equilibrium overwhelmingly favors the diequatorial conformer. This preference for a specific, well-defined, and rigid three-dimensional shape is a key reason for its utility in asymmetric synthesis.[3]

Conformational_Equilibrium Diaxial Diaxial Equilibrium_fwd Ring Flip Diaxial->Equilibrium_fwd Diequatorial Diequatorial Equilibrium_rev Diequatorial->Equilibrium_rev  <<1% Equilibrium_fwd->Diequatorial  >>99% Equilibrium_rev->Diaxial

Caption: Conformational equilibrium of this compound.

Spectroscopic Characterization: A Window into the Structure

Spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the detailed structure in solution.

  • ¹H NMR : The protons on the carbons bearing the amino and hydroxyl groups (H-C1 and H-C2) are of particular diagnostic importance. In the dominant diequatorial conformation, these protons are in a trans-diaxial arrangement. This orientation results in a large vicinal coupling constant (³JHH), typically in the range of 9-12 Hz. Observing such a large coupling constant is strong evidence for the trans configuration and the diequatorial preference of the substituents.[4]

  • ¹³C NMR : The carbons bonded to the electronegative oxygen and nitrogen atoms (C1 and C2) are deshielded and will appear at a downfield chemical shift compared to the other ring carbons. The symmetry of the molecule influences the number of distinct signals observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of intermolecular hydrogen bonding.

  • N-H Stretch : As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.

  • C-O and C-N Stretches : These appear in the fingerprint region, typically between 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (115.17 g/mol ).[2]

  • Fragmentation : A characteristic fragmentation pattern for amino alcohols is α-cleavage, where the bond between C1 and C2 or C2 and C3 breaks, leading to resonance-stabilized fragment ions.

Property Description Source
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
IUPAC Name (1R,2R)-2-aminocyclohexan-1-ol[2]
Stereochemistry trans configuration[3]
Predominant Conformation Chair, with diequatorial substituents (-OH, -NH₂)[3]
Key ¹H NMR Feature Large ³JHH coupling (9-12 Hz) for H-C1/H-C2 protons[4]
Key IR Absorptions Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹)[5]

Experimental Protocols: Structural Verification Workflow

Verifying the structure and purity of this compound is a critical step in its application. This involves synthesis, purification, and characterization.

Protocol 1: Chiral Resolution of Racemic trans-2-Aminocyclohexanol

The enantiomerically pure compound is often obtained by resolving the racemic mixture. A common and effective method involves diastereomeric salt formation using a chiral resolving agent.

Objective : To separate (1R,2R)- and (1S,2S)-2-aminocyclohexanol from a racemic mixture.

Methodology :

  • Salt Formation : Dissolve racemic trans-2-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid.[6]

  • Fractional Crystallization : The two diastereomeric salts ((1R,2R)-amino alcohol with (R)-acid and (1S,2S)-amino alcohol with (R)-acid) will have different solubilities. Allow the solution to cool slowly to induce crystallization of the less soluble salt.

  • Isolation : Filter the crystals and wash with a small amount of cold solvent. The less soluble diastereomer is now isolated.

  • Liberation of Free Amine : Dissolve the isolated salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

  • Extraction : Extract the free amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound.[6]

  • Enantiomeric Excess (ee) Determination : Confirm the optical purity using chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR.

Protocol 2: Definitive Structure Elucidation by X-ray Crystallography

While spectroscopic methods provide excellent structural information, single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration and solid-state conformation.

Objective : To determine the precise three-dimensional structure of the molecule.

Methodology :

  • Crystal Growth : Grow a high-quality single crystal of the purified compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling a saturated solution.

  • Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. This computational process yields a precise 3D model of the molecule.

  • Data Analysis : The final model provides exact bond lengths, bond angles, and torsional angles. It confirms the trans stereochemistry, the chair conformation, and reveals the network of intermolecular hydrogen bonds that stabilize the crystal structure.

Structural_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_validation Structural Confirmation Racemic Racemic trans-2-Aminocyclohexanol Resolution Chiral Resolution (e.g., with Mandelic Acid) Racemic->Resolution Pure This compound Resolution->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Xray X-ray Crystallography Pure->Xray Conformation Conformation & Coupling Constants NMR->Conformation FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight AbsoluteConfig Absolute Configuration & 3D Structure Xray->AbsoluteConfig

Caption: Workflow for the synthesis and structural validation of this compound.

Conclusion

The structural properties of this compound are a direct consequence of its trans stereochemistry, which forces the cyclohexane ring to adopt a highly stable diequatorial chair conformation. This well-defined and rigid molecular architecture, devoid of intramolecular hydrogen bonding, is fundamental to its role as a chiral building block. A thorough understanding of its conformational and spectroscopic features, confirmed through rigorous experimental protocols, is essential for its effective application in the rational design of catalysts and pharmaceuticals, where precise control of stereochemistry is the key to function.

References

An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexanol: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: (1R,2R)-2-Aminocyclohexanol is a pivotal chiral building block in modern organic and medicinal chemistry. Characterized by a cyclohexane backbone with vicinal amino and hydroxyl groups in a defined trans stereochemical arrangement, this molecule is indispensable for the synthesis of complex, enantiomerically pure pharmaceuticals and fine chemicals. Its bifunctional nature, combined with its rigid stereochemistry, makes it a valuable precursor for chiral ligands and auxiliaries used in asymmetric catalysis. This guide provides a comprehensive overview of its core physical and chemical properties, stereochemical considerations, spectroscopic signature, synthetic utility, and essential handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemistry

This compound is a chiral amino alcohol with the molecular formula C₆H₁₃NO.[1][2] Its structure consists of a cyclohexane ring substituted on adjacent carbons (C1 and C2) with a hydroxyl (-OH) and a primary amino (-NH₂) group, respectively.

Stereochemical Definition: The designation "(1R,2R)" defines the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog priority rules. This specific isomer is a trans-diastereomer, meaning the hydroxyl and amino groups reside on opposite faces of the cyclohexane ring.[3] This arrangement is fundamentally different from its cis-diastereomeric counterparts, such as (1R,2S)-2-aminocyclohexanol, and this stereochemical distinction governs its physical properties and reactivity.[3]

Conformational Analysis: In its most stable state, the cyclohexane ring of the trans isomer adopts a chair conformation where both the large amino and hydroxyl substituents occupy equatorial positions to minimize 1,3-diaxial steric strain.[3] This diequatorial preference is a key feature of its conformational landscape. Unlike the cis isomer, the trans configuration prevents the formation of intramolecular hydrogen bonds between the amino and hydroxyl groups.[3] Consequently, its interactions are dominated by intermolecular hydrogen bonding, which significantly influences its melting point, solubility, and crystalline structure.[3]

cluster_0 This compound (Chair Conformation) C1 C1 C2 C2 C1->C2 O O C1->O (eq) C3 C3 C2->C3 N N C2->N (eq) C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 HO H O->HO HN1 H N->HN1 HN2 H N->HN2

Caption: Diequatorial conformation of this compound.

Physicochemical Properties

The physical characteristics of this compound are a direct consequence of its structure. The presence of both -OH and -NH₂ groups allows it to participate extensively in intermolecular hydrogen bonding, leading to a relatively high melting point for its molecular weight.

Data Rationale: The data presented below is a consolidation from various chemical suppliers and databases. It's important to note that properties like appearance and melting point can vary slightly depending on the purity and physical form (free base vs. hydrochloride salt) of the substance.

PropertyValueSource(s)
CAS Number 931-16-8 (free base); 6982-39-4 (trans-racemate)[1][4]
13374-31-7 (hydrochloride salt)
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1]
Appearance White to off-white or light yellow crystalline powder or solid[5]
Melting Point 92-94 °C[6]
Boiling Point 201.1 ± 33.0 °C (Predicted)[6]
Density 1.037 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[3][5]
Optical Purity (Typical) ≥98.0% ee

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR: A proton NMR spectrum will show complex multiplets for the cyclohexane ring protons, typically between 1.1 and 2.0 ppm. The protons on the carbons bearing the amino and hydroxyl groups (H1 and H2) will appear as distinct multiplets further downfield, generally in the range of 2.4-3.2 ppm.[6] The coupling constants between H1 and H2 are particularly informative for confirming the trans configuration (typically a large diaxial coupling constant is observed). The -OH and -NH₂ protons will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display six distinct signals for the cyclohexane carbons. The carbons attached to the electronegative oxygen and nitrogen atoms (C1 and C2) will be the most downfield, typically appearing in the range of 60-80 ppm, while the other four aliphatic carbons will be found further upfield (20-40 ppm).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which corresponds to the overlapping O-H and N-H stretching vibrations.[8] C-H stretching of the aliphatic ring appears just below 3000 cm⁻¹. The C-O and C-N stretching vibrations are typically observed in the 1050-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 115 may be observed.[3][9] Common fragmentation patterns for cyclohexanol derivatives include the loss of water (M-18) to give a peak at m/z = 97. Alpha-cleavage adjacent to the amine or alcohol can also occur. A prominent fragment is often seen at m/z = 56, which can arise from the loss of ethene after ring opening, a characteristic fragmentation for cyclohexanes.[10][11]

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its dual functionality and fixed stereochemistry, making it a cornerstone of asymmetric synthesis.[3][12]

  • Reactions of the Amino Group: The primary amine is nucleophilic and basic. It readily undergoes standard amine reactions such as N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides.

  • Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, (1R)-2-aminocyclohexanone, or undergo O-acylation to form esters.

  • Application as a Chiral Auxiliary: The compound can be temporarily incorporated into an achiral substrate to direct a subsequent stereoselective reaction. After the transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.

  • Precursor to Chiral Ligands: This is its most significant application. The amino and hydroxyl groups provide two coordination points for metal centers. It is a common starting material for the synthesis of more complex bidentate and polydentate ligands (e.g., Schiff bases, oxazolines, phosphine-amino alcohols) used in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, aldol reactions, and alkylations.[13][14][15][16]

Experimental Protocol: N-Acetylation of this compound

This protocol details the selective N-acetylation of the primary amine in the presence of the secondary alcohol, a common transformation in a multi-step synthesis.

cluster_workflow Workflow: N-Acetylation Protocol start 1. Dissolve this compound in Dichloromethane (DCM) add_base 2. Add Triethylamine (Et3N) and Cool to 0 °C start->add_base Creates solution add_reagent 3. Add Acetic Anhydride Dropwise add_base->add_reagent Base neutralizes HCl byproduct react 4. Stir at Room Temperature (Monitor by TLC) add_reagent->react Reaction proceeds workup 5. Aqueous Workup (Wash with NaHCO3, Brine) react->workup Quenches reaction, removes impurities dry 6. Dry Organic Layer (Na2SO4) workup->dry Removes water concentrate 7. Concentrate in vacuo dry->concentrate Removes solvent purify 8. Purify by Column Chromatography or Recrystallization concentrate->purify Isolates pure product

Caption: Experimental workflow for the N-acetylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)[17]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

    • Rationale: The base neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[17][18]

    • Rationale: Slow, cold addition controls the exothermic reaction. Acetic anhydride is chosen as it is less reactive than acetyl chloride, providing better selectivity for N-acylation over O-acylation under these conditions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[18]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes any unreacted acetic anhydride and the acetic acid byproduct. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-acetylated product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[19]

Safety, Handling, and Storage

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory.

  • GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust or vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

As a readily available and stereochemically defined bifunctional molecule, this compound is a high-value tool for the modern synthetic chemist. Its predictable stereochemistry and reactivity profile make it an exemplary chiral building block for constructing complex molecular architectures. A thorough understanding of its physical properties, conformational preferences, and chemical reactivity is essential for its effective application in the development of new pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to the Synthesis of Enantiopure (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1R,2R)-2-Aminocyclohexanol in Modern Chemistry

Enantiopure this compound is a pivotal chiral building block in the landscape of pharmaceutical development and asymmetric catalysis.[1][2] Its rigid cyclohexane backbone, coupled with the defined stereochemical relationship between the amino and hydroxyl functionalities, makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules. This vicinal amino alcohol is a key component in the preparation of chiral ligands for transition metal catalysts, which are instrumental in orchestrating highly selective asymmetric transformations.[3] Furthermore, its structural motif is embedded in numerous biologically active compounds, including antiviral and antitumor agents, as well as β-blockers and compounds active in the central nervous system.[1][4]

The absolute configuration of this compound is critical to its function, dictating the stereochemical outcome of the reactions it mediates or the pharmacological activity of the molecules it constitutes. Consequently, the development of efficient, scalable, and economically viable methods for the synthesis of this compound in high enantiomeric purity is a topic of significant interest to researchers and professionals in the chemical and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the core strategies for achieving enantiopure this compound, with a focus on the underlying principles, detailed experimental protocols, and comparative analysis of the methodologies.

Strategic Approaches to Enantiopure this compound

The synthesis of enantiopure this compound can be broadly categorized into three principal strategies:

  • Classical Resolution of Racemic Mixtures: This approach involves the synthesis of a racemic mixture of trans-2-aminocyclohexanol, followed by separation of the enantiomers using a chiral resolving agent.

  • Asymmetric Synthesis from Achiral Precursors: These methods aim to introduce the desired stereochemistry during the synthesis, starting from achiral or meso starting materials. A prominent example is the asymmetric ring-opening of cyclohexene oxide.

  • Chemoenzymatic and Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes, these strategies offer elegant solutions for either the kinetic resolution of racemic mixtures or the direct asymmetric synthesis of the target molecule.

The following sections will delve into the technical details of each of these strategies, providing both the theoretical framework and practical guidance for their implementation.

Methodology 1: Classical Resolution of Racemic trans-2-Aminocyclohexanol

The resolution of racemic mixtures via the formation of diastereomeric salts is a time-honored and industrially relevant technique. The key to this method lies in the selection of an appropriate chiral resolving agent that forms stable, crystalline salts with the target compound, and where the resulting diastereomers exhibit significantly different solubilities, allowing for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a chiral acid or base. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which can be exploited for their separation. For the resolution of the basic (1R,2R)- and (1S,2S)-2-aminocyclohexanol, a chiral acid is employed.

A highly effective and convenient method for the resolution of racemic 2-aminocyclohexanol derivatives involves the sequential use of (R)- and (S)-mandelic acid.[5] This protocol allows for the isolation of both enantiomers of the amino alcohol in high enantiomeric excess (>99% ee) and with good recovery of the resolving agent.

Experimental Protocol: Resolution of (±)-trans-2-(N-benzylamino)cyclohexanol

This protocol details the resolution of the N-benzylated derivative of trans-2-aminocyclohexanol, which is a common precursor. The benzyl group can be readily removed in a subsequent step to yield the free amino alcohol.

Step 1: Preparation of the Diastereomeric Salt with (R)-Mandelic Acid

  • Dissolve racemic trans-2-(N-benzylamino)cyclohexanol (1.0 equiv.) in a suitable solvent, such as a mixture of methanol and water.

  • Add a solution of (R)-mandelic acid (0.5 equiv.) in the same solvent system.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate crystallization.

  • Collect the precipitated crystals by filtration. These crystals will be enriched in the salt of one of the diastereomers, for instance, the ((1R,2R)-2-(N-benzylamino)cyclohexanol)-(R)-mandelic acid salt.

  • Wash the crystals with a small amount of cold solvent and dry them.

Step 2: Liberation of the Enantioenriched Amine

  • Suspend the crystalline diastereomeric salt in water.

  • Add an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amine and the mandelic acid.

  • Extract the liberated enantioenriched amine with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantioenriched (1R,2R)-2-(N-benzylamino)cyclohexanol.

Step 3: Recovery of the (1S,2S)-Enantiomer

  • The mother liquor from the first crystallization is now enriched in the (1S,2S)-enantiomer.

  • Isolate the free amine from the mother liquor by basification and extraction as described in Step 2.

  • Repeat the salt formation process with this enriched amine using (S)-mandelic acid to precipitate the ((1S,2S)-2-(N-benzylamino)cyclohexanol)-(S)-mandelic acid salt.

  • Liberate the (1S,2S)-amine from this salt as detailed above.

Step 4: Debenzylation to this compound

  • Dissolve the enantioenriched (1R,2R)-2-(N-benzylamino)cyclohexanol in a suitable solvent like methanol.

  • Add a palladium on carbon catalyst (Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure until the reaction is complete.

  • Filter off the catalyst and remove the solvent under reduced pressure to obtain the enantiopure this compound.

Data Summary: Resolution of trans-2-Aminocyclohexanol Derivatives
Resolving AgentTarget EnantiomerEnantiomeric Excess (ee)Reference
(R)- and (S)-Mandelic Acid(1R,2R) and (1S,2S)>99%[5]

Workflow for Classical Resolution

G cluster_0 Resolution Process racemate Racemic (±)-trans-2-Aminocyclohexanol Derivative salt_formation Diastereomeric Salt Formation & Crystallization racemate->salt_formation r_mandelic (R)-Mandelic Acid r_mandelic->salt_formation s_mandelic (S)-Mandelic Acid salt_formation_2 Salt Formation with (S)-Mandelic Acid s_mandelic->salt_formation_2 crystals Crystals ((1R,2R)-salt) salt_formation->crystals mother_liquor Mother Liquor (Enriched in 1S,2S) salt_formation->mother_liquor liberation_1 Liberation of Amine (Base Treatment) crystals->liberation_1 liberation_2 Liberation of Amine (Base Treatment) mother_liquor->liberation_2 enantio_r Enriched (1R,2R)-Amine liberation_1->enantio_r debenzylation Debenzylation (if applicable) enantio_r->debenzylation enantio_s_enriched Enriched (1S,2S)-Amine liberation_2->enantio_s_enriched enantio_s_enriched->salt_formation_2 enantio_s Enriched (1S,2S)-Amine salt_formation_2->enantio_s final_product Enantiopure this compound debenzylation->final_product

Caption: Workflow for the classical resolution of racemic trans-2-aminocyclohexanol.

Methodology 2: Asymmetric Synthesis via Ring-Opening of Cyclohexene Oxide

A more elegant and atom-economical approach to enantiopure vicinal amino alcohols is through the asymmetric ring-opening of meso-epoxides.[3] Cyclohexene oxide, a readily available and inexpensive starting material, is a prime substrate for this strategy. The key to success lies in the use of a chiral catalyst that can differentiate between the two enantiotopic carbons of the epoxide, leading to a highly enantioselective nucleophilic attack.

Principle of Catalytic Asymmetric Epoxide Ring-Opening

In this reaction, a nucleophile, which serves as the amino group precursor, attacks one of the epoxide carbons. A chiral catalyst, typically a metal-ligand complex, coordinates to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the nucleophile to one of the two carbons preferentially. The use of carbamates as nucleophiles is particularly advantageous as they are stable and safe to handle, and the resulting protected amino alcohol can be easily deprotected.

A highly efficient protocol for this transformation employs an oligomeric (salen)Co-OTf complex as the catalyst for the addition of phenyl carbamate to cyclohexene oxide.[6] The oligomeric nature of the catalyst is believed to facilitate cooperative effects between the cobalt centers, leading to enhanced reactivity and enantioselectivity.

Experimental Protocol: Asymmetric Addition of Phenyl Carbamate to Cyclohexene Oxide

Step 1: Catalytic Asymmetric Ring-Opening

  • In an inert atmosphere glovebox, charge a reaction vessel with the oligomeric (salen)Co-OTf catalyst (0.5-1 mol%).

  • Add cyclohexene oxide (1.0 equiv.) and phenyl carbamate (1.1 equiv.).

  • Add a suitable solvent, such as toluene, to achieve a high concentration.

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

Step 2: Deprotection and Isolation

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Subject the crude product to basic hydrolysis (e.g., using aqueous NaOH) to cleave the carbamate protecting group.

  • Extract the aqueous layer with an organic solvent to remove non-polar impurities.

  • Acidify the aqueous layer with an acid, such as hydrochloric acid (HCl), to protonate the amino alcohol.

  • The product, this compound, can then be isolated, often as its hydrochloride salt, by crystallization. Recrystallization can further enhance the enantiomeric purity to >99% ee.[6]

Data Summary: Asymmetric Ring-Opening of Cyclohexene Oxide
CatalystNucleophileYieldEnantiomeric Excess (ee)Reference
Oligomeric (salen)Co-OTfPhenyl Carbamate91% (oxazolidinone intermediate)95% (initial), >99% (after recrystallization)[6]

Workflow for Asymmetric Epoxide Ring-Opening

G cluster_1 Asymmetric Synthesis start Cyclohexene Oxide (meso) reaction Asymmetric Ring-Opening start->reaction catalyst Chiral (salen)Co Catalyst catalyst->reaction nucleophile Phenyl Carbamate nucleophile->reaction intermediate Protected this compound (Oxazolidinone) reaction->intermediate deprotection Basic Hydrolysis intermediate->deprotection product Enantiopure this compound deprotection->product

Caption: Workflow for the asymmetric synthesis of this compound.

Methodology 3: Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering unparalleled selectivity under mild reaction conditions.[7] For the synthesis of enantiopure this compound, enzymatic methods, particularly kinetic resolutions, are highly effective.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution relies on the ability of a chiral catalyst, in this case, an enzyme, to react at different rates with the two enantiomers of a racemic substrate. This results in the separation of the racemic mixture into one unreacted enantiomer and a product derived from the other enantiomer, both in high enantiomeric purity. Lipases are commonly employed for the resolution of amino alcohols through enantioselective acylation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclohexanol

Step 1: Enzymatic Acylation

  • Dissolve racemic trans-2-aminocyclohexanol in a suitable organic solvent (e.g., toluene or diisopropyl ether).

  • Add an acylating agent, such as vinyl acetate.

  • Add the lipase catalyst, a common choice being immobilized Candida antarctica lipase B (Novozym 435).

  • Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.

Step 2: Separation and Deprotection

  • Once the desired conversion is reached, filter off the immobilized enzyme.

  • The resulting mixture contains the unreacted this compound and the acylated (1S,2S)-2-aminocyclohexanol.

  • Separate these two compounds using standard techniques like column chromatography or extraction.

  • The acylated (1S,2S)-enantiomer can be deprotected by hydrolysis (acidic or basic) to yield the (1S,2S)-2-aminocyclohexanol, if desired.

Data Summary: Enzymatic Kinetic Resolution

While specific data for the enzymatic resolution of trans-2-aminocyclohexanol was not detailed in the provided search results, this is a well-established methodology for a wide range of amino alcohols, often achieving high E-values (enantioselectivity factor) and yielding products with >99% ee.[8][9]

Workflow for Chemoenzymatic Resolution

G cluster_2 Chemoenzymatic Resolution racemate Racemic (±)-trans-2-Aminocyclohexanol reaction Enzymatic Kinetic Resolution (~50% conversion) racemate->reaction enzyme Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction mixture Mixture of: - Unreacted (1R,2R)-Amine - Acylated (1S,2S)-Amine reaction->mixture separation Separation (e.g., Chromatography) mixture->separation unreacted Enantiopure this compound separation->unreacted acylated Acylated (1S,2S)-Amine separation->acylated deprotection Hydrolysis acylated->deprotection other_enantiomer Enantiopure (1S,2S)-2-Aminocyclohexanol deprotection->other_enantiomer

Caption: Workflow for the chemoenzymatic resolution of trans-2-aminocyclohexanol.

Conclusion and Future Perspectives

The synthesis of enantiopure this compound is a well-addressed challenge in organic chemistry, with several robust and efficient methods at the disposal of researchers and drug development professionals. The choice of a particular synthetic route will often depend on factors such as the desired scale of production, cost of starting materials and catalysts, and the required level of enantiopurity.

Classical resolution remains a viable and scalable option, particularly when both enantiomers are of interest. However, asymmetric synthesis, especially the catalytic asymmetric ring-opening of cyclohexene oxide, represents a more modern and atom-economical approach. Chemoenzymatic methods, with their exceptional selectivity and environmentally benign reaction conditions, are increasingly becoming the preferred choice, especially in the pharmaceutical industry where sustainability and high purity are paramount.

Future research in this area will likely focus on the development of even more active and selective catalysts for asymmetric synthesis, the discovery of novel enzymes with broader substrate scopes and enhanced stability, and the integration of these synthetic strategies into continuous flow processes for improved efficiency and scalability. The continued innovation in the synthesis of this compound will undoubtedly fuel further advancements in asymmetric catalysis and the development of new chiral therapeutics.

References

A Comprehensive Technical Guide to the Molecular Structure and Conformational Analysis of trans-2-Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-Aminocyclohexanol is a pivotal chiral building block in synthetic chemistry and drug development. Its molecular structure, governed by the principles of cyclohexane stereochemistry, presents a fascinating case study in conformational analysis. The spatial arrangement of its amino and hydroxyl functional groups is dictated by a delicate equilibrium between sterically favored and hydrogen-bond-stabilized conformations. This guide provides an in-depth analysis of the stereoisomers of trans-2-aminocyclohexanol, focusing on the conformational dynamics that define their structure. We will explore the critical role of intramolecular hydrogen bonding, the influence of solvent polarity, and the definitive spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to elucidate the predominant conformations. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this molecule's structural chemistry.

Part 1: Stereoisomerism in trans-2-Aminocyclohexanol

The structure of trans-2-aminocyclohexanol features two stereocenters at carbons C1 (bearing the hydroxyl group) and C2 (bearing the amino group). The trans designation indicates that the two substituents are on opposite sides of the cyclohexane ring's plane. This arrangement gives rise to a pair of non-superimposable mirror images, or enantiomers:

  • (1R,2R)-2-Aminocyclohexanol

  • (1S,2S)-2-Aminocyclohexanol

These enantiomers possess identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, a critical consideration in pharmacology. For the remainder of this guide, the principles discussed apply equally to both the (1R,2R) and (1S,2S) enantiomers, as they share the same conformational behavior.

Part 2: The Core Structural Dynamic: Conformational Equilibrium

The non-planar, puckered "chair" conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain.[1] For a trans-1,2-disubstituted cyclohexane, the two substituents can adopt one of two chair conformations that are in constant equilibrium via a "ring flip": a diequatorial (e,e) conformation or a diaxial (a,a) conformation.[2][3]

The relative stability of these two conformers is the central question in the structural analysis of trans-2-aminocyclohexanol.

Pillar 1: Steric Hindrance

In the absence of other interactions, substituents on a cyclohexane ring preferentially occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions—steric clashes with other axial atoms on the same side of the ring.[1] Both the hydroxyl (-OH) and amino (-NH2) groups are subject to this steric pressure. Consequently, from a purely steric standpoint, the diequatorial (e,e) conformer is significantly more stable and would be expected to dominate the equilibrium.

Pillar 2: The Decisive Role of Intramolecular Hydrogen Bonding

The defining structural feature of trans-2-aminocyclohexanol is the potential for an intramolecular hydrogen bond (IMHB). This non-covalent interaction can occur in the diaxial (a,a) conformation, where the axial hydroxyl group acts as a hydrogen bond donor and the axial amino group acts as the acceptor (O-H···N).[4][5] This interaction introduces a significant stabilizing effect that can counteract the steric preference for the diequatorial arrangement.[6]

The strength and influence of this IMHB are highly dependent on the surrounding environment.

  • In Non-Polar Solvents (e.g., CCl₄, CDCl₃): The intramolecular O-H···N hydrogen bond is strong and well-protected from competing interactions. This stabilization is often sufficient to overcome the steric strain, causing the diaxial (a,a) conformation to be the major or even predominant species in the equilibrium.[7][8]

  • In Polar, Protic Solvents (e.g., D₂O, CD₃OD): The solvent molecules themselves are potent hydrogen bond donors and acceptors. They effectively solvate the -OH and -NH₂ groups, forming intermolecular hydrogen bonds that compete with and disrupt the internal O-H···N bond.[7] In this scenario, the stabilizing effect of the IMHB is negated, and the equilibrium shifts decisively toward the sterically favored diequatorial (e,e) conformer .

This solvent-dependent conformational switching is a key characteristic of this molecular system.[7]

Figure 1: Conformational equilibrium of trans-2-aminocyclohexanol.

Part 3: Experimental Protocols for Structural Elucidation

Determining the dominant conformation of trans-2-aminocyclohexanol in a given solution is achieved through robust spectroscopic methods. The choice of experiment is guided by the need to obtain parameters that are sensitive to the dihedral angles and bonding environments of the conformers.

Methodology 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining conformational equilibrium in solution. The key parameter is the vicinal coupling constant (³JH,H) between the protons on C1 (H1) and C2 (H2). This value is directly related to the dihedral angle between these protons, as described by the Karplus equation.[7][9]

  • A large coupling constant (³J ≈ 8–12 Hz) corresponds to a dihedral angle of ~180°, which is only possible when H1 and H2 are in a trans-diaxial arrangement. This is definitive evidence for the diequatorial (e,e) conformation of the substituents.

  • A small coupling constant (³J ≈ 2–5 Hz) corresponds to a dihedral angle of ~60°, which occurs when the protons have a gauche relationship (axial-equatorial or equatorial-equatorial). This is indicative of the diaxial (a,a) conformation of the substituents.

  • Sample Preparation: Dissolve 5-10 mg of trans-2-aminocyclohexanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or D₂O/CD₃OD for a polar environment) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (≥400 MHz is recommended). Shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • Data Processing: Fourier transform the acquired FID. Phase the spectrum and perform baseline correction.

  • Analysis: Identify the multiplets corresponding to H1 (the proton on the carbon with the -OH group, typically δ ≈ 3.3-3.6 ppm) and H2 (the proton on the carbon with the -NH₂ group, typically δ ≈ 2.7-3.0 ppm). Measure the coupling constant (³JH1,H2) from the splitting pattern.

  • Interpretation: Compare the measured ³J value to the expected values to determine the predominant conformation in the chosen solvent.

ConformerSubstituent PositionsH1-H2 RelationshipExpected ³JH1,H2 (Hz)Dominant Solvent Type
Diequatorial -OH (e), -NH₂ (e)Diaxial8 – 12 Polar (e.g., D₂O)
Diaxial -OH (a), -NH₂ (a)Diequatorial2 – 5 Non-Polar (e.g., CDCl₃)

Table 1: Expected ¹H NMR coupling constants for H1-H2 in trans-2-aminocyclohexanol conformers.

G cluster_workflow NMR-Based Conformational Analysis Workflow A Prepare Sample in Solvent of Interest (e.g., CDCl3 or D2O) B Acquire 1H NMR Spectrum A->B C Measure 3J(H1,H2) Coupling Constant B->C D 3J > 8 Hz? C->D E Conclusion: Diequatorial (e,e) Conformer Dominates D->E Yes F Conclusion: Diaxial (a,a) Conformer Dominates D->F No

Figure 2: Experimental workflow for NMR conformational analysis.
Methodology 2: Infrared (IR) Spectroscopy

IR spectroscopy provides complementary evidence for intramolecular hydrogen bonding by analyzing the stretching frequencies of the O-H and N-H bonds.[4]

  • Free O-H Group: In the absence of hydrogen bonding, the O-H stretch appears as a sharp, well-defined band around 3600–3650 cm⁻¹ .

  • Hydrogen-Bonded O-H Group: When the hydroxyl group participates in a hydrogen bond (either inter- or intramolecularly), the O-H bond is weakened and lengthened. This results in a shift to lower frequency and significant peak broadening, appearing as a broad band typically centered around 3200–3500 cm⁻¹ .[10][11]

To isolate the effect of intramolecular H-bonding, the experiment must be conducted in a dilute solution of a non-polar solvent. This minimizes intermolecular H-bonding between separate molecules.[12]

  • Sample Preparation: Prepare a very dilute solution (<0.01 M) of trans-2-aminocyclohexanol in a non-polar solvent transparent in the relevant IR region (e.g., carbon tetrachloride, CCl₄).

  • Reference Spectrum: Acquire a background spectrum of the pure solvent in the sample cell.

  • Sample Spectrum: Acquire the IR spectrum of the dilute solution.

  • Analysis: Examine the region from 3000 to 3700 cm⁻¹. The presence of a broad band around 3400-3500 cm⁻¹ alongside a weaker, sharp peak ~3600 cm⁻¹ indicates an equilibrium where a significant population of molecules exists in the intramolecularly hydrogen-bonded (diaxial) conformation. The absence of the broad band and the presence of only a sharp "free" O-H peak would suggest the diequatorial form dominates exclusively.

O-H Group StateDescriptionTypical IR Frequency (cm⁻¹)Associated Conformer
Free Hydroxyl No H-bondingSharp, ~3620Diequatorial (e,e)
H-Bonded Hydroxyl Intramolecular O-H···NBroad, ~3490Diaxial (a,a)
Table 2: Characteristic O-H stretching frequencies for conformational assignment.

Part 4: Synthesis and Chiral Resolution

For practical applications, obtaining enantiomerically pure trans-2-aminocyclohexanol is essential. The synthesis typically begins with the creation of a racemic mixture, followed by a chiral resolution step.

  • Synthesis: A common and efficient route involves the epoxidation of cyclohexene to form cyclohexene oxide. Subsequent ring-opening of the epoxide with ammonia or an ammonia equivalent proceeds with anti-stereochemistry, yielding racemic trans-2-aminocyclohexanol.[13]

  • Chiral Resolution: The most established method for separating the (1R,2R) and (1S,2S) enantiomers is through diastereomeric salt formation.[14] A chiral resolving agent, such as (R)- or (S)-mandelic acid, is added to the racemic mixture.[14] The resulting salts—(1R,2R)-amine•(R)-acid and (1S,2S)-amine•(R)-acid—are diastereomers and have different solubilities, allowing one to be selectively crystallized and separated. Liberation of the free amine from the separated salt yields the enantiopure product.[14][15]

Conclusion

The molecular structure of trans-2-aminocyclohexanol isomers is not static but exists as a dynamic equilibrium between diequatorial and diaxial chair conformations. While steric factors favor the diequatorial arrangement, a stabilizing intramolecular hydrogen bond can shift the equilibrium towards the diaxial conformer. This balance is exquisitely sensitive to the solvent environment, providing a classic example of a conformational molecular switch. A rigorous understanding of this behavior, confirmed through precise spectroscopic analysis via NMR and IR techniques, is fundamental for professionals in chemistry and drug development who utilize this versatile chiral scaffold to design and synthesize molecules with specific three-dimensional architectures.

References

A Guide to the Spectroscopic Characterization of (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2R)-2-Aminocyclohexanol (CAS No. 931-16-8) is a chiral amino alcohol, a versatile building block in asymmetric synthesis and a key component in the development of pharmaceuticals and chiral catalysts.[1] Its rigid cyclohexane framework and defined stereochemistry, with the amino and hydroxyl groups in a trans diaxial or diequatorial conformation, make it a valuable scaffold. The molecular formula is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[2]

Accurate structural confirmation and purity assessment of such a molecule are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data, underpinned by established principles, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can precisely map the connectivity and stereochemistry of the molecule.

Structural Assignments

The numbering scheme used for NMR assignments is presented in the diagram below. Due to the trans relationship, the cyclohexane ring can exist in two chair conformations. The equilibrium between these conformers influences the observed chemical shifts and coupling constants.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals distinct signals for each unique proton. The protons attached to C1 and C2 (H1 and H2) are of particular diagnostic importance due to their proximity to the electronegative oxygen and nitrogen atoms, shifting them downfield. The remaining methylene protons on the cyclohexane ring (H3-H6) typically appear as complex, overlapping multiplets in the upfield region.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality and Insights
~3.15 ddd 1H H1 Deshielded by the adjacent -OH group. The multiplicity arises from coupling to H2 and the two H6 protons.
~2.50 ddd 1H H2 Deshielded by the adjacent -NH₂ group. Coupling to H1 and the two H3 protons results in a complex multiplet.
~2.40 br s 3H -OH, -NH₂ These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and solvent.

| 1.0 - 2.0 | m | 8H | H3, H4, H5, H6 | These aliphatic protons on the cyclohexane ring overlap significantly, creating a complex multiplet region. |

Note: Data is interpreted based on spectra of the racemate and related derivatives.[3][4] Precise shifts and multiplicities can vary with solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom. The carbons bonded to the heteroatoms (C1 and C2) are significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality and Insights
~75.0 C1 The C-O bond causes a strong deshielding effect, shifting this carbon significantly downfield.[5][6]
~57.0 C2 The C-N bond also deshields this carbon, but to a lesser extent than the C-O bond.
~34.0 C6 Adjacent to the electron-withdrawing C1-OH group.
~31.0 C3 Adjacent to the electron-withdrawing C2-NH₂ group.

| ~24.5 | C4, C5 | These carbons are furthest from the substituents and appear in the typical aliphatic region. |

Note: Assignments are based on established chemical shift ranges for substituted cyclohexanes.[5][6]

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule.[7]

  • Sample Preparation:

    • Weigh 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks.

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.

    • Shim the magnetic field to optimize its homogeneity. This is an iterative process aimed at achieving sharp, symmetrical peaks.

    • Acquire a standard ¹H spectrum using a 90° pulse, collecting a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the ¹H spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to the O-H, N-H, and C-H bonds.

Interpretation of the IR Spectrum

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks confirm the presence of the alcohol and primary amine functionalities.

Table 3: Characteristic IR Absorption Bands

Frequency (cm⁻¹) Intensity Vibration Type Functional Group Insights
3200 - 3600 Strong, Broad O-H Stretch Alcohol (-OH) The broadness of this peak is a direct result of intermolecular hydrogen bonding, a characteristic feature of alcohols.[8]
3100 - 3500 Medium, Broad N-H Stretch Primary Amine (-NH₂) This peak often appears as a shoulder on the broader O-H band. Primary amines typically show two bands (symmetric and asymmetric stretch), but these can be obscured by the O-H signal.[9]
2850 - 2960 Strong C-H Stretch Alkane (Cyclohexyl) These sharp, strong absorptions confirm the presence of the saturated cyclohexane ring.
~1600 Medium N-H Bend Primary Amine (-NH₂) The scissoring vibration of the -NH₂ group appears in this region.

| 1050 - 1150 | Strong | C-O Stretch | Secondary Alcohol | This strong absorption is characteristic of the C-O single bond in the alcohol group.[8] |

Note: Data is interpreted based on spectra available for 2-aminocyclohexanol.[10][11]

Experimental Protocol: Acquiring an FT-IR Spectrum (Thin Film Method)

This protocol is suitable for solid organic compounds.

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve ~5 mg of solid in a volatile solvent (e.g., CH₂Cl₂) B Apply one drop of solution to a salt plate (NaCl or KBr) A->B C Allow solvent to evaporate completely, leaving a thin film B->C D Place salt plate in the spectrometer's sample holder C->D Transfer E Collect a background spectrum (air) D->E F Collect the sample spectrum E->F G Generate Absorbance/ Transmittance Spectrum F->G Process

Caption: Workflow for FT-IR analysis using the thin film method.

  • Sample Preparation:

    • Place a small amount (2-5 mg) of this compound into a small vial.

    • Add a few drops of a volatile solvent like methylene chloride or acetone and swirl to dissolve the solid.

    • Using a pipette, apply one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate in a fume hood, which will leave a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Open the spectrometer's sample compartment.

    • First, run a background scan with nothing in the sample holder. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

    • Place the salt plate with the sample film into the sample holder.

    • Close the compartment and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

  • Data Analysis:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, electron ionization (EI) is a common technique.

Interpretation of the Mass Spectrum

The mass spectrum of trans-2-aminocyclohexanol shows a molecular ion (M⁺˙) peak, which confirms the molecular weight. The fragmentation pattern is characteristic of cyclic alcohols and amines.[12]

Table 4: Key Fragments in the EI Mass Spectrum | m/z | Relative Intensity | Assignment | Fragmentation Pathway | | :--- | :--- | :--- | :--- | | 115 | Low | [M]⁺˙ | Molecular Ion | Confirms the molecular weight of C₆H₁₃NO. The peak is often weak for alcohols.[13] | | 98 | Medium | [M - NH₃]⁺˙ | Loss of Ammonia | A common fragmentation for primary amines. | | 97 | Medium | [M - H₂O]⁺˙ | Dehydration | A characteristic fragmentation pathway for alcohols, involving the loss of a water molecule.[8] | | 57 | High | [C₃H₅O]⁺ or [C₄H₉]⁺ | Ring Cleavage | Represents a stable fragment resulting from the cleavage of the cyclohexane ring. | | 44 | High (Base Peak) | [C₂H₆N]⁺ | α-Cleavage | Alpha-cleavage next to the amino group, breaking the C2-C3 bond, yields the stable [CH₂(NH₂)]⁺ fragment. This is a very common fragmentation for primary amines.[14] |

Plausible Fragmentation Pathway

The formation of the base peak at m/z 44 is a highly favorable process that provides strong evidence for the 2-amino-substituted structure.

fragmentation M Molecule (MW = 115) MI Molecular Ion [M]⁺˙ m/z = 115 M->MI Electron Ionization F1 Loss of H₂O [M - H₂O]⁺˙ m/z = 97 MI->F1 Dehydration F2 α-Cleavage (Loss of C₄H₇O•) MI->F2 F3 Base Peak [C₂H₆N]⁺ m/z = 44 F2->F3 Forms stable ion

Caption: Simplified fragmentation scheme for 2-Aminocyclohexanol.

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation to form [M+H]⁺ ions.

  • Instrument Setup and Analysis:

    • Set up the mass spectrometer with the ESI source operating in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data over a relevant mass range (e.g., m/z 50-200).

  • Data Analysis:

    • Examine the resulting spectrum for the protonated molecular ion [M+H]⁺, which would appear at m/z 116 for this compound.

    • If fragmentation is induced in the source (by increasing cone voltage), look for characteristic fragment ions.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the hydroxyl and amino groups. IR spectroscopy provides rapid verification of these key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides additional structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for confirming the identity and purity of this important chiral building block in research and development.

References

A Researcher's Guide to the Commercial Sourcing of (1R,2R)-2-Aminocyclohexanol: From Bench-Scale to cGMP Supply

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1R,2R)-2-Aminocyclohexanol in Modern Synthesis

This compound is a chiral amino alcohol that has emerged as a pivotal building block in asymmetric synthesis and pharmaceutical development. Its rigid cyclohexane backbone, coupled with the stereospecific arrangement of the amino and hydroxyl groups, makes it an invaluable asset for introducing chirality into molecules with a high degree of stereochemical control. This guide provides an in-depth analysis of the commercial landscape for this compound, offering a technical resource for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this critical chiral intermediate. We will delve into the availability of research-grade and cGMP-compliant material, key suppliers, quality control methodologies, and its diverse applications, providing a comprehensive framework for informed procurement decisions.

Commercial Availability and Key Suppliers

The commercial availability of this compound spans a wide range of purities and quantities, catering to needs from early-stage research to large-scale manufacturing. It is commercially available as the free base (CAS No. 931-16-8) and as the hydrochloride salt (CAS No. 13374-31-7), which often exhibits improved stability and handling characteristics. The suppliers range from catalog chemical companies providing research quantities to contract development and manufacturing organizations (CDMOs) capable of producing cGMP-grade material for clinical and commercial use.

Below is a comparative table of prominent suppliers for this compound and its hydrochloride salt. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct FormCAS NumberPurity/GradeAvailable QuantitiesNotes
Sigma-Aldrich (Merck) Hydrochloride13374-31-7≥98.0% enantiomeric excessGramsOffers detailed product information and access to Certificates of Analysis.[1]
TCI (Tokyo Chemical Industry) Free Base & HCl931-16-8 & 13374-31-7>98.0% (GC)Grams to KilogramsProvides specifications and safety data sheets.[2][3]
Strem Chemicals Hydrochloride13374-31-795% (99% ee)GramsOften sold in collaboration with Daicel for research purposes.[4]
ChemShuttle Free Base931-16-895%100g to 1kgCustom synthesis services are also available.[5]
Amerigo Scientific Hydrochloride13374-31-795.0-105.0% (AT)InquireDistributes for various manufacturers.[6]
CymitQuimica Free Base931-16-897%, 98% (>98% ee)GramsEuropean-based supplier with multiple purity options.[3]
Agno Pharma Free Base & HCl931-16-8 & 13374-31-7cGMP grade availableKilograms to TonsA CDMO with US-FDA inspected cGMP compliant manufacturing facilities.[7]

Ensuring Quality: A Guide to Supplier Validation and Analytical Methodologies

For researchers and drug developers, the quality and purity of starting materials are paramount. When sourcing this compound, a thorough evaluation of the supplier's quality systems and analytical data is crucial.

Supplier Qualification Workflow

The following workflow outlines a systematic approach to qualifying a supplier for this compound, particularly when cGMP-grade material is required.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Quality & Regulatory Assessment cluster_3 Phase 4: Final Selection start Identify Potential Suppliers webresearch Review Online Catalogs & Databases start->webresearch litreview Literature & Patent Search start->litreview techdata Request Technical Data Sheet & CoA webresearch->techdata litreview->techdata gmp_check Inquire about cGMP Capabilities techdata->gmp_check sample Request a Sample for In-house Testing gmp_check->sample audit Conduct Supplier Audit (for cGMP) sample->audit qms Review Quality Management System audit->qms supply_chain Assess Supply Chain Robustness qms->supply_chain decision Select Supplier & Establish Agreement supply_chain->decision

Caption: A workflow for qualifying suppliers of this compound.

Key Analytical Techniques for Quality Control

A comprehensive Certificate of Analysis (CoA) for this compound should include data from the following analytical techniques to ensure identity, purity, and stereochemical integrity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: These are fundamental for confirming the chemical structure of the molecule. The splitting patterns and chemical shifts of the protons on the cyclohexyl ring are highly dependent on their stereochemical environment (axial vs. equatorial), allowing for the differentiation between cis and trans isomers.

  • Protocol for Stereoisomer Analysis: While direct NMR can distinguish diastereomers, determining enantiomeric excess often requires the use of a chiral derivatizing agent, such as Mosher's acid, or a chiral solvating agent.[8] This creates diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of each enantiomer.

2. Chiral High-Performance Liquid Chromatography (HPLC):

  • Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Typical Protocol:

    • Column Selection: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating amino alcohol enantiomers.

    • Mobile Phase: A typical mobile phase for the analysis of this compound would be a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol.

    • Additive: For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.

    • Detection: UV detection is commonly used.

3. Gas Chromatography (GC):

  • Application: GC is frequently used to determine the overall purity of the compound by separating it from volatile impurities. The purity is typically reported as a percentage area.

Applications in Research and Drug Development

The utility of this compound stems from its rigid chiral scaffold, making it a versatile tool in several areas of chemical synthesis.

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. This compound and its derivatives are effective chiral auxiliaries in a variety of asymmetric transformations, including:

  • Asymmetric Alkylations: The formation of chiral oxazolidinones from this compound allows for highly diastereoselective alkylation of the corresponding enolates.[9][10]

  • Asymmetric Aldol Reactions: These chiral auxiliaries can control the stereochemical outcome of aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds.[9][10]

The predictable stereochemical outcomes and the ease of removal of the auxiliary make it a valuable tool for the synthesis of complex chiral molecules.

As a Chiral Building Block in Pharmaceutical Synthesis

The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the introduction of diverse substituents at both the amino and hydroxyl groups, enabling the construction of complex molecular architectures. While specific drug examples directly incorporating the this compound core are proprietary, the broader class of chiral 1,2-amino alcohols are key components in a wide range of pharmaceuticals, including antiviral agents, central nervous system drugs, and cardiovascular medications.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers and drug development professionals. A diverse range of suppliers offer this compound in various grades, from research quantities to cGMP-compliant material suitable for pharmaceutical manufacturing. A thorough understanding of the supplier landscape, coupled with a rigorous approach to quality evaluation through techniques such as NMR and chiral HPLC, is essential for ensuring the success of synthetic endeavors. The demonstrated utility of this compound as a chiral auxiliary and a versatile synthetic intermediate underscores its continued importance in the pursuit of novel and stereochemically complex molecules.

References

An In-Depth Technical Guide to the Safe Handling of (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (1R,2R)-2-Aminocyclohexanol (CAS RN: 931-16-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the minimization of risk during its use in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Section 1: Compound Profile and Inherent Risks

This compound is a chiral amine featuring a cyclohexane ring with amino (-NH2) and hydroxyl (-OH) groups in a trans configuration.[1][2] This bifunctionality makes it a valuable building block in asymmetric synthesis, particularly for chiral ligands and pharmaceutical intermediates.[2][3] However, its chemical reactivity is intrinsically linked to its significant hazards. The primary risk associated with this compound is its severe corrosivity.[1]

The compound is typically a white to light yellow crystalline solid.[2][4] It is noted to be air-sensitive, hygroscopic, and heat-sensitive, properties which dictate stringent storage and handling requirements.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][4]
CAS Number 931-16-8[1][2][5]
Appearance White to light yellow powder/crystal[2][4]
Melting Point 90.0 to 94.0 °C[4]
IUPAC Name trans-(1R,2R)-2-aminocyclohexan-1-ol[1]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a highly hazardous substance. The predominant hazard is its ability to cause severe skin burns and eye damage.[1][4][5] This necessitates the use of robust personal protective equipment and emergency preparedness.

Table 2: GHS Hazard Summary

CategoryInformation
Pictogram Corrosive
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[1][4][5]
Precautionary Statements P260: Do not breathe dusts or mists.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][5][6] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][5][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] P310: Immediately call a POISON CENTER/doctor.[4][5][6] P405: Store locked up.[1][6] P501: Dispose of contents/container to an approved waste disposal plant.[4][5][6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls and is supplemented by diligent use of appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

  • Fume Hood: All handling of this compound, especially weighing and transfers of the solid, must be conducted within a certified chemical fume hood to contain dusts and potential vapors.[7][8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[9][10]

  • Emergency Stations: A safety shower and eyewash station must be immediately accessible and unobstructed, within a 10-second travel distance from the workstation.[9][10][11]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for good engineering controls but is essential for safeguarding against direct contact. The selection of PPE must directly address the H314 hazard classification.

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentJustification & Best Practices
Eye/Face Tightly fitting, chemical splash goggles and a full-face shield.The H314 classification indicates a risk of severe, irreversible eye damage. Goggles protect from splashes, while the face shield provides a secondary barrier for the entire face.[5][8][12]
Hand Chemically resistant, impervious gloves (e.g., nitrile or neoprene).Select gloves based on breakthrough time and permeation rate for amines and the solvent being used. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[8][12][13][14]
Body A flame-resistant lab coat and impervious apron.Provides a barrier against skin contact, which can cause severe chemical burns.[13] Contaminated clothing must be removed immediately and washed before reuse.[4][6]
Respiratory A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher).Mandatory when handling the solid form outside of a fume hood or if ventilation is inadequate, to prevent respiratory tract irritation from inhaled dust.[10][13]

Section 4: Standard Operating Protocol for Handling

Adherence to a validated protocol is crucial for minimizing exposure. The following workflow outlines the key steps for safely weighing the solid compound and preparing a solution.

Step-by-Step Handling Protocol
  • Preparation: Conduct a pre-work risk assessment. Ensure the fume hood is operational and the area is clear. Verify the location and functionality of the nearest safety shower and eyewash station.

  • Don PPE: Put on all required PPE as detailed in Table 3.

  • Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood. Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust.

  • Dissolution: Slowly add the weighed solid to the chosen solvent in a suitable flask, also within the fume hood. If the process is exothermic, ensure the solution is cooled and vented appropriately.

  • Container Sealing: Tightly reseal the primary container of this compound. If the material was stored under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.

  • Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water.[15][16]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Risk Assessment & Work Area Inspection B 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C 3. Weigh Solid Compound B->C D 4. Transfer Solid to Solvent C->D E 5. Reseal Primary Container (Purge with Inert Gas if needed) D->E F 6. Decontaminate Tools & Surfaces E->F G 7. Dispose of Waste Correctly F->G H 8. Doff PPE & Wash Hands Thoroughly G->H

Caption: Standard workflow for handling this compound.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool (refrigerated at 2-10°C is recommended), and well-ventilated area.[4][9] The storage area should be designated for corrosive materials.

  • Inert Atmosphere: Due to its air-sensitive and hygroscopic nature, it is best stored under an inert gas like nitrogen or argon.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[7][9][11]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First Aid Measures

The response must be swift, as corrosive damage occurs rapidly.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][9][10][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6][9][12]

  • Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][6]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforating the esophagus.[4][5][6] Seek immediate medical attention.

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure Area: Restrict access to the spill area. Ensure adequate ventilation (fume hood).

  • Don PPE: Wear full PPE, including respiratory protection, before attempting cleanup.

  • Contain & Clean: For a solid spill, gently sweep up the material to avoid creating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste according to institutional and local regulations.[6][12]

G A Spill Occurs B 1. Alert Personnel & Evacuate Immediate Area A->B C 2. Don Full Response PPE (incl. Respirator) B->C D 3. Gently Sweep Up Solid (Avoid Creating Dust) C->D E 4. Place Waste in Labeled, Sealed Container D->E F 5. Decontaminate Spill Area E->F G 6. Dispose of All Materials as Hazardous Waste F->G H Incident Report G->H

Caption: Emergency response workflow for a solid spill.

Section 7: Disposal Considerations

This compound and any materials contaminated with it are considered hazardous waste.[12]

  • Waste Collection: Waste must be collected in designated, properly labeled, and sealed containers.

  • Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste disposal contractor in strict accordance with all applicable local, regional, and national regulations.[6][9][12] Do not dispose of down the drain or with general laboratory trash.

Section 8: References

  • PubChem. This compound | C6H13NO | CID 735777. National Center for Biotechnology Information. --INVALID-LINK--

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  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET: (1S,2S)-2-Aminocyclohexanol Hydrochloride. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride. --INVALID-LINK--

  • CymitQuimica. CAS 931-16-8: this compound. --INVALID-LINK--

  • NET. (1R,2R)-2-Aminocyclohexanecarboxylic acid Safety Data Sheet. --INVALID-LINK--

  • ECHEMI. This compound SDS, 931-16-8 Safety Data Sheets. --INVALID-LINK--

  • Chemsrc. trans-2-Amino-cyclohexanol | CAS#:13374-31-7. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. This compound 931-16-8. --INVALID-LINK--

  • Crysdot. CIS (1S,2R)-2-AMINO-CYCLOHEXANOL HYDROCHLORIDE (CAS No. 200352-28-9) SDS. --INVALID-LINK--

  • Benchchem. Personal protective equipment for handling (1R,2R)-1-Aminoindan-2-ol. --INVALID-LINK--

  • CymitQuimica. CAS 6982-39-4: this compound. --INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET: (1R,2R)-(-)-1,2-Diaminocyclohexane. --INVALID-LINK--

  • PubChem. (1S,2S)-2-aminocyclohexanol | C6H13NO | CID 7057408. National Center for Biotechnology Information. --INVALID-LINK--

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  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound 931-16-8. --INVALID-LINK--

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References

The Ascendance of Aminocyclohexanol-Based Chiral Auxiliaries: A Technical Guide to a Cornerstone of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide chronicles the historical development and application of aminocyclohexanol-based chiral auxiliaries, a class of reagents that has played a pivotal role in the advancement of asymmetric synthesis. From their conceptual origins to their practical implementation in the stereocontrolled construction of complex molecules, this paper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, mechanistic underpinnings, and field-proven applications of these powerful synthetic tools. We will delve into the pioneering work of J. K. Whitesell, the synthesis of the archetypal trans-2-phenyl-1-cyclohexanol auxiliary, its application in key carbon-carbon bond-forming reactions, and the models that rationalize its high degree of stereochemical control.

Introduction: The Quest for Chirality and the Rise of the Auxiliary

The vast majority of biological molecules are chiral, existing as one of two non-superimposable mirror images, or enantiomers. This fundamental property of life dictates that the biological activity of pharmaceuticals is often confined to a single enantiomer, rendering the synthesis of enantiomerically pure compounds a cornerstone of modern drug discovery and development. Chiral auxiliaries, first introduced by E.J. Corey in 1975, are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After exerting their influence, these auxiliaries are cleaved and can often be recovered for reuse, making them a powerful and practical strategy for asymmetric synthesis.

The early landscape of chiral auxiliaries was populated by molecules like 8-phenylmenthol, which, while effective, were often difficult to prepare. This created a demand for readily accessible and highly effective alternatives. It was in this context that aminocyclohexanol-based chiral auxiliaries emerged, offering a robust and versatile platform for a range of asymmetric transformations.

The Genesis of Aminocyclohexanol-Based Auxiliaries: Whitesell's Contribution

In 1985, James K. Whitesell and his coworkers introduced trans-2-phenyl-1-cyclohexanol as a powerful and easily prepared chiral auxiliary. This development was a significant step forward, providing an alternative to the more cumbersome menthol-based auxiliaries. The genius of Whitesell's design lies in the rigid cyclohexane backbone, which, in conjunction with the sterically demanding phenyl group, creates a well-defined chiral environment that effectively shields one face of a reactive intermediate.

The synthesis of enantiomerically pure trans-2-phenyl-1-cyclohexanol is a critical first step and can be accomplished through several efficient methods, most notably through enzymatic resolution or asymmetric dihydroxylation.

Synthesis of Enantiopure trans-2-Phenyl-1-cyclohexanol

Two robust methods for the preparation of the enantiomers of trans-2-phenyl-1-cyclohexanol are detailed below.

Method A: Lipase-Catalyzed Kinetic Resolution

This method relies on the stereoselective hydrolysis of a racemic ester by a lipase.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-trans-2-Phenylcyclohexyl Chloroacetate

  • Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate:

    • To a solution of racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL), add 4-(dimethylamino)pyridine (DMAP, 300 mg, 0.0025 mol) and chloroacetyl chloride (50 mL, 0.625 mol).

    • Heat the mixture at reflux for 6 hours.

    • After cooling, carefully add a saturated solution of sodium bicarbonate (350 mL) and stir for 3 hours.

    • Separate the organic layer, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

    • Distill the crude product to afford racemic trans-2-phenylcyclohexyl chloroacetate as a colorless liquid.

  • Enzymatic Hydrolysis:

    • A buffered solution is prepared and maintained at a specific pH.

    • The racemic chloroacetate is added to the buffer, followed by the addition of a lipase (e.g., from Pseudomonas cepacia).

    • The reaction is monitored until approximately 50% conversion is reached. The lipase will selectively hydrolyze one enantiomer of the chloroacetate to the corresponding alcohol.

  • Separation and Isolation:

    • The reaction mixture is extracted with an organic solvent (e.g., ether).

    • The organic layer is washed, dried, and concentrated.

    • The resulting mixture of the unreacted chloroacetate enantiomer and the alcohol enantiomer can be separated by chromatography or fractional crystallization.

    • The isolated chloroacetate enantiomer is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to yield the other enantiomer of trans-2-phenyl-1-cyclohexanol.

Method B: Sharpless Asymmetric Dihydroxylation [1]

This powerful method allows for the direct conversion of an alkene to a chiral diol with high enantioselectivity.

Experimental Protocol: Asymmetric Dihydroxylation of 1-Phenylcyclohexene

  • Reaction Setup:

    • To a mixture of tert-butanol and water, add the AD-mix-α (for one enantiomer) or AD-mix-β (for the other). The AD-mix contains the osmium catalyst, a chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), and a re-oxidant (K₃Fe(CN)₆).

    • Stir the mixture until two clear phases form, and then cool to 0 °C.

    • Add 1-phenylcyclohexene to the reaction mixture.

  • Reaction Execution:

    • Stir the mixture vigorously at 0 °C for 6-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the starting material is consumed, add sodium sulfite and warm the mixture to room temperature, stirring for an additional hour.

  • Workup and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude diol is then purified.

  • Selective Reduction:

    • The resulting chiral diol can then be selectively reduced at the 1-position hydroxyl group, for example, using Raney nickel, to yield the desired trans-2-phenyl-1-cyclohexanol.

Caption: Synthetic routes to enantiopure trans-2-phenyl-1-cyclohexanol.

Mechanism of Stereocontrol: The Role of the Phenyl Group

The high degree of stereocontrol exerted by the trans-2-phenyl-1-cyclohexanol auxiliary is attributed to the steric hindrance imposed by the equatorial phenyl group. When attached to a prochiral enolate or dienophile, the phenyl group effectively blocks one face of the reactive plane, forcing an incoming electrophile or diene to approach from the less hindered face.

Caption: The phenyl group shields one face of the reactive intermediate.

This model is particularly effective in Lewis acid-catalyzed reactions, where chelation between the Lewis acid, the carbonyl oxygen of the substrate, and the hydroxyl group of the auxiliary can lock the system into a rigid conformation, further enhancing the facial bias.

Applications in Asymmetric Synthesis

The trans-2-phenyl-1-cyclohexanol auxiliary has proven to be effective in a variety of carbon-carbon bond-forming reactions.

Asymmetric Ene Reactions

One of the first and most successful applications of Whitesell's auxiliary was in the asymmetric ene reaction of glyoxylate esters. The reaction of the glyoxylate ester of trans-2-phenylcyclohexanol with various alkenes in the presence of a Lewis acid, such as tin(IV) chloride, proceeds with high diastereoselectivity. For instance, in the total synthesis of (−)-heptemerone B and (−)-guanacastepene E, the glyoxylate derived from this auxiliary reacted with 2,4-dimethyl-pent-2-ene to give the desired anti adduct as the major product with a 10:1 diastereomeric ratio.

Asymmetric Alkylation

The enolates derived from esters of trans-2-phenyl-1-cyclohexanol undergo highly diastereoselective alkylation. The bulky phenyl group directs the incoming electrophile to the opposite face of the enolate.

Experimental Protocol: Asymmetric Alkylation

  • Esterification: Prepare the desired ester of trans-2-phenyl-1-cyclohexanol (e.g., the propionate ester).

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the lithium enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The diastereomeric products can be separated by chromatography.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585
Ethyl Iodide>95:588
Benzyl Bromide>98:292
Allyl Bromide>95:589

Table 1: Diastereoselective alkylation of the lithium enolate of trans-2-phenylcyclohexyl propionate.

Asymmetric Aldol Reactions

While less documented for trans-2-phenyl-1-cyclohexanol itself compared to other auxiliaries, the analogous aminocyclopentanol-derived oxazolidinones have demonstrated excellent stereocontrol in aldol reactions. This suggests that the aminocyclohexanol framework is also well-suited for this transformation. A tandem Wittig rearrangement/aldol reaction sequence using glycolate esters of 2-phenylcyclohexanol has been reported to produce syn-diol products with excellent stereocontrol, affording enantiomerically enriched products with up to 95% enantiomeric excess after cleavage of the auxiliary.

Asymmetric Diels-Alder Reactions

The acrylate ester of trans-2-phenyl-1-cyclohexanol has been used as a chiral dienophile in Diels-Alder reactions. The phenyl group of the auxiliary effectively blocks one face of the dienophile, leading to high diastereoselectivity in the cycloaddition.

DieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
CyclopentadieneEt₂AlCl>95:590
IsopreneEt₂AlCl>90:1085
1,3-ButadieneEt₂AlCl>90:1082

Table 2: Diastereoselective Diels-Alder reactions of trans-2-phenylcyclohexyl acrylate.

Cleavage of the Auxiliary

A crucial step in any chiral auxiliary-mediated synthesis is the non-destructive removal of the auxiliary to reveal the desired chiral product. For ester-linked auxiliaries like trans-2-phenyl-1-cyclohexanol, this is typically achieved through hydrolysis or reduction.

Experimental Protocol: Auxiliary Cleavage

  • Hydrolysis (to yield the carboxylic acid): The ester can be saponified using a base such as lithium hydroxide in a mixture of THF and water.

  • Reductive Cleavage (to yield the alcohol): The ester can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

The recovered trans-2-phenyl-1-cyclohexanol can be purified and reused.

Cleavage_Workflow Product_Auxiliary Product with Chiral Auxiliary Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Product_Auxiliary->Hydrolysis Reduction Reductive Cleavage (e.g., LiAlH₄, THF) Product_Auxiliary->Reduction Chiral_Acid Enantiopure Carboxylic Acid Hydrolysis->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary (trans-2-phenyl-1-cyclohexanol) Hydrolysis->Recovered_Auxiliary Chiral_Alcohol Enantiopure Alcohol Reduction->Chiral_Alcohol Reduction->Recovered_Auxiliary

Caption: General methods for the cleavage of the trans-2-phenyl-1-cyclohexanol auxiliary.

Evolution and Outlook: Beyond the Archetype

While trans-2-phenyl-1-cyclohexanol remains a highly effective and widely used chiral auxiliary, the principles of its design have inspired the development of other cyclic amino alcohol-based auxiliaries. For instance, conformationally constrained auxiliaries derived from cis-1-amino-2-indanol and (1S,2R)-2-aminocyclopentan-1-ol have shown exceptional efficacy in various asymmetric transformations. These analogues often provide even higher levels of stereocontrol due to their more rigid bicyclic or fused-ring systems.

The historical development of aminocyclohexanol-based chiral auxiliaries exemplifies the iterative process of innovation in synthetic organic chemistry. The need for practical and efficient methods for asymmetric synthesis drove the development of these powerful tools, which in turn have enabled the construction of a vast array of complex and biologically important molecules. The foundational work on aminocyclohexanol-based auxiliaries continues to inform the design of new and improved chiral reagents, ensuring their enduring legacy in the field of stereoselective synthesis.

References

Methodological & Application

Mastering Stereocontrol: A Technical Guide to Diastereoselective Aldol Reactions with the (1R,2R)-2-Aminocyclohexanol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic organic chemistry and drug development, the precise construction of stereocenters is a paramount challenge. The aldol reaction, a cornerstone of carbon-carbon bond formation, offers a powerful route to β-hydroxy carbonyl compounds, ubiquitous motifs in natural products and pharmaceuticals.[][2] However, controlling the relative and absolute stereochemistry of the two newly formed stereocenters has historically been a significant hurdle. This guide provides an in-depth exploration of the use of the chiral auxiliary, (1R,2R)-2-aminocyclohexanol, in directing diastereoselective aldol reactions. While direct literature precedents for this specific auxiliary are nascent, the principles governing its application are well-established through extensive studies of analogous systems, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol and (1R,2S)-1-amino-2-indanol.[3] This document synthesizes these proven methodologies to provide a robust framework for researchers employing the this compound auxiliary.

The Mechanistic Foundation: Engineering Stereoselectivity

The efficacy of this compound as a chiral auxiliary is rooted in its ability to form a rigid, chiral scaffold, typically an oxazolidinone, which effectively biases the facial approach of an aldehyde to a prochiral enolate.[4] The entire process can be dissected into three critical stages: attachment of the auxiliary, the diastereoselective aldol addition, and subsequent removal of the auxiliary to yield the desired chiral product.

The key to high diastereoselectivity lies in the formation of a well-defined six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[5] The generation of a specific enolate geometry, typically the (Z)-enolate, is crucial. This is reliably achieved through the use of boron triflates, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like N,N-diisopropylethylamine (DIPEA). The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the N-acyl group, creating a rigid and planar enolate.

The inherent chirality of the this compound-derived oxazolidinone then dictates the stereochemical outcome. The bulky cyclohexyl group effectively shields one face of the enolate, compelling the aldehyde to approach from the less sterically encumbered face. This facial bias translates into the predictable formation of one diastereomer of the aldol adduct over the other.

G cluster_0 Preparation of Chiral Scaffold cluster_1 Diastereoselective Aldol Reaction cluster_2 Product Liberation Auxiliary This compound Oxazolidinone Chiral Oxazolidinone Auxiliary->Oxazolidinone Cyclization Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->Acyl_Oxazolidinone N-Acylation Enolate (Z)-Boron Enolate Formation Acyl_Oxazolidinone->Enolate Bu₂BOTf, DIPEA Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Aldol_Adduct Aldol Adduct Transition_State->Aldol_Adduct High Diastereoselectivity Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Product β-Hydroxy Carbonyl Compound Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: Overall workflow for the this compound auxiliary-mediated diastereoselective aldol reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols are adapted from highly successful methodologies developed for structurally similar chiral auxiliaries.[3] Researchers should consider these as robust starting points, with the understanding that minor optimizations of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of the (4R,5R)-4,5-dicyclohexyl-1,3-oxazolidin-2-one Auxiliary

This procedure details the formation of the core oxazolidinone scaffold from the parent amino alcohol.

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC) or triphosgene

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

  • Add triethylamine (2.5 eq) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired (4R,5R)-4,5-dicyclohexyl-1,3-oxazolidin-2-one.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

This protocol attaches the carbonyl moiety that will serve as the enolate precursor. Here, we use propionyl chloride as an example.

Materials:

  • (4R,5R)-4,5-dicyclohexyl-1,3-oxazolidin-2-one (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (solution in hexanes)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change is typically observed.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The N-propionyl oxazolidinone is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

G start Start: N-Acyl Oxazolidinone enolate_formation (Z)-Boron Enolate Formation Reagents: Bu₂BOTf, DIPEA Temp: 0 °C start->enolate_formation aldehyde_addition Aldehyde Addition Reagent: R-CHO Temp: -78 °C to 0 °C enolate_formation->aldehyde_addition workup Oxidative Workup Reagents: pH 7 Buffer, MeOH, H₂O₂ Temp: 0 °C to RT aldehyde_addition->workup purification Purification Method: Silica Gel Chromatography workup->purification product Product: Diastereomerically Enriched Aldol Adduct purification->product

Figure 2: Experimental workflow for the boron-mediated aldol addition step.
Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction

This is the core stereochemistry-defining step.

Materials:

  • N-propionyl oxazolidinone (from Protocol 2)

  • Anhydrous dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30-45 minutes to facilitate (Z)-enolate formation.

  • Cool the reaction to -78 °C.

  • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting biphasic mixture vigorously at 0 °C for 1 hour to decompose the boron intermediates.

  • Allow the mixture to warm to room temperature. Extract with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the desired aldol adduct. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis.

Protocol 4: Cleavage and Recovery of the Chiral Auxiliary

This final step liberates the chiral β-hydroxy carboxylic acid and allows for the recovery of the valuable auxiliary.

Materials:

  • Aldol adduct (from Protocol 3)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C and stirring for 20 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous residue now contains the lithium salt of the carboxylic acid and the free chiral auxiliary.

  • Wash the aqueous layer with diethyl ether or ethyl acetate (3x) to extract the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the this compound.

  • Carefully acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate (3x) to isolate the desired β-hydroxy carboxylic acid.

Data and Expected Outcomes

While specific data for the this compound auxiliary is not extensively published, the analogous (1S,2R)-2-aminocyclopentan-1-ol system provides a reliable benchmark for expected performance.[3] High diastereoselectivities and good yields are anticipated.

Table 1: Representative Diastereoselective Aldol Reactions with an Analogous Cyclopentyl-Based Auxiliary [3]

EntryAldehydeProductYield (%)Diastereomeric Ratio (dr)
1Isobutyraldehyde80>99:1
2Benzaldehyde75>99:1
3Acetaldehyde70>99:1
4Cinnamaldehyde72>99:1

Data is for the N-propionyl oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol and is presented as a predictive guide.

Troubleshooting and Field-Proven Insights

  • Low Diastereoselectivity: Incomplete formation of the (Z)-boron enolate is a common culprit. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The order of addition of Bu₂BOTf and DIPEA can also be critical.

  • Poor Yields: Ensure complete N-acylation of the oxazolidinone prior to the aldol reaction. In the cleavage step, incomplete hydrolysis can be addressed by extending the reaction time or using a slight excess of LiOH and H₂O₂.

  • Auxiliary Recovery: Efficient extraction of the auxiliary after cleavage is key to the cost-effectiveness of this methodology. Ensure the aqueous layer is sufficiently basic before extraction.

Conclusion

The this compound auxiliary represents a promising and readily accessible tool for asymmetric synthesis. By forming a rigid oxazolidinone scaffold, it provides a predictable and powerful platform for conducting highly diastereoselective aldol reactions. The protocols and mechanistic insights provided in this guide, grounded in the well-established principles of chiral auxiliary-based synthesis, offer researchers a clear and actionable path to constructing complex, stereochemically defined molecules for a wide range of applications in chemical and pharmaceutical development.

References

Application Notes: Enantioselective Diels-Alder Reactions Utilizing a Chiral Auxiliary Derived from (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering Asymmetry in the Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of complex six-membered rings in a single, convergent step. The ability to control the stereochemical outcome of this reaction is of paramount importance in the synthesis of chiral molecules, particularly in the realm of drug discovery and development where the biological activity of a compound is often dictated by its specific three-dimensional arrangement. This application note provides a detailed guide to employing a chiral auxiliary derived from the readily available and cost-effective (1R,2R)-2-aminocyclohexanol for achieving high levels of enantioselectivity in the Diels-Alder reaction.

The strategy presented herein revolves around the temporary incorporation of a chiral auxiliary to direct the facial selectivity of the cycloaddition. Specifically, we will focus on the synthesis and application of an oxazolidinone derivative of this compound. The rigid, chair-like conformation of the cyclohexane backbone, coupled with the defined stereocenters of the amino alcohol, creates a sterically biased environment that effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition. Subsequent removal of the auxiliary reveals the enantiomerically enriched cycloadduct.

The Chiral Auxiliary: Causality of Stereochemical Control

The efficacy of the this compound-derived oxazolidinone as a chiral auxiliary stems from its well-defined conformational rigidity. Once acylated with an α,β-unsaturated carbonyl moiety (the dienophile), the resulting N-enoyl oxazolidinone can chelate to a Lewis acid. This coordination, typically involving the carbonyl oxygen of the oxazolidinone and the carbonyl oxygen of the enoyl group, locks the dienophile into a specific conformation.

The bulky cyclohexyl group of the auxiliary then acts as a steric shield, effectively blocking one face of the dienophile from the approaching diene. The diene is thus directed to the less hindered face, resulting in a highly stereocontrolled [4+2] cycloaddition. This principle is well-established for a variety of chiral auxiliaries, including the widely used Evans oxazolidinones.[1] While direct literature on the this compound-derived auxiliary in Diels-Alder reactions is sparse, the closely related (1S,2R)-2-aminocyclopentan-1-ol has been shown to form a highly effective oxazolidinone auxiliary for asymmetric alkylations and aldol reactions, demonstrating the principle of high diastereofacial selectivity conferred by such cyclic amino alcohol backbones.[2]

References

Application Note: Strategies for the Cleavage of the (1R,2R)-2-Aminocyclohexanol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (1R,2R)-2-Aminocyclohexanol in Asymmetric Synthesis

Overview of Chiral Auxiliaries

In the field of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction, leading to the formation of one diastereomer in preference to another.[1] This three-step process—attachment, diastereoselective reaction, and cleavage—allows for the synthesis of enantiomerically enriched products.[1] The efficacy of this strategy hinges on the final step: the high-yielding and stereochemically faithful removal of the auxiliary.[2]

Advantages of the this compound Auxiliary

The this compound ((1R,2R)-ACHC) is a versatile chiral auxiliary derived from the inexpensive starting material cyclohexene oxide. Its rigid trans-diaxial conformation provides a well-defined steric environment, leading to high levels of diastereoselectivity in a variety of transformations, including alkylations and aldol reactions. When acylated, it forms an amide bond that is the focal point for cleavage. The ability to recover and recycle this valuable auxiliary is a key consideration for process efficiency and sustainability.[3][4]

The Critical Step: Auxiliary Cleavage

The removal of the (1R,2R)-ACHC auxiliary is arguably the most critical step in the synthetic sequence. The chosen cleavage method must be robust and high-yielding, but most importantly, it must not compromise the stereochemical integrity of the newly created chiral center. The selection of a cleavage protocol is dictated by the desired functionality of the final product, which can range from primary alcohols and carboxylic acids to esters.[2] This application note provides detailed, field-proven protocols for the most common and effective cleavage strategies.

Principles of Auxiliary Cleavage: Recovering the Chiral Product and Auxiliary

General Mechanistic Considerations

Cleavage of the N-acyl bond from the (1R,2R)-ACHC auxiliary involves nucleophilic attack at the carbonyl carbon. The nature of the nucleophile determines the final product.

  • Hydride reagents (e.g., LiAlH₄, LiBH₄) act as nucleophiles to reduce the amide to a primary alcohol.

  • Hydroxide or hydroperoxide anions (e.g., LiOH/H₂O₂) hydrolyze the amide to a carboxylic acid.

  • Alkoxides (e.g., NaOMe, Ti(OiPr)₄/ROH) engage in transesterification to yield esters.

The choice of reagent and conditions must be carefully considered to avoid side reactions, such as epimerization of the α-stereocenter or undesired reactions with other functional groups in the molecule.

Choosing the Right Cleavage Strategy

The optimal cleavage strategy is contingent upon the desired final product and the overall synthetic scheme. For instance, reductive cleavage is ideal for accessing chiral alcohols, which are common intermediates in natural product synthesis. Hydrolytic cleavage is the most direct route to chiral carboxylic acids. Transesterification provides a milder alternative to direct hydrolysis for accessing esters.

Protocol I: Reductive Cleavage to Primary Alcohols

Mechanism and Reagent Selection

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[5] The mechanism involves the initial addition of a hydride to the amide carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an aluminum-oxygen species to form a transient iminium ion, which is rapidly reduced by another equivalent of hydride to yield the final amine product. In the context of the auxiliary, the "amine" product is the desired primary alcohol attached to the original acyl chain, and the cleaved auxiliary is recovered as this compound.

G

Detailed Step-by-Step Protocol
  • Preparation: Dissolve the N-acylated (1R,2R)-ACHC substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).[6]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in THF (typically 1 M, 2.0-3.0 equiv) dropwise via syringe. An exothermic reaction may be observed.[7] Maintain the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.[6] A granular white precipitate of aluminum salts should form.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Workup: Transfer the filtrate to a separatory funnel. If two phases are not present, add more water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (chiral primary alcohol) by silica gel column chromatography. The chiral auxiliary can be recovered from the aqueous layer or the column.[8]

Troubleshooting and Optimization
  • Incomplete Reaction: If the reaction stalls, an additional equivalent of LiAlH₄ can be added at 0 °C. Ensure the THF is scrupulously dry, as water will consume the reagent.

  • Low Yield: Over-reduction or side reactions can occur. Ensure slow addition of LiAlH₄ at low temperature.

  • Difficult Filtration: A gelatinous precipitate during quenching indicates an incorrect ratio of quenching reagents. The Fieser workup is generally reliable for producing a granular, easily filterable solid.

Protocol II: Hydrolytic Cleavage to Carboxylic Acids

Saponification: Mechanism and Conditions

The most common method for hydrolytic cleavage is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9][10] This reagent is a soft nucleophile that selectively attacks the exocyclic amide carbonyl, minimizing the risk of cleaving the endocyclic carbamate of the auxiliary.[9] The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the lithium salt of the carboxylic acid and the free chiral auxiliary.

G

Detailed Step-by-Step Protocol
  • Preparation: Dissolve the N-acylated (1R,2R)-ACHC substrate (1.0 equiv) in a 3:1 mixture of THF and water (~0.2 M).[8]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0-5.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of LiOH (e.g., 0.8 M, 2.0-3.0 equiv).[8]

  • Reaction: Stir the mixture vigorously at 0 °C. The reaction is typically complete within 1-4 hours. Monitor by TLC.[8]

  • Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 equiv) and stir for 20 minutes.[8]

  • Solvent Removal: Remove the THF under reduced pressure.

  • Auxiliary Extraction: Extract the remaining aqueous solution with an organic solvent like dichloromethane or ethyl acetate (3x) to recover the chiral auxiliary.[8]

  • Product Isolation: Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl).[8]

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chiral carboxylic acid.

Troubleshooting and Optimization
  • Slow Reaction: Ensure efficient stirring, as the reaction can be biphasic. Using THF as a cosolvent improves homogeneity.[3][10]

  • Low Yield: Incomplete quenching of peroxide can lead to product degradation. Ensure sufficient Na₂SO₃ is used. Incomplete acidification will result in poor extraction of the carboxylic acid product.

  • Auxiliary Degradation: While LiOOH is selective, harsh conditions (high temperature, prolonged reaction times) can lead to cleavage of the auxiliary itself. Maintain the reaction at 0 °C.

Protocol III: Transesterification to Esters

Lewis Acid and Alkoxide-Catalyzed Methods

Transesterification offers a route to chiral esters directly from the N-acyl auxiliary. This can be achieved using various reagents, with Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) being particularly effective.[11][12] The mechanism involves coordination of the titanium to the amide carbonyl, activating it towards nucleophilic attack by an alcohol. Alkoxides, such as sodium methoxide in methanol, can also be used for simpler esters.

G

Detailed Step-by-Step Protocol
  • Preparation: Dissolve the N-acylated (1R,2R)-ACHC substrate (1.0 equiv) in the desired anhydrous alcohol (e.g., methanol, ethanol, large excess), which acts as both solvent and reagent.

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.0-2.0 equiv) to the solution under an inert atmosphere.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC. Reactions are typically complete within 2-24 hours.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and quench by adding water or saturated aqueous ammonium chloride.

  • Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Filter through Celite® if titanium salts precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (chiral ester) by silica gel column chromatography to separate it from the chiral auxiliary.

Troubleshooting and Optimization
  • Slow or No Reaction: Ensure all reagents and glassware are anhydrous, as water can deactivate the titanium catalyst.[13] For less reactive substrates, increasing the temperature or using a more active catalyst may be necessary.

  • Side Reactions: For acid-sensitive substrates, titanium-based catalysts are generally milder than strong acid catalysts.[11] However, if side reactions are observed, screening other Lewis acids or using a basic alkoxide method may be beneficial.

Comparative Analysis of Cleavage Methods

Method Reagent(s) Product Typical Conditions Advantages Disadvantages
Reductive LiAlH₄Primary AlcoholAnhydrous THF, 0 °C to RTPowerful, reliable for amide reductionHighly reactive, pyrophoric, moisture-sensitive
Hydrolytic LiOH / H₂O₂Carboxylic AcidTHF/H₂O, 0 °CHigh selectivity, mild conditionsRequires careful peroxide quench, workup is pH-sensitive
Transesterification Ti(OiPr)₄ / ROHEsterAnhydrous ROH, RefluxMild, good for acid-sensitive substratesRequires anhydrous conditions, can be slow

Recovery of the this compound Auxiliary

Importance of Recovery

Many chiral auxiliaries are expensive, making their efficient recovery and recycling crucial for the economic viability of a synthesis, especially on a large scale.[3][4][8] The (1R,2R)-ACHC auxiliary is water-soluble, which facilitates its separation from the desired organic product.

General Protocol for Extraction and Purification
  • Extraction: After the initial cleavage reaction and product extraction, the aqueous layer contains the protonated auxiliary (in acidic workups) or the free auxiliary (in basic/reductive workups).

  • Basification: Adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH pellets) to ensure the auxiliary is in its free amine form.

  • Solvent Extraction: Extract the basified aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or a 9:1 mixture of dichloromethane/isopropanol.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or K₂CO₃, filter, and concentrate in vacuo.

  • Purification: The recovered auxiliary is often of high purity. If necessary, it can be further purified by recrystallization or distillation.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive and pyrophoric. It reacts violently with water, releasing flammable hydrogen gas.[6][14][15] All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar).[15][16] Use spark-resistant tools.[14] A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[14][15] Always wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[14][16][17]

  • Lithium Hydroxide (LiOH): LiOH is a corrosive caustic base that can cause severe skin and eye burns.[18] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[18][19]

  • Hydrogen Peroxide (H₂O₂): Concentrated solutions (30% or higher) are strong oxidizers and can cause severe burns, especially to the eyes.[20][21] Always wear safety goggles or a face shield.[21] Avoid contact with combustible materials, as it can support combustion.[21]

References

The Strategic Application of (1R,2R)-2-Aminocyclohexanol in Scalable Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (1R,2R)-2-Aminocyclohexanol in Modern Chiral Synthesis

This compound is a pivotal chiral building block in the landscape of asymmetric synthesis.[1][2] Its rigid cyclohexane backbone and the trans-relationship between the amino and hydroxyl groups provide a well-defined stereochemical environment, making it an invaluable precursor for a range of applications, from chiral auxiliaries to sophisticated ligands for metal-catalyzed reactions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale application of this compound, focusing on its transformation into a powerful chiral auxiliary for diastereoselective alkylation and its derivatives as ligands in asymmetric catalysis.

The strategic importance of chiral amines and their derivatives is underscored by their widespread use in the synthesis of pharmaceuticals and other biologically active molecules.[3] Chiral auxiliaries, in particular, offer a reliable and predictable method for controlling stereochemistry during synthesis.[4] The oxazolidinone auxiliary derived from this compound is a prime example, enabling the synthesis of enantiomerically pure compounds through diastereoselective reactions.[5][6][7]

Part 1: this compound as a Chiral Auxiliary Precursor

One of the most effective applications of this compound is its conversion into a chiral oxazolidinone auxiliary. This auxiliary directs the stereochemical outcome of reactions on an attached prochiral substrate, most notably in the asymmetric alkylation of enolates. The rigidity of the fused ring system provides a high degree of facial selectivity, leading to excellent diastereoselectivity in the products.[8]

Workflow for Asymmetric Alkylation using a this compound-Derived Auxiliary

The overall process can be visualized as a three-stage workflow: synthesis of the chiral auxiliary and its acylation, diastereoselective alkylation, and finally, the cleavage of the auxiliary to yield the desired chiral product and recover the auxiliary.

Asymmetric Alkylation Workflow Workflow for Asymmetric Alkylation cluster_0 Stage 1: Auxiliary Preparation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Product Formation & Auxiliary Recovery A This compound B Chiral Oxazolidinone A->B Cyclization C N-Acyl Oxazolidinone B->C N-Acylation D Formation of Chiral Enolate C->D Deprotonation E Alkylation with Electrophile D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

Caption: A three-stage workflow for asymmetric alkylation.

Experimental Protocols

Protocol 1: Synthesis of the (4R,5R)-4,5-Cyclohexano-1,3-oxazolidin-2-one Auxiliary

This protocol details the cyclization of this compound to form the core oxazolidinone structure.

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC) or triphosgene

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

  • Add triethylamine (2.5 eq) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral oxazolidinone.

Protocol 2: N-Propionylation of the Chiral Oxazolidinone

This protocol attaches the propionyl group, which will serve as the enolate precursor.

Materials:

  • Chiral oxazolidinone from Protocol 1 (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)

  • Propionyl chloride (1.1 eq)

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for another 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

Protocol 3: Diastereoselective Alkylation

This protocol describes the formation of the chiral enolate and its subsequent alkylation.

Materials:

  • N-propionyl oxazolidinone from Protocol 2 (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF)

  • Allyl iodide (1.2 eq)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (10 mL per mmol) and cool to -78 °C under an argon atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to form the sodium enolate.

  • Add allyl iodide (1.2 eq) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Protocol 4: Cleavage and Recovery of the Chiral Auxiliary

This protocol details the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated product from Protocol 3 (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C and stirring for 20 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous residue contains the lithium salt of the carboxylic acid and the free chiral auxiliary.

  • Wash the aqueous layer with diethyl ether or ethyl acetate (3x) to extract the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (4R,5R)-4,5-cyclohexano-1,3-oxazolidin-2-one.

  • Acidify the aqueous layer to pH 1-2 with cold 1N HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Data Presentation: Expected Outcomes

The use of this compound-derived auxiliaries is expected to yield high levels of diastereoselectivity and good overall yields, analogous to similar systems.[9][10]

StepProductTypical Yield (%)Diastereomeric Excess (de) (%)
Protocol 1 (4R,5R)-4,5-Cyclohexano-1,3-oxazolidin-2-one85-95N/A
Protocol 2 N-Propionyl oxazolidinone>95N/A
Protocol 3 Alkylated Product80-90>98
Protocol 4 Chiral Carboxylic Acid85-95>98
Protocol 4 Recovered Auxiliary85-95N/A

Part 2: Derivatives in Large-Scale Asymmetric Catalysis - The Trost Ligand

Beyond its use in stoichiometric chiral auxiliaries, the C₂-symmetric scaffold of trans-1,2-diaminocyclohexane, a close derivative of this compound, is the foundation for the renowned Trost ligands.[11] These ligands are exceptionally powerful in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, enabling the synthesis of a wide array of chiral products with high yields and enantioselectivities.[12]

Scalable Synthesis of the (R,R)-DACH-Ph Trost Ligand

A robust and scalable process for the synthesis of the Trost ligand has been developed, demonstrating its industrial relevance.[12][13]

Trost Ligand Synthesis Kilogram-Scale Synthesis of Trost Ligand A 2-Diphenylphosphinylbenzoic acid C CDI, Imidazole HCl A->C Amide Coupling B (R,R)-Diaminocyclohexane B->C D (R,R)-DACH-Ph Trost Ligand C->D Isolation by Filtration

Caption: Simplified schematic for the scalable synthesis of the Trost ligand.

This process involves the amide coupling of 2-diphenylphosphinylbenzoic acid and (R,R)-diaminocyclohexane, facilitated by 1,1'-carbonyldiimidazole (CDI) and catalytic imidazole hydrochloride.[12][13] The product can be isolated in high yield (around 80%) and excellent purity (>99% ee) by simple filtration, avoiding the need for column chromatography, which is a significant advantage for large-scale production.[12][13]

Conclusion

This compound and its close derivatives are indispensable tools in the arsenal of the synthetic chemist. Their application as precursors to robust chiral auxiliaries provides a reliable and highly stereoselective route to enantiomerically pure building blocks for the pharmaceutical and fine chemical industries. Furthermore, the diamino-analogue serves as the cornerstone for powerful catalytic ligands, such as the Trost ligand, which have proven efficacy in large-scale asymmetric transformations. The protocols and data presented herein underscore the versatility and practical utility of this chiral scaffold, encouraging its broader application in complex molecule synthesis.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of chiral drug molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to undesirable side effects. Consequently, the development of robust and efficient asymmetric syntheses is a cornerstone of drug development. (1R,2R)-2-Aminocyclohexanol, a chiral amino alcohol, has emerged as a versatile and highly valuable building block in this endeavor. Its rigid cyclohexane backbone and strategically positioned amino and hydroxyl functionalities provide a well-defined stereochemical environment, making it an excellent precursor for chiral auxiliaries, ligands, and organocatalysts.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the practical application of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Applications of this compound in Asymmetric Synthesis

The utility of this compound stems from its ability to be readily incorporated into various catalytic systems and chiral auxiliaries. Its defined stereochemistry allows for the creation of a chiral microenvironment that can effectively control the stereochemical outcome of a reaction.[1] The primary applications can be broadly categorized as follows:

  • Chiral Auxiliaries: Temporarily incorporating this compound or its derivatives into a prochiral substrate to direct a subsequent stereoselective transformation.[2]

  • Chiral Ligands for Metal-Catalyzed Reactions: The amino and hydroxyl groups serve as excellent coordination sites for transition metals, forming chiral catalysts capable of a wide range of asymmetric transformations.[1][3]

  • Organocatalysis: Derivatives of this compound can function as small organic molecule catalysts, promoting reactions through mechanisms like enamine or iminium ion formation.[4][5]

The following sections will provide in-depth protocols and mechanistic insights into these key areas.

Workflow for Utilizing this compound

Application_Workflow cluster_Preparation Preparation & Derivatization cluster_Outcome Product Synthesis & Analysis Start This compound (Starting Material) Derivatization Derivatization into: - Chiral Ligand - Chiral Auxiliary - Organocatalyst Start->Derivatization Metal_Catalysis Metal-Catalyzed Reaction (e.g., Asymmetric Hydrogenation) Derivatization->Metal_Catalysis Forms Chiral Complex Auxiliary_Control Auxiliary-Controlled Reaction (e.g., Asymmetric Alkylation) Derivatization->Auxiliary_Control Temporarily Incorporated Organocatalysis Organocatalytic Reaction (e.g., Asymmetric Aldol) Derivatization->Organocatalysis Acts as Catalyst Intermediate Enantiomerically Enriched Pharmaceutical Intermediate Metal_Catalysis->Intermediate Cleavage Auxiliary Cleavage (if applicable) Auxiliary_Control->Cleavage Organocatalysis->Intermediate Final_Product Final Chiral Product Intermediate->Final_Product Cleavage->Intermediate Analysis Stereochemical Analysis (e.g., HPLC, NMR) Final_Product->Analysis

Caption: General workflow for employing this compound.

Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary and its Application in Asymmetric Alkylation

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, particularly for the stereoselective alkylation of enolates.[6] The rigid structure of the oxazolidinone, derived from this compound, effectively shields one face of the enolate, leading to high diastereoselectivity.

Part A: Synthesis of (4R,5R)-4,5-Cyclohexano-1,3-oxazolidin-2-one

Rationale: This protocol describes the synthesis of a chiral oxazolidinone from this compound. The reaction with a carbonyl source like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) leads to the formation of the cyclic carbamate. The trans-relationship of the amino and hydroxyl groups in the starting material dictates the stereochemistry of the resulting oxazolidinone.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the stirred solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure oxazolidinone.

Part B: N-Acylation and Asymmetric Alkylation

Rationale: The oxazolidinone auxiliary is first acylated to introduce the prochiral substrate. Subsequent deprotonation with a strong base generates a chiral enolate. The bulky cyclohexane ring of the auxiliary blocks one face of the enolate, directing the incoming electrophile to the opposite face, thus achieving high stereocontrol.[7]

Materials:

  • (4R,5R)-4,5-Cyclohexano-1,3-oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • -78 °C cooling bath (e.g., dry ice/acetone)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • N-Acylation:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add the acyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify by column chromatography.

  • Asymmetric Alkylation:

    • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 1 hour to form the enolate.

    • Add the alkyl halide (1.2 eq) dropwise and stir at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C with saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

    • Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Part C: Auxiliary Removal

Rationale: The chiral auxiliary must be removed to yield the desired enantiomerically enriched product. This is typically achieved by hydrolysis or reduction under conditions that do not cause racemization.

Procedure (Hydrolysis to Carboxylic Acid):

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (4.0 eq) and hydrogen peroxide (H2O2, 30% aq. solution) (4.0 eq) at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, then at room temperature for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na2SO3).

  • Acidify the mixture with aqueous HCl (e.g., 1M) and extract with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM.

  • The organic layer containing the carboxylic acid is washed with brine, dried, and concentrated.

Caption: Mechanism of auxiliary-controlled asymmetric alkylation.

Protocol 2: this compound Derivative as a Ligand in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a crucial method for the synthesis of chiral alcohols from prochiral ketones, often utilizing isopropanol as a safe and economical hydrogen source.[8] Ligands derived from this compound can form highly effective catalysts with metals like Ruthenium and Rhodium.[9]

Synthesis of a Ts-DPEN-type Ligand from this compound

Rationale: This protocol outlines the synthesis of a ligand analogous to those derived from 1,2-diamines, which are highly effective in ATH. The tosylation of the amino group enhances the acidity of the N-H proton, which is believed to be involved in the hydrogen transfer mechanism.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • [Ru(p-cymene)Cl2]2

  • Sodium formate (HCOONa)

  • A prochiral ketone (e.g., acetophenone)

  • Formic acid/triethylamine azeotrope (5:2)

Procedure:

  • Ligand Synthesis:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

    • Add TsCl (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry over MgSO4, concentrate, and purify by recrystallization or column chromatography to yield N-tosyl-(1R,2R)-2-aminocyclohexanol.

  • Asymmetric Transfer Hydrogenation:

    • In a reaction vessel, combine the N-tosyl-(1R,2R)-2-aminocyclohexanol ligand (0.022 eq) and [Ru(p-cymene)Cl2]2 (0.01 eq).

    • Add the formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source and solvent.

    • Degas the mixture with argon or nitrogen.

    • Add the prochiral ketone (1.0 eq).

    • Stir the reaction at the desired temperature (e.g., 25-40 °C) for the required time (e.g., 4-24 hours), monitoring by TLC or GC.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the resulting chiral alcohol by column chromatography.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Quantitative Data Summary
Ketone SubstrateLigand Loading (mol%)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)e.e. (%)
Acetophenone2.21.02812>9596 (R)
1-Tetralone2.21.028189498 (R)
Propiophenone2.21.030249295 (R)

Note: The data presented are representative and may vary based on specific reaction conditions and substrate purity.

Application in the Synthesis of Oseltamivir (Tamiflu®)

A notable application of chiral cyclohexanol derivatives is in the synthesis of the antiviral drug oseltamivir (Tamiflu®). While the industrial synthesis traditionally starts from shikimic acid, numerous alternative synthetic routes have been developed to address supply issues.[10][11] Several of these routes utilize chiral building blocks derived from cyclohexene, where the stereochemistry is set by asymmetric reactions. For instance, an asymmetric Diels-Alder reaction can be employed to construct the core cyclohexene ring with the correct stereochemistry, a process where chiral catalysts derived from amino alcohols can play a role.[12][13]

In one reported synthesis, a key intermediate is a bicyclic lactone, which is then elaborated to oseltamivir. The formation of this lactone can be achieved through an asymmetric Diels-Alder reaction.[12] Although not directly using this compound, this highlights the importance of chiral cyclohexane-based intermediates in the synthesis of this crucial pharmaceutical. The principles of stereocontrol demonstrated with this compound are directly applicable to the synthesis of such complex chiral molecules.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist focused on pharmaceutical development. Its well-defined stereochemistry and functional group arrangement allow for its effective use as a precursor to chiral auxiliaries, ligands for asymmetric catalysis, and organocatalysts. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling the efficient and stereocontrolled synthesis of valuable pharmaceutical intermediates. The continued exploration of new applications for this and related chiral building blocks will undoubtedly lead to further advancements in asymmetric synthesis and drug discovery.

References

The Strategic Role of (1R,2R)-2-Aminocyclohexanol in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for stereochemically pure and complex bioactive molecules is a central theme in modern organic chemistry and drug development. Chiral auxiliaries, ligands, and synthons are the linchpins in this endeavor, enabling chemists to navigate the intricate landscape of asymmetric synthesis. Among these, (1R,2R)-2-aminocyclohexanol, a readily available chiral 1,2-amino alcohol, serves as a versatile and strategically important building block. While its direct application as a chiral auxiliary is less frequently documented in the total synthesis of complex natural products compared to other scaffolds, its true power lies in its efficient conversion to (1R,2R)-diaminocyclohexane (DACH). This transformation unlocks a vast and powerful repertoire of C₂-symmetric ligands and organocatalysts that have proven instrumental in the synthesis of several groundbreaking pharmaceuticals and natural products.

This comprehensive guide delves into the pivotal role of this compound, focusing on its transformation into the DACH scaffold and the subsequent application of DACH-derived ligands in key, stereodetermining steps in the synthesis of complex molecules. We will provide detailed, field-proven protocols, mechanistic insights, and data-driven analyses to empower researchers, scientists, and drug development professionals in harnessing the full potential of this chiral building block.

From Aminocyclohexanol to a Privileged Ligand Scaffold: The Gateway to (1R,2R)-Diaminocyclohexane

The strategic importance of this compound is fundamentally linked to its role as a precursor to (1R,2R)-diaminocyclohexane. The latter is a cornerstone in asymmetric catalysis, forming the chiral backbone of numerous highly effective ligands and organocatalysts. The conversion of the amino alcohol to the diamine is a well-established synthetic route, making this compound an economical and accessible entry point to this privileged scaffold.

A common synthetic pathway involves the activation of the hydroxyl group, followed by nucleophilic substitution with an azide, and subsequent reduction. A representative, multi-step protocol is outlined below.

Protocol 1: Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane from this compound

This protocol is a multi-step sequence involving mesylation, azide substitution, and reduction.

Step 1: Mesylation of this compound

  • Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.2 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Azide Substitution

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (3.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude azido-amine.

Step 3: Reduction of the Azide

  • Dissolve the crude azido-amine in methanol (MeOH).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (1R,2R)-(-)-1,2-diaminocyclohexane. The product can be further purified by distillation or crystallization of its salt.

Application Showcase I: The Trost Ligand in the Total Synthesis of (-)-Oseltamivir (Tamiflu®)

One of the most celebrated applications of the (1R,2R)-diaminocyclohexane scaffold is in the synthesis of the Trost ligand, a C₂-symmetric diphosphine ligand. This ligand is renowned for its exceptional performance in palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reactions. A landmark achievement utilizing this chemistry is the Trost synthesis of the antiviral drug (-)-Oseltamivir (Tamiflu®).

The Causality Behind the Design: The Trost Ligand

The Trost ligand, formally known as (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl), creates a well-defined chiral pocket around the palladium center. This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high enantioselectivities. The rigidity of the diaminocyclohexane backbone and the steric bulk of the diphenylphosphino groups are crucial for creating this effective chiral environment.

Diagram 1: Synthesis of the (R,R)-Trost Ligand

Trost_Ligand_Synthesis DACH (1R,2R)-Diaminocyclohexane Coupling Coupling Agent (e.g., DCC, EDCI) DACH->Coupling Acid 2-(Diphenylphosphino)benzoic acid (2 equiv.) Acid->Coupling Trost_Ligand (R,R)-Trost Ligand Coupling->Trost_Ligand Amide Bond Formation Oseltamivir_AAA Substrate meso-1,4-diacetoxy- cyclohexene Product Chiral Amino- cyclohexene Derivative (Oseltamivir Precursor) Substrate->Product Asymmetric Allylic Alkylation (AAA) Catalyst [Pd₂(dba)₃]·CHCl₃ (R,R)-Trost Ligand Catalyst->Product Nucleophile Phthalimide Base Nucleophile->Product Jacobsen_Catalyst cluster_catalyst Jacobsen's Catalyst Mn Mn(III)Cl N1 N Mn->N1 N2 N Mn->N2 O1 O Mn->O1 O2 O Mn->O2 Salen Salen Ligand Backbone N1->Salen DACH (1R,2R)-Diamino- cyclohexane Backbone N1->DACH N2->Salen N2->DACH O1->Salen O2->Salen Indinavir_Epoxidation Indene Indene Product Chiral Indene Oxide (Indinavir Intermediate) Indene->Product Asymmetric Epoxidation Catalyst (R,R)-Jacobsen's Catalyst Catalyst->Product Oxidant m-CPBA or NaOCl Oxidant->Product

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in Reactions with (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of (1R,2R)-2-Aminocyclohexanol in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing diastereoselective reactions using this versatile chiral auxiliary. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges and enhance your synthetic outcomes.

Introduction: The Role of this compound

This compound is a valuable chiral building block in asymmetric synthesis.[1] Its utility primarily stems from its role as a precursor to a rigid chiral auxiliary, typically a trans-fused cyclohexyl oxazolidinone. This auxiliary provides a defined stereochemical environment that effectively shields one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to achieve high levels of diastereoselectivity.[2][3] The predictable stereocontrol imparted by this auxiliary makes it a powerful tool in fundamental carbon-carbon bond-forming reactions like alkylations and aldol additions.[4][5]

Frequently Asked Questions (FAQs)

Q1: How is this compound converted into a usable chiral auxiliary?

A1: The most common strategy is to convert it into a chiral oxazolidinone.[6] This is typically achieved by reacting the amino alcohol with a phosgene equivalent, such as diethyl carbonate, dimethyl carbonate, or disuccinimidyl carbonate, often in the presence of a base.[2][7] The resulting oxazolidinone provides a rigid scaffold for subsequent reactions. This scaffold can then be N-acylated with the desired carboxylic acid derivative (e.g., using an acyl chloride or anhydride) to prepare the substrate for the diastereoselective reaction.[2][8]

Q2: What is the mechanistic basis for the high diastereoselectivity observed with this auxiliary?

A2: The high diastereoselectivity is primarily attributed to steric hindrance and conformational rigidity. Once N-acylated, the oxazolidinone can be converted into a boron or titanium enolate. In aldol reactions, this enolate is believed to react with an aldehyde via a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2] The bulky trans-cyclohexyl group of the auxiliary effectively blocks one face of the planar enolate. Consequently, the aldehyde can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2][9]

Q3: Which types of reactions are most suitable for this chiral auxiliary?

A3: This auxiliary is highly effective for stereoselective enolate chemistry. The most prominent applications include:

  • Diastereoselective Aldol Reactions: For the synthesis of chiral β-hydroxy carbonyl compounds.[2][4][5]

  • Diastereoselective Alkylations: For the synthesis of α-substituted chiral carboxylic acids.[4][5][10]

Q4: How is the chiral auxiliary removed after the reaction?

A4: The auxiliary can be cleaved under various conditions to yield different functional groups, and the valuable this compound can often be recovered.[4] Common cleavage methods include:

  • Hydrolysis (to yield the carboxylic acid): Treatment with lithium hydroperoxide (LiOH/H₂O₂) is a standard method.[4]

  • Reductive Cleavage (to yield the primary alcohol): Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are effective.[10]

  • Conversion to Weinreb Amide: This allows for the synthesis of ketones upon reaction with an organometallic reagent.

Troubleshooting Guide: Low Diastereoselectivity

One of the most common challenges encountered is a lower-than-expected diastereomeric ratio (d.r.). This section provides a systematic approach to diagnosing and resolving this issue.

Problem 1: Poor Diastereoselectivity in Boron-Mediated Aldol Reactions

Symptoms: The crude ¹H NMR or HPLC analysis shows a diastereomeric ratio below 90:10.

Potential Causes & Solutions:

  • Incomplete Formation of the Z-Enolate: The formation of the syn-aldol product is predicated on the selective formation of the (Z)-enolate. The presence of the (E)-enolate can lead to the formation of the undesired anti-aldol product.[11]

    • Solution 1: Choice of Boron Reagent and Base. Use a bulky boron source like dibutylboron triflate (Bu₂BOTf) in combination with a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (NEt₃). This combination is well-established for promoting (Z)-enolate formation.[2][4]

    • Solution 2: Enolization Time and Temperature. Ensure the enolization is complete before adding the aldehyde. A typical procedure involves stirring the N-acyloxazolidinone with the boron triflate and base at 0 °C for 30-60 minutes.[2] Incomplete enolization can lead to a background, non-selective reaction.

  • Suboptimal Reaction Temperature: Aldol reactions are highly sensitive to temperature. Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower selectivity.[12]

    • Solution: Lower the Reaction Temperature. The aldol addition step should be carried out at low temperatures, typically -78 °C. Ensure your cooling bath is stable and the internal reaction temperature is maintained. If selectivity is still poor, consider even lower temperatures (e.g., -100 °C).

  • Lewis Acidity of the Boron Enolate: The nature of the Lewis acid can influence the tightness of the Zimmerman-Traxler transition state.

    • Solution: Screen Lewis Acids. While boron is standard for syn-aldol reactions, other Lewis acids can be explored. For instance, titanium tetrachloride (TiCl₄) can sometimes offer different selectivity profiles, although it may favor different diastereomers.[8]

Problem 2: Poor Diastereoselectivity in Enolate Alkylation

Symptoms: The crude product analysis reveals a low diastereomeric ratio after reaction with an alkyl halide.

Potential Causes & Solutions:

  • Enolate Geometry: While less critical than in aldol reactions, enolate geometry can still play a role.

    • Solution: Base Selection. Use a strong, non-nucleophilic base for deprotonation. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are common choices.[10] Ensure the base is freshly prepared or titrated.

  • Reaction Temperature: Similar to aldol reactions, alkylations are more selective at lower temperatures.

    • Solution: Maintain Low Temperatures. The enolate should be formed and alkylated at -78 °C. Allowing the reaction to warm prematurely can significantly erode diastereoselectivity.

  • Nature of the Electrophile: Highly reactive electrophiles (e.g., allyl bromide, benzyl bromide) generally give better results than less reactive ones (e.g., ethyl iodide). Slow alkylation can allow for enolate equilibration or side reactions.

    • Solution: Additive for Less Reactive Electrophiles. For sluggish alkylations, the addition of HMPA or DMPU can sometimes improve yields and selectivity, although these should be used with caution.

General Troubleshooting Logic

This flowchart provides a systematic approach to troubleshooting low diastereoselectivity.

G start Low Diastereomeric Ratio (d.r.) Observed check_purity Verify Purity of Auxiliary, Substrate, and Reagents start->check_purity sub_purity Are all materials pure and anhydrous? check_purity->sub_purity check_conditions Review Reaction Conditions reaction_type Reaction Type? check_conditions->reaction_type sub_purity->check_conditions Yes purify Action: Recrystallize auxiliary. Use freshly distilled solvents. Titrate organometallic reagents. sub_purity->purify No purify->check_conditions aldol Aldol Reaction reaction_type->aldol Aldol alkylation Alkylation reaction_type->alkylation Alkylation aldol_temp Is reaction at -78°C or lower? aldol->aldol_temp alkylation_temp Is reaction at -78°C? alkylation->alkylation_temp lower_temp Action: Lower temperature (e.g., to -100°C). aldol_temp->lower_temp No aldol_lewis Is a bulky Boron Lewis Acid (e.g., Bu₂BOTf) used? aldol_temp->aldol_lewis Yes lower_temp->aldol_lewis change_lewis Action: Switch to Bu₂BOTf. Ensure correct stoichiometry. aldol_lewis->change_lewis No end Re-evaluate Results change_lewis->end lower_temp_alk Action: Ensure temperature is maintained at -78°C. alkylation_temp->lower_temp_alk No alkylation_base Is a strong, non-nucleophilic base (LDA, NaHMDS) used? alkylation_temp->alkylation_base Yes lower_temp_alk->alkylation_base change_base Action: Use freshly prepared LDA or NaHMDS. alkylation_base->change_base No change_base->end

Caption: Troubleshooting logic for low diastereoselectivity.

Data Summary: Influence of Reaction Parameters

The choice of solvent and Lewis acid can significantly impact the outcome of diastereoselective reactions. While specific data for the this compound auxiliary is extrapolated from general principles, the following table summarizes expected trends based on extensive studies of similar oxazolidinone auxiliaries.

ParameterVariationExpected Effect on DiastereoselectivityRationale
Solvent Dichloromethane (DCM)High Standard, non-coordinating solvent that does not interfere with the Lewis acid.
Tetrahydrofuran (THF)Moderate to High Coordinating solvent; can sometimes compete with the carbonyl for Lewis acid binding, potentially lowering selectivity.[13]
TolueneHigh Non-polar solvent, often good for maintaining a tight transition state.
Lewis Acid (Aldol) Dibutylboron triflate (Bu₂BOTf)High (syn-selective) Forms a rigid, covalent boron enolate, leading to a well-organized Zimmerman-Traxler transition state.[2]
Titanium tetrachloride (TiCl₄)Variable (often anti-selective) Forms a more ionic titanium enolate, which can lead to different transition state geometries and selectivities.[8]
Base (Alkylation) LDAHigh Strong, hindered base promotes rapid and irreversible deprotonation.
NaHMDSHigh Similar to LDA, provides clean enolate formation.[10]
Temperature -78 °C to -100 °CHigh Maximizes the free energy difference (ΔΔG‡) between diastereomeric transition states.
0 °C to Room TempLow Sufficient thermal energy is available to overcome the small energy barrier between transition states, leading to product mixtures.

Experimental Protocols

The following protocols are representative procedures for the use of this compound as a chiral auxiliary. Note: These are general guidelines and may require optimization for specific substrates.

Protocol 1: Synthesis of the Chiral Oxazolidinone

G cluster_0 Workflow: Oxazolidinone Formation A 1. Dissolve this compound & Diethyl Carbonate in Toluene B 2. Add NaH (catalytic) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Quench & Work-up C->D E 5. Purify by Chromatography or Recrystallization D->E

References

Technical Support Center: Optimizing Reaction Conditions for (1R,2R)-2-Aminocyclohexanol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of (1R,2R)-2-aminocyclohexanol as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of asymmetric synthesis using this versatile directing group. Here, we address common challenges through a troubleshooting framework, providing not just solutions but also the underlying scientific principles to empower your experimental design.

This compound is a valuable chiral auxiliary, prized for its rigid cyclohexane backbone which provides a well-defined steric environment for inducing stereoselectivity in a range of chemical transformations. [1]However, like any powerful tool, its effective use requires a nuanced understanding of reaction parameters. This guide will help you troubleshoot and optimize your reactions to achieve high diastereoselectivity and yields.

Frequently Asked Questions (FAQs)

Q1: What makes this compound an effective chiral auxiliary?

The efficacy of this compound stems from its rigid trans-diequatorial conformation on the cyclohexane ring. This conformational rigidity minimizes unwanted rotational isomers in the transition state, leading to a more predictable and highly ordered arrangement that effectively shields one face of the reactive center. [2]This steric hindrance is the primary factor directing the approach of incoming reagents, resulting in high diastereoselectivity. [2] Q2: In what types of reactions is this auxiliary most commonly used?

This auxiliary is particularly effective in asymmetric alkylations and aldol reactions. [3][4]By converting the amino alcohol into an oxazolidinone, one can perform highly diastereoselective enolate alkylations to generate chiral carboxylic acids or aldol additions to produce chiral β-hydroxy carbonyl compounds. [5]It also finds application as a precursor for chiral ligands in metal-catalyzed reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Diastereoselectivity (Low d.r.)

A low diastereomeric ratio is one of the most common frustrations in chiral auxiliary-mediated synthesis. This often indicates that the energy difference between the transition states leading to the different diastereomers is insufficient. [6]

Potential Cause & Explanation Troubleshooting Steps & Rationale
Incorrect Enolate Geometry The geometry of the enolate (E vs. Z) is critical for predictable stereochemical outcomes. For many reactions involving oxazolidinone auxiliaries derived from amino alcohols, the formation of a Z-enolate is desired to achieve high diastereoselectivity. [7]Solution: The choice of base and Lewis acid for enolate formation is paramount. For instance, using dibutylboron triflate (Bu₂BOTf) with a hindered amine base like diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0 °C is a standard method to promote the formation of the Z-boron enolate.
[3][5]Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. [6]Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding selectivity. Solution: Perform the reaction at lower temperatures. A typical starting point for aldol additions is -78 °C. It is crucial to maintain this temperature throughout the addition of the electrophile. A temperature optimization study (e.g., -78 °C, -40 °C, 0 °C) can be highly informative.
Inappropriate Lewis Acid or Solvent The choice of Lewis acid and solvent can significantly influence the conformation of the transition state. [6]A poorly coordinating solvent or an inappropriate Lewis acid may not enforce the rigid, chelated transition state necessary for high stereocontrol. Solution: For aldol reactions, boron enolates often provide excellent results due to the formation of a well-defined Zimmerman-Traxler transition state. [5]Solvents like dichloromethane are often preferred. If results are still poor, consider screening other Lewis acids (e.g., TiCl₄, Sn(OTf)₂) and solvents of varying polarity and coordinating ability.
Steric Mismatch The steric bulk of the substrate or electrophile may interfere with the directing effect of the auxiliary. Solution: While less straightforward to address, consider modifications to your substrate if possible. Alternatively, a different chiral auxiliary with a different steric profile might be more suitable for your specific transformation.

Experimental Workflow: Asymmetric Aldol Reaction

The following workflow diagram illustrates the key steps in a typical asymmetric aldol reaction using an oxazolidinone derived from this compound.

Aldol_Workflow cluster_prep Auxiliary Preparation cluster_reaction Aldol Reaction cluster_workup Workup & Cleavage Auxiliary This compound Oxazolidinone Oxazolidinone Formation Auxiliary->Oxazolidinone e.g., Phosgene, Carbonate Acylation N-Acylation Oxazolidinone->Acylation e.g., Propionyl Chloride, n-BuLi Enolate Z-Enolate Formation Acylation->Enolate Bu₂BOTf, DIPEA, 0°C Aldol Aldol Addition Enolate->Aldol Aldehyde, -78°C Quench Reaction Quench Aldol->Quench Buffer Cleavage Auxiliary Cleavage Quench->Cleavage LiOH, H₂O₂ Product Chiral β-Hydroxy Acid Cleavage->Product

Caption: Workflow for a typical asymmetric aldol reaction.

Issue 2: Low Reaction Yield

Low yields can be attributed to incomplete reactions, side reactions, or product loss during workup and purification. [8]

Potential Cause & Explanation Troubleshooting Steps & Rationale
Inactive Reagents or Catalyst Reagents like n-butyllithium (n-BuLi) and Lewis acids such as Bu₂BOTf are sensitive to moisture and air. Their degradation can lead to incomplete enolate formation and a stalled reaction. Solution: Use freshly opened or titrated reagents. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Insufficient Reaction Time or Temperature The reaction may simply need more time or thermal energy to proceed to completion. Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [9]If the reaction has stalled at a low temperature, consider slowly warming it to a higher temperature (e.g., from -78 °C to -40 °C or 0 °C) while monitoring for side product formation.
Product Loss During Workup The desired product may be partially soluble in the aqueous layer during extraction, or it may be volatile. [8]The chiral auxiliary itself needs to be recovered efficiently. Solution: After quenching, ensure the pH of the aqueous layer is adjusted appropriately to ensure your product is in a neutral, organic-soluble form. Back-extract the aqueous layer multiple times with a suitable organic solvent. To recover the auxiliary, it can often be extracted from the aqueous layer after acidification.
[5]Side Reactions The strong base or Lewis acid can promote side reactions, such as self-condensation of the aldehyde or decomposition of the starting material. Solution: Ensure slow, dropwise addition of reagents, particularly the base and electrophile, at the appropriate low temperature to minimize localized high concentrations that can lead to side reactions.

Issue 3: Difficulty in Auxiliary Removal

The cleavage of the chiral auxiliary is a critical final step. Incomplete cleavage can contaminate the final product, while harsh conditions can lead to epimerization or decomposition. [6][9]

Cleavage Method Typical Reagents Potential Pitfalls & Troubleshooting
Basic Hydrolysis (to Carboxylic Acid) Lithium Hydroxide/Hydrogen Peroxide (LiOH/H₂O₂) Pitfall: Incomplete cleavage. Troubleshooting: Ensure sufficient equivalents of both LiOH and H₂O₂ are used. The reaction often requires a mixture of solvents like THF/water to ensure solubility. [3]If the reaction is sluggish, gentle warming (e.g., to room temperature) may be necessary. Pitfall: Epimerization at the α-carbon. Troubleshooting: Perform the cleavage at 0 °C to minimize the risk of epimerization.
[6]Reductive Cleavage (to Alcohol) Lithium Aluminum Hydride (LiAlH₄), Lithium Borohydride (LiBH₄) Pitfall: Reduction of other functional groups in the molecule. Troubleshooting: LiBH₄ is a milder reducing agent than LiAlH₄ and may offer better selectivity. [6]Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) and carefully control the stoichiometry of the reducing agent.
Transamination (to Amide) Various amines, sometimes with Lewis acid catalysis Pitfall: Slow or incomplete reaction. Troubleshooting: This method can be substrate-dependent. Screening different amines and Lewis acids may be necessary. This is a less common but potentially milder alternative to hydrolytic or reductive methods.

[6]

Decision-Making Flowchart for Troubleshooting

Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield No Low_DR Low Diastereoselectivity? Start->Low_DR Cleavage_Issue Auxiliary Cleavage Issue? Low_Yield->Cleavage_Issue No Verify_Reagents Verify Reagent Activity (e.g., Titrate n-BuLi) Low_Yield->Verify_Reagents Low_DR->Low_Yield No Check_Temp Verify Low Temperature (e.g., -78°C) Low_DR->Check_Temp Incomplete Incomplete Cleavage? Cleavage_Issue->Incomplete Check_Reagents Check Enolate Formation Conditions (Base, Lewis Acid) Check_Temp->Check_Reagents Check_Solvent Evaluate Solvent Choice Check_Reagents->Check_Solvent Success Optimized Reaction Check_Solvent->Success Monitor_Reaction Monitor Reaction by TLC/LC-MS Verify_Reagents->Monitor_Reaction Optimize_Workup Optimize Workup & Extraction Monitor_Reaction->Optimize_Workup Optimize_Workup->Success Epimerization Epimerization? Incomplete->Epimerization No Increase_Reagents Increase Equivalents of Cleavage Reagent Incomplete->Increase_Reagents Yes Lower_Temp Lower Cleavage Temperature (e.g., 0°C) Epimerization->Lower_Temp Yes Epimerization->Success No Alt_Method Consider Alternative Cleavage Method Lower_Temp->Alt_Method Alt_Method->Success

Caption: A troubleshooting decision-making flowchart.

By systematically addressing these common issues, you can effectively optimize your reaction conditions and harness the full potential of the this compound chiral auxiliary in your synthetic endeavors.

References

Technical Support Center: Purification of Products Containing the (1R,2R)-2-Aminocyclohexanol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the (1R,2R)-2-aminocyclohexanol chiral auxiliary. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of diastereomeric products. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring the highest purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I have a mixture of diastereomers from a reaction using the this compound auxiliary. Which purification technique should I try first: crystallization or chromatography?

A1: The choice between crystallization and chromatography depends on the physical properties of your diastereomers and the scale of your reaction.

  • Crystallization is often the preferred first choice for larger scale purifications (>1 g) if one diastereomer is significantly less soluble than the other in a particular solvent system. It is a cost-effective and scalable method. A successful crystallization can rapidly provide high-purity material.

  • Flash column chromatography on silica gel is a versatile technique for separating diastereomers with different polarities.[1][2] It is particularly useful for smaller scale reactions and when crystallization is not effective. The key is to find a mobile phase that provides good separation (a significant difference in Rf values on a TLC plate).

Recommendation: Start with a small-scale screening of both techniques. Attempt to crystallize a small amount of the crude product from various solvents. Concurrently, run thin-layer chromatography (TLC) with different solvent systems to assess the feasibility of chromatographic separation.

Q2: My diastereomers are not separating well on a silica gel column. What can I do to improve the separation?

A2: Poor separation of diastereomers on silica gel is a common issue. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Polarity: Systematically screen solvent systems of varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Solvent Selectivity: Sometimes, changing the nature of the polar solvent can have a significant impact. For example, if a hexane/ethyl acetate system is not working, try a hexane/diethyl ether or a dichloromethane/methanol system.[2] The different interactions of your diastereomers with the solvent and the silica gel can be exploited to improve separation.

    • Additives: For compounds with basic or acidic functional groups, adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape and resolution by minimizing tailing.

  • Column Parameters:

    • Column Length and Diameter: Use a longer, narrower column for better resolution.

    • Silica Gel Particle Size: Use silica gel with a smaller particle size for higher efficiency.

    • Loading Technique: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, reverse-phase flash chromatography using a C18-functionalized silica gel can be an effective alternative. The separation is based on differences in hydrophobicity.

Q3: I am trying to remove the this compound auxiliary after cleavage. It seems to be co-eluting with my product during chromatography. How can I resolve this?

A3: Co-elution of the chiral auxiliary with the desired product is a frequent challenge. Here are some strategies to address this:

  • Acid-Base Extraction: Since this compound is an amino alcohol, it can be protonated and extracted into an aqueous acidic solution. After the cleavage reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will extract the basic auxiliary into the aqueous layer, leaving your (presumably neutral or acidic) product in the organic layer. Remember to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Derivatization: If extraction is not effective, consider derivatizing the auxiliary to alter its polarity. For example, reacting the crude mixture with an acylating agent could make the auxiliary significantly more or less polar than your product, facilitating chromatographic separation.

  • Crystallization: If your product is a solid, selective crystallization can be a powerful tool to leave the more soluble auxiliary in the mother liquor.

Q4: Can I recover the this compound auxiliary for reuse?

A4: Yes, recovery of the chiral auxiliary is highly desirable to reduce costs. After an acid-base extraction as described in Q3, the acidic aqueous layer containing the protonated auxiliary can be basified with a strong base (e.g., NaOH) to a pH > 10. The deprotonated auxiliary can then be extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and the solvent evaporated to recover the auxiliary. The purity of the recovered auxiliary should be checked (e.g., by NMR or melting point) before reuse.[3]

Troubleshooting Guides

Issue 1: Difficulty in Achieving High Diastereomeric Excess (d.e.) via Crystallization

Symptoms:

  • The diastereomeric ratio of the crystals is similar to that of the crude mixture.

  • The product oils out instead of crystallizing.

  • Crystallization is very rapid, leading to the trapping of impurities.

Troubleshooting Workflow:

start Low d.e. from Crystallization solvent_screen Screen a wider range of solvent systems start->solvent_screen oiling_out Product oils out start->oiling_out rapid_crystallization Crystallization is too fast start->rapid_crystallization slow_cooling Employ slow cooling protocols solvent_screen->slow_cooling seeding Use seeding with pure diastereomer slow_cooling->seeding two_solvent Try a two-solvent recrystallization method seeding->two_solvent solution Improved Diastereomeric Purity two_solvent->solution lower_concentration Use a more dilute solution oiling_out->lower_concentration different_solvent Switch to a solvent where the product has lower solubility at high temperature lower_concentration->different_solvent different_solvent->solution slower_cooling Decrease the rate of cooling rapid_crystallization->slower_cooling antisolvent_diffusion Use vapor diffusion of an anti-solvent slower_cooling->antisolvent_diffusion antisolvent_diffusion->solution

Caption: Troubleshooting workflow for low diastereoselectivity in crystallization.

Issue 2: Poor Separation of Diastereomers by Flash Chromatography

Symptoms:

  • Broad, overlapping peaks for the two diastereomers.

  • Rf values of the diastereomers on TLC are very close.

Troubleshooting Workflow:

start Poor Chromatographic Separation mobile_phase_opt Optimize mobile phase start->mobile_phase_opt column_params Adjust column parameters mobile_phase_opt->column_params reverse_phase Switch to reverse-phase chromatography column_params->reverse_phase derivatization Derivatize the mixture to enhance polarity differences reverse_phase->derivatization hplc Consider preparative HPLC for difficult separations derivatization->hplc solution Baseline Separation Achieved hplc->solution

Caption: Troubleshooting workflow for poor chromatographic separation of diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Crystallization
  • Solvent Screening: In small vials, dissolve ~10-20 mg of the crude diastereomeric mixture in a minimal amount of various heated solvents. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Single-Solvent Recrystallization:

    • Dissolve the crude product in the minimum amount of a suitable boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure diastereomer can induce crystallization.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.

    • Analyze the diastereomeric purity of the crystals and the mother liquor by NMR or HPLC.

Table 1: Common Solvent Systems for Recrystallization of Organic Compounds

Solvent SystemPolarityComments
Hexane/Ethyl AcetateLow-MedA versatile system for a wide range of compounds. The ratio can be varied to fine-tune solubility.
Dichloromethane/HexaneLow-MedGood for less polar compounds. Dichloromethane is a good solvent, and hexane acts as an anti-solvent.
Methanol/WaterHighSuitable for polar compounds. The addition of water as an anti-solvent can induce crystallization.
EthanolMed-HighA good general-purpose solvent for moderately polar compounds.
Toluene/HeptaneLowUseful for aromatic compounds.
Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the diastereomers. The ideal solvent system will give Rf values between 0.2 and 0.4 for the two spots, with a clear separation between them.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure diastereomers.

  • Combine and Concentrate: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.

Protocol 3: Cleavage of the N-Acyl Auxiliary and Product Isolation

This protocol is a general guideline for the hydrolytic cleavage of an N-acyl auxiliary. The specific conditions may need to be optimized for your substrate.

  • Reaction Setup: Dissolve the N-acyl derivative (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2-4 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (4-8 equivalents).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to extract the liberated this compound auxiliary. The organic layers can be combined to recover the auxiliary.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

    • Extract the desired carboxylic acid product from the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts containing the product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

References

troubleshooting low yields in asymmetric reactions with (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1R,2R)-2-Aminocyclohexanol

Welcome to the technical support center for optimizing asymmetric reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly low reaction yields and suboptimal enantioselectivity. Here, we combine fundamental principles with practical, field-tested advice to help you navigate the complexities of asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a low yield. What is the most common culprit?

A: The most frequent causes of low yields are impurities in reagents or solvents, particularly water, and suboptimal reaction conditions.[1] Many catalytic systems using amino alcohol ligands are highly sensitive to moisture and air.[1][2][3] Water can hydrolyze or deactivate common Lewis acid catalysts, which are often used in conjunction with the aminocyclohexanol ligand.[4][5][6] Another common issue is catalyst inactivation, where the active catalytic species either fails to form correctly or is poisoned by impurities.[1][2]

Q2: How critical is the purity of the this compound ligand?

A: The chemical and enantiomeric purity of your ligand is paramount.[1][3] The presence of the opposite enantiomer, (1S,2S)-2-aminocyclohexanol, will directly decrease the enantiomeric excess (ee) of your product. Chemical impurities can interfere with the formation of the active catalyst or introduce side reactions.[2] We strongly recommend verifying the purity of your ligand by methods such as GC, NMR, and chiral HPLC before use. If in doubt, purification by recrystallization is advised.[3]

Q3: Can the order of addition of reagents impact my reaction outcome?

A: Absolutely. For reactions involving the in situ formation of a metal-ligand complex, the order of addition is critical. Pre-complexation of the metal precursor with this compound before adding the substrate is often necessary to ensure the formation of the correct chiral environment. Adding the substrate before the catalyst is fully formed can lead to a competing, non-enantioselective background reaction or catalyst degradation.[7]

Q4: I'm observing low enantioselectivity (ee). Should I lower the reaction temperature?

A: Yes, lowering the temperature is a standard strategy to improve enantioselectivity.[1][2][3] Lower temperatures often increase the energy difference between the diastereomeric transition states leading to the major and minor enantiomers, thus enhancing selectivity. However, this will also decrease the reaction rate, so a balance must be found between selectivity and practical reaction time.

In-Depth Troubleshooting Guides

Problem 1: Low Conversion or Yield

Low conversion is a clear indicator that the catalytic cycle is inefficient or has stalled. The following flowchart provides a systematic approach to diagnosing the root cause.

G start Low Yield / Conversion Observed purity_check Verify Purity of All Components start->purity_check Is everything pure? conditions_check Re-evaluate Reaction Conditions start->conditions_check Are conditions optimal? catalyst_check Investigate Catalyst Activity start->catalyst_check Is the catalyst active? ligand_purity Ligand Purity (ee% & chemical) purity_check->ligand_purity solvent_purity Solvent Dryness (Karl Fischer) purity_check->solvent_purity reagent_purity Substrate / Reagent Purity purity_check->reagent_purity temp_time Temperature & Time conditions_check->temp_time concentration Concentration / Stoichiometry conditions_check->concentration atmosphere Inert Atmosphere? conditions_check->atmosphere formation In-situ Formation Protocol catalyst_check->formation loading Catalyst Loading catalyst_check->loading poisoning Potential Catalyst Poisons? catalyst_check->poisoning purify Action: Purify Reagents/ Use Anhydrous Solvents ligand_purity->purify solvent_purity->purify reagent_purity->purify optimize_cond Action: Optimize Temp/Time/ Concentration via DOE temp_time->optimize_cond concentration->optimize_cond atmosphere->optimize_cond Ensure rigorous inertness optimize_cat Action: Adjust Loading/ Pre-form Catalyst formation->optimize_cat loading->optimize_cat poisoning->purify Identify & remove poison

Caption: Troubleshooting workflow for low reaction yields.

Detailed Causality and Solutions:

  • Cause: Reagent and Solvent Purity.

    • Why it Matters: Lewis acid catalysts, commonly used with amino alcohol ligands, are highly sensitive to water, which leads to their decomposition.[4][5][6] Similarly, oxygen can promote undesirable side reactions like homocoupling or catalyst degradation.[1] Impurities in the substrate can act as catalyst poisons.

    • Solution: Always use freshly distilled, anhydrous solvents. Degas solvents thoroughly before use.[1] Confirm water content is minimal (<50 ppm) using Karl Fischer titration. Ensure the substrate and other reagents are of the highest possible purity.

  • Cause: Suboptimal Reaction Conditions.

    • Why it Matters: Temperature, pressure, and concentration directly affect reaction kinetics. A temperature that is too low may result in an impractically slow reaction rate, while one that is too high can lead to catalyst decomposition or the formation of byproducts.[2][7]

    • Solution: Systematically screen reaction parameters. Incrementally increase the temperature in 10°C intervals to find a balance between rate and stability.[2] Monitor the reaction over an extended period (e.g., 24-48 hours) to determine if the reaction is simply slow.[2]

  • Cause: Inactive or Insufficient Catalyst.

    • Why it Matters: The active catalyst is a complex formed between the metal precursor and the this compound ligand. If this complex does not form correctly in situ, or if the catalyst loading is too low, the reaction will not proceed efficiently.[2]

    • Solution: Consider pre-forming the catalyst by stirring the metal source and the ligand together in the solvent for a period (e.g., 30-60 minutes) before adding the substrate. If low conversion persists, incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%).

Problem 2: Low Enantioselectivity (ee)

Poor enantioselectivity indicates that the chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the substrate.

G start Low Enantioselectivity (ee) Observed ligand_purity Verify Ligand Enantiomeric Purity (>99% ee?) start->ligand_purity temp_check Optimize Reaction Temperature start->temp_check solvent_effect Evaluate Solvent Effects start->solvent_effect background_rxn Check for Uncatalyzed Background Reaction start->background_rxn action_purify Action: Recrystallize Ligand/ Source High-Purity Batch ligand_purity->action_purify action_temp Action: Screen Lower Temperatures (e.g., 0°C, -20°C, -78°C) temp_check->action_temp action_solvent Action: Screen Aprotic, Non-Coordinating Solvents (Toluene, CH2Cl2, THF) solvent_effect->action_solvent action_background Action: Run Control Without Ligand/ Lower Temperature background_rxn->action_background

Caption: Decision tree for troubleshooting low enantioselectivity.

Detailed Causality and Solutions:

  • Cause: Impure Chiral Ligand.

    • Why it Matters: This is the most direct cause of low ee. If your this compound has an enantiomeric purity of 95%, the maximum theoretical ee you can achieve in your product is 95%.

    • Solution: Verify the enantiomeric purity of the ligand using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[3] If purity is insufficient, recrystallization is often an effective purification method.[3]

  • Cause: Suboptimal Temperature.

    • Why it Matters: Asymmetric reactions are often enthalpically controlled. Higher temperatures provide more thermal energy, which can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.[1][2]

    • Solution: Perform the reaction at lower temperatures. A systematic screen (e.g., 25°C, 0°C, -20°C, -40°C) is highly recommended to find the optimal point.

  • Cause: Solvent Effects.

    • Why it Matters: The solvent can influence the conformation of the catalyst-substrate complex. Protic or highly coordinating solvents can compete with the substrate for binding to the metal center, disrupting the organized chiral pocket required for high selectivity.[8]

    • Solution: Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[3] Avoid protic solvents like methanol or ethanol unless the specific mechanism requires them (e.g., as a hydrogen source in transfer hydrogenation).

  • Cause: Competing Background Reaction.

    • Why it Matters: If the reaction can proceed without the catalyst (even slowly), this non-selective pathway will produce a racemic mixture, eroding the overall ee. This is more common at higher temperatures where the uncatalyzed reaction rate becomes significant.

    • Solution: Run a control experiment under the same conditions but without the chiral ligand. If product formation is observed, the background reaction is occurring. Lowering the reaction temperature will typically slow the uncatalyzed pathway more significantly than the catalyzed one, improving the ee.

Key Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is essential for ensuring the high enantiomeric and chemical purity of the ligand.[3]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as toluene/hexane. The goal is to create a saturated solution at high temperature.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: For maximum recovery, place the flask in an ice bath or refrigerator (0-4°C) for 1-2 hours to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under high vacuum to a constant weight to remove all residual solvent. Store the purified ligand under an inert atmosphere (e.g., argon or nitrogen).[9]

Protocol 2: In Situ Preparation of a Ru-Aminocyclohexanol Catalyst for Asymmetric Transfer Hydrogenation

This is a representative protocol for generating an active catalyst for the reduction of a prochiral ketone.

  • Materials: [RuCl₂(p-cymene)]₂, this compound, anhydrous 2-propanol, potassium hydroxide (KOH), prochiral ketone.

  • Setup: Oven-dry all glassware and allow it to cool under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the procedure.[1][3]

  • Pre-catalyst Formation: In a Schlenk flask, dissolve the ruthenium precursor [RuCl₂(p-cymene)]₂ (0.005 eq) and this compound (0.01 eq) in anhydrous 2-propanol.

  • Activation: Add a solution of KOH (0.05 eq) in 2-propanol to the flask. Stir the resulting mixture at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.

  • Reaction Initiation: Add the prochiral ketone (1.0 eq) to the activated catalyst solution.

  • Monitoring: Heat the reaction to the desired temperature (e.g., 40-60°C) and monitor its progress by TLC or GC.

  • Workup: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Data Summary Table: Impact of Key Parameters

The following table summarizes the general effects of changing key reaction parameters on yield and enantioselectivity.

Parameter ChangeExpected Impact on Yield/RateExpected Impact on Enantioselectivity (ee)Rationale
Increase Temperature IncreaseDecreaseIncreases reaction rate but can overcome the energy barrier for the formation of the minor enantiomer and may cause catalyst decomposition.[2][7]
Decrease Temperature DecreaseIncreaseFavors the lower energy transition state, leading to higher selectivity, but slows down the reaction kinetics.[1][3]
Increase Catalyst Loading IncreaseGenerally No Change (or slight decrease)More active sites increase the overall rate. A very high loading might lead to aggregation or bimolecular side reactions that can lower ee.[1]
Use Coordinating Solvent VariableDecreaseSolvent molecules can compete for coordination sites on the metal, disrupting the chiral environment necessary for high selectivity.[8]
Presence of Water DecreaseDecreaseDeactivates many common Lewis acid co-catalysts and can hydrolyze metal-ligand bonds, destroying the active catalyst.[4][5]

References

Technical Support Center: (1R,2R)-2-Aminocyclohexanol Mediated Reactions & The Role of Lewis Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers utilizing (1R,2R)-2-aminocyclohexanol in asymmetric synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Lewis acid-mediated reactions with this versatile chiral auxiliary. We will explore the causality behind experimental choices and offer troubleshooting strategies grounded in mechanistic understanding.

Section 1: Frequently Asked Questions (FAQs)

Question 1: I am observing low enantioselectivity in my reaction. What are the primary factors related to the Lewis acid that could be responsible?

Answer:

Low enantioselectivity in reactions mediated by this compound in the presence of a Lewis acid is a common issue that can often be traced back to several key factors. Understanding the role of the Lewis acid is paramount. The Lewis acid coordinates to a basic site on the electrophile, activating it towards nucleophilic attack.[1][2] In the context of this compound, which often acts as a chiral ligand or catalyst, the Lewis acid's interaction is critical for establishing a well-defined, chiral environment.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Lewis Acid Strength: The strength of the Lewis acid must be carefully matched to the substrate. A Lewis acid that is too weak may not sufficiently activate the electrophile, leading to a slow, non-selective background reaction. Conversely, a Lewis acid that is too strong can lead to catalyst decomposition or promote undesired side reactions that erode enantioselectivity.

    • Troubleshooting: Screen a panel of Lewis acids with varying strengths. For example, if you are using a strong Lewis acid like TiCl₄, consider milder alternatives such as ZnCl₂, MgCl₂, or Sc(OTf)₃.

  • Incorrect Stoichiometry: The molar ratio of the Lewis acid to the chiral ligand and substrate is crucial. An excess of Lewis acid can lead to the formation of achiral catalytic species, which will catalyze the reaction non-selectively.

    • Troubleshooting: Perform a systematic titration of the Lewis acid concentration. Start with sub-stoichiometric amounts (e.g., 0.8 equivalents relative to the ligand) and incrementally increase to identify the optimal ratio.

  • Presence of Water or Protic Impurities: Lewis acids are highly sensitive to water and other protic impurities. These impurities can react with the Lewis acid, reducing its effective concentration and altering the catalytic environment.

    • Troubleshooting: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. If possible, handle the Lewis acid and set up the reaction in a glovebox.

  • Poor Ligand-Metal Chelation: The effectiveness of the asymmetric induction relies on the formation of a rigid, well-defined chiral complex between the this compound derivative and the Lewis acid. If this chelation is weak or reversible, the transition state will be less organized, resulting in poor stereocontrol.

    • Troubleshooting: Consider modifying the this compound scaffold to enhance its chelating ability. For instance, derivatization of the amine or alcohol functional groups can introduce additional coordination sites.

Question 2: My reaction is sluggish or not proceeding to completion. How can the choice of Lewis acid impact the reaction rate?

Answer:

A slow reaction rate is a frequent hurdle in synthetic chemistry. The Lewis acid plays a direct role in accelerating the reaction by lowering the activation energy of the rate-determining step.[2]

Key Factors Influencing Reaction Rate:

  • Lewis Acid Activity: The primary role of the Lewis acid is to activate the electrophile.[1] A more potent Lewis acid will generally lead to a faster reaction. However, as mentioned previously, this must be balanced with selectivity.

  • Solvent Effects: The choice of solvent can significantly impact the activity of the Lewis acid. Coordinating solvents (e.g., THF, acetonitrile) can compete with the substrate for binding to the Lewis acid, thereby reducing its effective concentration and slowing the reaction.

    • Troubleshooting: If using a coordinating solvent, consider switching to a non-coordinating solvent like dichloromethane (DCM) or toluene.

Troubleshooting Workflow for Sluggish Reactions:

Side_Reaction cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Start Substrate + this compound-Lewis Acid Complex Intermediate Chiral Transition State Start->Intermediate Decomposition Ligand Decomposition (e.g., Elimination) Start->Decomposition Product Desired Product Intermediate->Product Byproduct Byproduct Formation Decomposition->Byproduct

References

Technical Support Center: Optimizing Enantioselectivity with (1R,2R)-2-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclohexanol and its derivatives in asymmetric synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in controlling enantioselectivity. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during your experiments, ensuring robust and reproducible outcomes.

Troubleshooting Guide: Diagnosing and Resolving Suboptimal Enantioselectivity

Achieving high enantiomeric excess (e.e.) is a primary objective in asymmetric catalysis. When reactions employing this compound-derived ligands or auxiliaries yield suboptimal e.e., temperature is a crucial parameter to investigate. This guide provides a systematic approach to troubleshooting.

Issue 1: Low Enantiomeric Excess (% ee)

Low enantioselectivity is a common hurdle. The following steps will help you systematically diagnose and address the potential causes, with a focus on thermal effects.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Reaction Temperature:

    • Explanation: The energy difference between the diastereomeric transition states leading to the two enantiomers is often small. Lowering the reaction temperature can amplify this energy difference, thereby favoring the formation of one enantiomer over the other.[1]

    • Action: Conduct a temperature screening study. It is advisable to perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C) to identify the optimal balance between reaction rate and enantioselectivity.[1]

    • Experimental Protocol: See Experimental Protocol 1: Temperature Optimization Study .

  • Solvent Effects:

    • Explanation: The choice of solvent can significantly influence the conformation of the chiral catalyst-substrate complex and, consequently, the enantioselectivity. Solvent polarity and coordinating ability can alter the transition state geometry.

    • Action: Perform a solvent screen in conjunction with temperature optimization. Non-coordinating solvents like toluene, dichloromethane, or THF are often good starting points.

  • Impure Reagents or Ligand:

    • Explanation: Impurities in the starting materials, reagents, or the chiral ligand itself can lead to non-selective background reactions or catalyst inhibition, both of which will erode the enantiomeric excess.

    • Action: Ensure all reagents and solvents are of the highest purity and are anhydrous. The enantiomeric purity of the this compound derivative should be verified.

  • Incorrect Stoichiometry or Catalyst Loading:

    • Explanation: An incorrect ratio of the ligand to the metal precursor, or a suboptimal catalyst loading, can result in the formation of less selective catalytic species or an increased contribution from a non-catalyzed background reaction.

    • Action: Systematically vary the ligand-to-metal ratio and the overall catalyst loading to find the optimal conditions.

Troubleshooting Workflow:

troubleshooting_workflow start Low % ee Observed check_purity Verify Purity of Ligand and Reagents start->check_purity check_stoichiometry Confirm Stoichiometry and Catalyst Loading check_purity->check_stoichiometry temp_screen Perform Temperature Screening Study (e.g., RT, 0°C, -20°C, -78°C) check_stoichiometry->temp_screen solvent_screen Conduct Solvent Screening temp_screen->solvent_screen analyze_results Analyze Results and Identify Optimal Conditions solvent_screen->analyze_results further_optimization Further Optimization (e.g., additives, concentration) analyze_results->further_optimization success High % ee Achieved analyze_results->success If successful further_optimization->success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in enantioselectivity at very low temperatures. What could be the cause?

While lower temperatures generally improve enantioselectivity, this is not always the case. Extremely low temperatures can sometimes lead to poor solubility of the catalyst or reactants, which can negatively impact the reaction. Additionally, a change in the rate-determining step or the aggregation state of the catalyst at very low temperatures could alter the enantioselective outcome. In rare instances, a phenomenon known as enantioselectivity reversal has been observed at different temperatures, although the exact mechanisms are often complex and not fully understood.[2][3]

Q2: How critical is precise temperature control during the reaction?

Precise temperature control is paramount. Even small fluctuations in temperature can lead to inconsistencies in the enantiomeric excess. It is crucial to use a reliable cooling bath and to monitor the internal reaction temperature, especially during the addition of reagents which may cause exotherms.

Q3: Can the method of catalyst preparation influence the effect of temperature?

Absolutely. The in situ formation of a catalyst from a metal precursor and a this compound-derived ligand is a critical step. Ensure that the catalyst formation is complete before adding the substrate. The temperature at which the catalyst is formed can also influence its structure and subsequent reactivity and selectivity. It is advisable to follow a consistent and optimized protocol for catalyst preparation.

Q4: We are seeing a significant drop in reaction rate at lower temperatures. How can we address this without compromising enantioselectivity?

This is a common trade-off. If the reaction rate is too slow at the optimal temperature for enantioselectivity, you can consider several strategies:

  • Increase Catalyst Loading: A modest increase in the catalyst concentration may improve the reaction rate.

  • Extended Reaction Time: Simply allowing the reaction to run for a longer period may be sufficient to achieve a good yield.

  • Concentration Effects: Carefully increasing the concentration of the reactants may also enhance the reaction rate, but this should be done cautiously as it can also affect selectivity.

Q5: Is it possible for the enantioselectivity to reverse with a change in temperature?

Yes, while uncommon, temperature-dependent reversal of enantioselectivity has been reported in some asymmetric catalytic systems.[4] This phenomenon is often attributed to a change in the dominant catalytic species or transition state geometry at different temperatures.[3] If you observe this, it is a strong indication that the reaction mechanism is highly sensitive to thermal conditions.

Experimental Protocols

Experimental Protocol 1: Temperature Optimization Study for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for screening the effect of temperature on the enantioselective transfer hydrogenation of acetophenone, a common model reaction. This reaction can be catalyzed by complexes derived from this compound and a ruthenium precursor.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound derivative (as the chiral ligand)

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the this compound derivative (0.01 mmol) in anhydrous isopropanol (2 mL).

    • Stir the mixture at 80°C for 1 hour to form the active catalyst.

    • Cool the resulting solution to room temperature.

  • Reaction Setup:

    • Prepare four separate flame-dried reaction vessels, each under an inert atmosphere.

    • To each vessel, add a solution of KOH (0.05 mmol) in isopropanol (1 mL).

    • Cool each vessel to the desired temperature: Room Temperature (approx. 25°C), 0°C (ice bath), -20°C (e.g., ethylene glycol/dry ice), and -40°C (e.g., acetonitrile/dry ice).

  • Reaction Execution:

    • To each cooled reaction vessel, add the pre-formed catalyst solution.

    • Add acetophenone (1 mmol) to each vessel.

    • Stir the reactions at their respective temperatures and monitor the progress by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench by adding a few drops of water.

    • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Data Presentation:

EntryTemperature (°C)Conversion (%)e.e. (%)
125>9985
20>9992
3-209596
4-408097

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific this compound derivative and precise reaction conditions.

Workflow for Temperature Optimization:

temp_optimization start Select Model Reaction catalyst_prep Prepare Catalyst Solution start->catalyst_prep reaction_setup Set up Reactions at Different Temperatures (e.g., RT, 0°C, -20°C, -40°C) catalyst_prep->reaction_setup add_reagents Add Catalyst and Substrate reaction_setup->add_reagents monitor_reaction Monitor Reaction Progress add_reagents->monitor_reaction workup Quench and Work-up monitor_reaction->workup analysis Analyze Conversion (NMR) and % ee (Chiral HPLC) workup->analysis compare Compare Results to Determine Optimal Temperature analysis->compare

Caption: A generalized workflow for temperature optimization in asymmetric catalysis.

References

Technical Support Center: Recovery and Recycling of (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,2R)-2-Aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their work. As a versatile ligand and synthetic intermediate, efficient recovery and recycling of this compound are crucial for improving process economy and sustainability. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its recovery from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recovering this compound from a post-reaction mixture?

A1: The recovery of this compound hinges on the basicity of its primary amine group. The most common and effective strategy is an acid-base extraction.[1] By treating the reaction mixture with an aqueous acid (e.g., dilute HCl), the aminocyclohexanol is protonated to form its corresponding ammonium salt. This salt is highly soluble in the aqueous phase, allowing it to be separated from non-polar organic products and solvents. Subsequently, neutralizing the aqueous layer with a base regenerates the free amine, which can then be extracted back into an organic solvent and isolated.[1]

Q2: My recovered this compound shows reduced enantiomeric excess (ee). What could be the cause?

A2: A loss of enantiomeric purity is typically caused by racemization. This can occur if the recovery process involves harsh conditions, such as excessively high temperatures or prolonged exposure to strong acids or bases. While this compound is stereochemically stable, certain reaction conditions or the presence of specific reagents could potentially facilitate an erosion of optical purity.[2] It is critical to compare the analytical data (e.g., chiral HPLC) of the recycled material against a fresh standard.

Q3: After recovery, my aminocyclohexanol is a yellow or brown oil/solid instead of the expected white powder. Why?

A3: Discoloration often indicates the presence of impurities or degradation products.[3] These could arise from side reactions during the primary synthesis or decomposition under the workup and recovery conditions.[1] For many applications, this slight coloration might not be detrimental. However, for sensitive catalytic processes, purification is recommended. A common and effective method to remove colored impurities is to treat a solution of the recovered material with activated carbon, followed by filtration and either recrystallization or column chromatography.[3]

Q4: Is it possible to recover the chiral resolving agent, such as mandelic or tartaric acid, if used?

A4: Yes, the resolving agent can almost always be recovered. For instance, after separating the diastereomeric salt and liberating the free this compound with a base, the aqueous layer will contain the sodium salt of the chiral acid (e.g., sodium mandelate). This aqueous layer can be acidified (e.g., with HCl) to precipitate the chiral acid, which can then be isolated by filtration or extraction and reused, often in near-quantitative yields.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the recovery process in a direct question-and-answer format.

Issue 1: Low Overall Recovery Yield

Question: I'm losing a significant amount of my this compound during the acid-base extraction workup. What are the likely causes and how can I fix this?

Answer: Low yield is a common frustration that can usually be traced to incomplete phase transfer at one of the key steps. The underlying cause is often related to pH control or insufficient extraction.

Troubleshooting Steps:

  • Verify pH at Each Stage:

    • Acid Wash: When extracting the aminocyclohexanol into the aqueous phase, ensure the pH is sufficiently acidic (pH < 2). Use a pH meter or pH paper to confirm. If the pH is too high, the amine will not be fully protonated and will remain in the organic layer.

    • Basification: Before back-extracting the free amine into a fresh organic layer, ensure the aqueous phase is strongly basic (pH > 10).[1] This is critical to deprotonate the ammonium salt and regenerate the neutral, organic-soluble amine.

  • Increase the Number of Extractions: A single extraction is rarely sufficient. To ensure complete transfer between phases, perform at least three separate extractions at each stage (acid wash and base extraction), combining the respective layers.

  • Address Emulsion Formation: Emulsions at the aqueous-organic interface can trap material and make separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion. If the emulsion persists, you can try passing the mixture through a pad of Celite or glass wool.

  • Select the Appropriate Solvent: The choice of organic solvent for the final extraction is important. Dichloromethane or ethyl acetate are commonly used.[1] Ensure the solvent has high solvency for the free amine but low miscibility with water.

G start Low Recovery Yield q1 Is the pH of the aqueous layer < 2 during acid wash? start->q1 q2 Is the pH of the aqueous layer > 10 during basification? q1->q2 Yes sol1 Action: Add more acid and re-extract. q1->sol1 No q3 Are you performing at least 3 extractions per step? q2->q3 Yes sol2 Action: Add more base and re-extract. q2->sol2 No q4 Is an emulsion present? q3->q4 Yes sol3 Action: Increase number of extractions. q3->sol3 No sol4 Action: Add brine or filter through Celite. q4->sol4 Yes end_node Yield Optimized q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting decision tree for low recovery yield.
Issue 2: Recovered Material Contains Chemical Impurities

Question: My NMR/HPLC analysis shows that the recovered aminocyclohexanol is contaminated with other components from my reaction. How can I improve its chemical purity?

Answer: The presence of chemical impurities indicates that the initial acid-base extraction was not selective enough or that the impurities have similar properties to the target compound. Further purification is necessary.

Troubleshooting Steps:

  • Refine the Extraction: Some neutral or acidic organic impurities might be carried over. A back-wash of the combined organic extracts (containing the final, free amine) with brine can help remove residual water-soluble contaminants.

  • Purification by Recrystallization: This is a highly effective method for purifying the recovered material, especially if it is solid. This compound can be converted to its hydrochloride salt, which often has excellent crystallization properties.[5] Dissolving the crude salt in a minimum amount of a hot solvent (e.g., isopropanol/methanol mixture) and allowing it to cool slowly will yield high-purity crystalline material.

  • Purification by Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.

    • Challenge: The basic amine group can cause streaking (peak tailing) on standard silica gel.[3]

    • Solution: To achieve good separation, either:

      • Use a mobile phase containing a small percentage of a competing base, such as 0.5-1% triethylamine or ammonium hydroxide in your eluent system (e.g., dichloromethane/methanol).[3]

      • Alternatively, use an amine-functionalized silica column.

Purification MethodBest ForKey Consideration
Recrystallization Removing minor impurities from a solid product.Often performed on the hydrochloride salt for better crystal formation.[5]
Column Chromatography Separating complex mixtures or purifying oils.Requires adding a base to the eluent to prevent peak tailing on silica gel.[3]
Vacuum Distillation Removing volatile impurities or residual water.The compound decomposes at its atmospheric boiling point.[2]
Activated Carbon Removing colored, high molecular weight impurities.Use sparingly to avoid adsorbing the product.[3]

Detailed Experimental Protocols

Protocol 1: Recovery of this compound via Acid-Base Extraction

This protocol outlines the standard procedure for separating the aminocyclohexanol from a typical organic reaction mixture.

Methodology:

  • Initial Quench & Dilution: Once the primary reaction is complete, cool the mixture to room temperature. Dilute the organic reaction mixture with a suitable water-immiscible solvent (e.g., ethyl acetate or dichloromethane) to reduce viscosity.

  • Acid Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat this acid extraction two more times, combining all aqueous extracts.

  • Organic Wash (Optional): To remove any dissolved neutral organic impurities from the acidic aqueous layer, wash it once with a small volume of diethyl ether or hexanes. Discard this organic wash.

  • Liberation of Free Amine: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M sodium hydroxide (NaOH) solution until the pH of the solution is >10, as confirmed with a pH meter.[1] This step regenerates the free this compound.

  • Back-Extraction: Return the basic aqueous solution to a separatory funnel. Extract the free amine with three portions of dichloromethane or ethyl acetate.

  • Drying and Isolation: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the recovered this compound.

G cluster_org Organic Phase cluster_aq Aqueous Phase a Reaction Mixture (Product + Amine) b Add 1M HCl a->b d Final Product g Recovered Amine in Organic Solvent i Dry & Evaporate g->i h Isolated (1R,2R)-2- Aminocyclohexanol c Amine HCl Salt in Aqueous Layer e Add 6M NaOH (pH > 10) c->e f Free Amine in Basic Aqueous f->g Extract with DCM/EtOAc b->d Product stays in org. phase b->c Amine moves to aq. phase e->f i->h

Caption: Workflow for acid-base extraction and recovery.
Protocol 2: Purification of Recovered this compound by Recrystallization

This protocol is suitable for purifying the recovered aminocyclohexanol to a high degree of chemical purity.

Methodology:

  • Salt Formation: Dissolve the crude recovered aminocyclohexanol in a minimal amount of a suitable solvent like isopropanol or ethanol. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of concentrated HCl or pass HCl gas through the solution to precipitate the hydrochloride salt.

  • Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot solvent system (e.g., methanol/isopropanol or ethanol/water) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in a refrigerator or ice bath for several hours to complete the crystallization process.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of cold, fresh solvent, and dry under high vacuum to a constant weight.

Safety & Waste Management

Hazard Assessment: this compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[6] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[7]

Waste Disposal:

  • Segregation: Do not mix waste containing this compound with other waste streams. Keep aqueous and organic waste in separate, clearly labeled, and sealed containers.[7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) department or a licensed hazardous waste management company, in accordance with local and national regulations.[7]

References

Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2R)-2-aminocyclohexanol and its derivatives. This guide is designed to provide in-depth, practical solutions to common and complex issues encountered during the scale-up of chemical reactions involving this versatile chiral building block. My aim is to move beyond simple procedural lists and delve into the underlying chemical principles that govern success at larger scales.

This compound is a valuable chiral auxiliary and synthetic intermediate.[1][2][3][4] However, its unique structural and chemical properties can present significant challenges when transitioning from laboratory-scale experiments to pilot-plant or industrial production. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing.

I. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound works perfectly on a 1-gram scale, but I'm seeing significant yield loss and impurity formation at the 100-gram scale. What are the likely culprits?

This is a classic scale-up problem. Several factors that are negligible at the small scale can become dominant as you increase the reaction volume. Here’s a breakdown of the most common issues:

  • Mixing and Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and decomposition. The bifunctional nature of this compound (amine and alcohol) means it can participate in various competing reactions if conditions are not homogenous.[1]

  • Heat Transfer Issues: Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature spikes in a large reactor. Poor heat dissipation can accelerate side reactions and potentially lead to thermal runaway.

  • Reagent Addition Rate: The rate of addition of reagents becomes critical at scale. A slow, controlled addition is often necessary to maintain optimal reaction conditions and prevent the buildup of reactive intermediates.

  • Changes in Solubility Profiles: The solubility of starting materials, intermediates, and the final product can change with concentration and temperature, leading to precipitation or phase separation issues that were not apparent at a smaller scale.

Q2: I'm struggling with the purification of my this compound derivative at a larger scale. Column chromatography is no longer practical. What are my options?

Scaling up purification is a common bottleneck.[5] Relying solely on chromatography for large quantities is often inefficient and costly. Consider these alternative and complementary strategies:

  • Crystallization: This is often the most effective and economical method for purifying large quantities of solid compounds.[6][7][8][9]

    • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions that provide good crystal formation and effectively reject impurities.

    • Cooling Crystallization: A controlled cooling profile can significantly improve crystal size and purity.[7][9]

    • Anti-Solvent Crystallization: Adding a solvent in which your product is insoluble (an anti-solvent) to a solution of your product can induce crystallization.

  • Acid-Base Extraction: The basicity of the amine group in your derivative can be exploited for purification.[10] By treating a solution of your crude product with an acid, you can form a water-soluble salt. This allows you to wash away non-basic organic impurities. Subsequently, neutralizing the aqueous layer with a base will precipitate your purified product.

  • Distillation: If your derivative is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Q3: What are the key safety considerations I need to be aware of when handling larger quantities of this compound and its derivatives?

Safety is paramount in any chemical process, and the risks are amplified at scale. Here are the critical safety points to consider:

  • Material Safety Data Sheet (MSDS/SDS): Always thoroughly review the SDS for this compound and all other reagents.[11][12][13][14][15] Pay close attention to handling precautions, personal protective equipment (PPE) recommendations, and emergency procedures. This compound is classified as corrosive and can cause severe skin burns and eye damage.[2]

  • Personal Protective Equipment (PPE): At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13][15] For larger-scale operations, consider additional protection such as a face shield and an apron.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhaling dust or vapors.[11][12][13][15]

  • Exothermic Reactions: Be prepared for the potential of an exothermic reaction. Use a reactor with adequate cooling capacity and have a plan for emergency cooling if necessary.

  • Static Discharge: When transferring large quantities of flammable solvents, ensure that all equipment is properly grounded to prevent static discharge, which could ignite the vapors.

II. Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Side Reactions

Side reactions that are minor annoyances at the lab scale can become major sources of impurity and yield loss upon scale-up. Here’s a systematic approach to troubleshooting:

Symptom: You observe the formation of new, unexpected impurities in your crude reaction mixture at a larger scale.

Workflow for Diagnosis and Mitigation:

Side_Reaction_Troubleshooting Start Impurity Observed at Scale Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Hypothesize Hypothesize Formation Pathway Identify->Hypothesize Analyze Analyze Reaction Parameters Hypothesize->Analyze Modify Modify Reaction Conditions Analyze->Modify Based on Hypothesis Verify Verify Improvement Modify->Verify Verify->Analyze Failure, Re-evaluate End Problem Solved Verify->End Success Crystallization_Optimization Start Crystallization Issues Solvent_Screen Systematic Solvent Screening (Solubility & Purity) Start->Solvent_Screen Cooling_Profile Optimize Cooling Profile (Rate & Hold Times) Solvent_Screen->Cooling_Profile Seeding Implement Seeding Strategy Cooling_Profile->Seeding Anti_Solvent Consider Anti-Solvent Addition Seeding->Anti_Solvent End Optimized Process Anti_Solvent->End

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating (1R,2R)-2-Aminocyclohexanol Derivatives Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that dictates the stereochemical outcome of pivotal bond-forming reactions. This guide provides an in-depth comparison of the chiral auxiliary platform derived from (1R,2R)-2-aminocyclohexanol with three industry-standard alternatives: Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides. We will dissect the mechanistic underpinnings of their stereocontrol, present comparative performance data from key transformations, and offer detailed experimental protocols. This analysis is designed to equip researchers, particularly those in pharmaceutical and process development, with the nuanced understanding required to select the optimal auxiliary for their specific synthetic challenges.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of an auxiliary hinges on its ability to enforce a rigid conformational arrangement in the transition state, creating a significant energy difference between the pathways leading to the two possible diastereomers.

G Prochiral Prochiral Substrate Adduct Substrate-Auxiliary Adduct Prochiral->Adduct Aux Chiral Auxiliary (Aux*) Product_d1 Diastereomerically Enriched Product Adduct->Product_d1 Favored Pathway Product_d2 Product_d2 Adduct->Product_d2 Reagent Reagent Final_Product Enantiomerically Pure Product Product_d1->Final_Product Cleavage Aux_recycled Recycled Auxiliary (Aux*) Product_d1->Aux_recycled Auxiliary Recovery

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

The this compound Auxiliary Platform

This compound is a versatile chiral building block.[2][3] For use as a chiral auxiliary, it is typically converted into a rigid, fused oxazolidinone structure. This transformation locks the conformation and presents a defined steric environment to guide incoming reagents. While direct comparative data for the cyclohexanol derivative is dispersed, its close structural analog, the (1S,2R)-2-aminocyclopentan-1-ol-derived oxazolidinone, has been shown to be a highly effective chiral auxiliary in asymmetric alkylations and aldol reactions, providing excellent diastereoselectivities often exceeding 99% d.e.[4][5] The rigid cyclic backbone is the key to this high level of stereocontrol.

Mechanism of Stereocontrol: Upon N-acylation and subsequent deprotonation with a strong base like lithium diisopropylamide (LDA), the oxazolidinone forms a chelated (Z)-enolate with the lithium cation. The fused cyclohexane ring projects away from one face of the planar enolate, creating a formidable steric shield. This forces electrophiles to approach from the opposite, less-hindered face, resulting in a single dominant diastereomer.

Figure 2: Proposed transition state model illustrating facial shielding.

Head-to-Head Comparison with Standard Chiral Auxiliaries

The true measure of a chiral auxiliary is its performance relative to established, reliable alternatives. We will now compare the aminocyclohexanol platform against three mainstays of asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries

Popularized by David A. Evans, these auxiliaries are typically derived from readily available amino acids like L-valine or L-phenylalanine.[1][6][7] Their mechanism of action, involving a chelated (Z)-enolate, is very similar to that of the aminocyclohexanol-derived auxiliary.[8] The key difference lies in the nature of the steric directing group—an isopropyl or benzyl group versus a fused carbocyclic ring.

Performance Comparison: Asymmetric Alkylation

Auxiliary SourceElectrophileYield (%)Diastereomeric Excess (d.e.)Reference
(1S,2R)-2-Aminocyclopentan-1-ol Benzyl bromide85%>99%[4]
(1S,2R)-2-Aminocyclopentan-1-ol Allyl iodide90%>99%[4]
(S)-Valinol (Evans) Benzyl bromide90-95%98% (≥99:1 dr)[8]
(S)-Valinol (Evans) Methyl iodide80-91%94% (97:3 dr)[8]

Analysis: Both the Evans auxiliaries and the cyclic amino alcohol-derived systems provide exceptionally high levels of stereocontrol in alkylation reactions.[8] The rigidity of the fused ring in the aminocycloalkanol system may offer a slight advantage in achieving >99% d.e. more consistently, even with less bulky electrophiles.

Oppolzer's Camphorsultam

Based on the rigid camphor skeleton, Oppolzer's sultam is another classic auxiliary known for its high crystallinity and predictable stereochemical outcomes.[1][9] Unlike the chelation-controlled Evans-type auxiliaries, the stereoselectivity of N-enoyl sultams in reactions like Diels-Alder cycloadditions is governed by the steric occlusion of one face of the C=C double bond by one of the sulfonyl oxygens, which forces the dienophile to approach from the opposite side.

Performance Comparison: Asymmetric Diels-Alder Reaction

AuxiliaryDieneDienophileYield (%)Diastereomeric RatioReference
(1R,2R)-1-Aminoindan-2-ol (as N-enoyl) CyclopentadieneN-Crotonyl92%>99:1[10]
Oppolzer's Camphorsultam CyclopentadieneN-Acryloyl>99%98:2[10]

Analysis: Both auxiliaries provide excellent yields and diastereoselectivity. The conformationally rigid systems derived from cyclic structures like aminoindanols (structurally related to aminocyclohexanol) or camphor consistently deliver high performance in pericyclic reactions.[10] The choice between them often comes down to cleavage conditions and substrate compatibility.

Myers' Pseudoephedrine Amides

Andrew G. Myers developed pseudoephedrine as a practical, inexpensive, and highly effective acyclic chiral auxiliary.[11][12][13] Despite its acyclic nature, it forms a rigid lithium-chelated (Z)-enolate intermediate, similar to the Evans system.[13] The C-methyl group of the auxiliary dictates the facial selectivity of the subsequent alkylation.[1]

Performance Comparison: Asymmetric Alkylation

AuxiliaryElectrophileYield (%)Diastereomeric Excess (d.e.)Reference
(1S,2S)-Pseudoephedrine Benzyl bromide99%≥99%[12]
(1S,2S)-Pseudoephedrine Ethyl iodide97%98%[12]
(1S,2R)-2-Aminocyclopentan-1-ol Benzyl bromide85%>99%[4]

Analysis: The Myers auxiliary provides outstanding yields and selectivities, rivaling and sometimes exceeding those of cyclic systems.[12] A key advantage is that the resulting α-substituted amide can be converted into carboxylic acids, aldehydes, ketones, or alcohols, offering great synthetic versatility.[11][12] However, the sale and use of pseudoephedrine are restricted in many regions, which can be a significant logistical hurdle.[14]

Practical Considerations: Attachment, Cleavage, and Recycling

A crucial aspect of any auxiliary is the ease and efficiency of its attachment and removal.

Auxiliary TypeTypical AttachmentTypical Cleavage ConditionsAdvantages/Disadvantages
Aminocyclohexanol / Evans Formation of oxazolidinone, then N-acylation.LiOH/H₂O₂ (for acid), LiAlH₄ or LiBH₄ (for alcohol), Me₂Al-N(OMe)Me (for Weinreb amide).Robust, high selectivity. Cleavage can require strong nucleophiles/reductants.
Oppolzer's Sultam N-acylation with acyl chloride.Similar to Evans auxiliaries (e.g., LiOH/H₂O₂).Highly crystalline derivatives, excellent stereocontrol. Can be more expensive.
Pseudoephedrine Amide N-acylation with acid/anhydride/acyl chloride.Acid/base hydrolysis (for acid), powerful reductants like LAB (for alcohol).[11]Inexpensive, versatile products. Cleavage can be harsh; regulatory issues with pseudoephedrine.[14]

Detailed Experimental Protocols

The following protocols are representative procedures for the application of an auxiliary derived from this compound.

Protocol 1: Synthesis of (4R,5R)-4,5-tetramethylene-1,3-oxazolidin-2-one
  • To a stirred solution of this compound (1.0 eq) in toluene at 0 °C, add triphosgene (0.4 eq) portion-wise over 30 minutes.

  • Add triethylamine (2.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the title oxazolidinone.

Protocol 2: Asymmetric Alkylation
  • To a solution of the oxazolidinone from Protocol 1 (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After 15 minutes, add propionyl chloride (1.1 eq) and stir for 30 minutes at -78 °C, then warm to 0 °C for 1 hour.

  • Cool the reaction mixture back to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

  • Add the LDA solution to the reaction mixture via cannula and stir for 45 minutes at -78 °C to form the enolate.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by silica gel chromatography to isolate the alkylated product.

G start Start: N-Propionyl Oxazolidinone enolate 1. Add LDA 2. Stir at -78 °C, 45 min start->enolate Enolate Formation alkylation 3. Add Alkyl Halide (R-X) 4. Stir at -78 °C, 4h enolate->alkylation Electrophilic Attack quench 5. Quench with sat. aq. NH4Cl alkylation->quench workup 6. Extraction & Workup quench->workup purify 7. Silica Gel Chromatography workup->purify product Final Product: Alkylated Adduct purify->product

Figure 3: Experimental workflow for asymmetric alkylation.

Conclusion

The chiral auxiliary platform derived from This compound and its analogs stands as a powerful tool in asymmetric synthesis, delivering exceptional levels of stereocontrol that are competitive with, and in some cases superior to, classic Evans' auxiliaries. Its performance is rooted in the conformational rigidity imposed by its fused carbocyclic framework.

  • vs. Evans' Auxiliaries: Offers comparable or slightly superior diastereoselectivity due to the rigid bicyclic structure.

  • vs. Oppolzer's Sultam: Provides a strong alternative, particularly in alkylation and aldol reactions, while the sultam often excels in cycloadditions and with substrates requiring high crystallinity.

  • vs. Myers' Pseudoephedrine: While Myers' auxiliary offers broader product versatility and often higher yields, the aminocyclohexanol platform is free from the regulatory restrictions associated with pseudoephedrine, making it a more accessible option for many academic and industrial labs.

Ultimately, the choice of auxiliary will depend on the specific reaction, desired product, cost considerations, and logistical constraints. However, for applications demanding the highest levels of diastereoselectivity in alkylation and aldol reactions, auxiliaries derived from cyclic 1,2-amino alcohols like this compound represent a top-tier and highly reliable option.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: (1R,2R)-2-Aminocyclohexanol-Derived Oxazolidinones vs. Evans' Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the stereocontrolled construction of carbon-carbon bonds is a foundational challenge. The aldol reaction, a powerful tool for forming β-hydroxy carbonyl moieties, creates up to two new stereocenters. Harnessing this potential requires precise control, a domain where chiral auxiliaries have proven to be exceptionally reliable.[1] Among the most celebrated are the oxazolidinones popularized by David A. Evans, which have become a benchmark for asymmetric synthesis.[2]

This guide provides an in-depth technical comparison between the classic Evans' oxazolidinones, typically derived from amino acids like L-valine and L-phenylalanine, and a structurally distinct class derived from cyclic amino alcohols, specifically exemplified by (1R,2R)-2-aminocyclohexanol. While direct literature on the cyclohexanol-derived auxiliary is sparse, we will leverage robust data from its close and conformationally rigid analog, the (1S,2R)-2-aminocyclopentan-1-ol-derived oxazolidinone, to provide a rigorous and insightful comparison for professionals in drug development and chemical research.[3]

The Principle of Stereocontrol: A Tale of Two Auxiliaries

The efficacy of both Evans' auxiliaries and their cyclic amino alcohol-derived counterparts hinges on the formation of a well-defined chiral enolate, which then reacts with an aldehyde through a highly organized transition state. The steric environment created by the auxiliary dictates the facial selectivity of this approach.

Evans' Oxazolidinones: A Legacy of Acyclic Stereocontrol

Evans' auxiliaries are synthesized from readily available α-amino acids.[] The key to their success lies in the formation of a Z-enolate upon treatment with a soft Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA).[1] This Z-enolate adopts a rigid, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[5] The substituent on the oxazolidinone (e.g., an isopropyl group from valine) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically encumbered side. This predictable mode of action consistently leads to the formation of syn-aldol products with exceptional levels of diastereoselectivity.[2]

This compound-Derived Auxiliaries: The Power of Conformational Rigidity

Chiral auxiliaries derived from cyclic 1,2-amino alcohols, such as this compound or its cyclopentyl analog, introduce a fused-ring system to the oxazolidinone core. This inherent conformational rigidity provides a highly defined and predictable steric environment.[3] Similar to the Evans system, these auxiliaries are acylated and then subjected to enolization with a boron Lewis acid. The resulting boron enolate reacts with aldehydes to deliver syn-aldol adducts. The fused carbocyclic ring acts as a powerful stereodirecting group, effectively shielding one face of the enolate and ensuring high diastereofacial bias.[3]

Performance in the Crucible: A Head-to-Head Comparison

The ultimate measure of a chiral auxiliary lies in its performance—yields and stereoselectivity. Both classes of auxiliaries demonstrate exemplary control in asymmetric aldol additions.

Table 1: Performance Data in Boron-Mediated Asymmetric syn-Aldol Reactions

Chiral AuxiliaryEnolate PrecursorAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans' Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-Propionyl oxazolidinoneIsobutyraldehyde>99:185-95
Cyclic Auxiliary ((4R,5S)-Cyclopentano[d]oxazolidin-2-one)N-Propionyl oxazolidinoneIsobutyraldehyde>99:170-80
Cyclic Auxiliary ((4R,5S)-Cyclopentano[d]oxazolidin-2-one)N-Propionyl oxazolidinoneBenzaldehyde>99:170-80
Cyclic Auxiliary ((4R,5S)-Cyclopentano[d]oxazolidin-2-one)N-Propionyl oxazolidinoneCyclohexanecarboxaldehyde>99:170-80

Data for Evans' Auxiliary is representative from the literature.[6] Data for the Cyclic Auxiliary is from studies on the closely related (1S,2R)-2-aminocyclopentan-1-ol derived system, which serves as a strong predictive model for the cyclohexanol analog.[3]

Analysis of Performance:

  • Diastereoselectivity: Both systems provide virtually perfect diastereocontrol, consistently yielding syn-aldol products with diastereomeric ratios exceeding 99:1.[3][6] This indicates that both the acyclic substituent of the Evans auxiliary and the fused ring of the cyclic auxiliary create a sufficiently biased environment to completely control the facial approach of the aldehyde.

  • Yields: Evans' auxiliaries typically provide slightly higher isolated yields (85-95%) compared to the reported yields for the cyclopentanol-derived system (70-80%).[3][6] This may be influenced by factors such as the specific substrate, reaction scale, and purification methods. However, both deliver synthetically useful yields.

Practical Considerations: Synthesis, Attachment, and Removal

Beyond performance metrics, the practical utility of a chiral auxiliary is determined by its accessibility and the ease of its attachment and subsequent cleavage.

FeatureEvans' OxazolidinonesThis compound-Derived Oxazolidinone
Precursor Availability Derived from common and inexpensive α-amino acids (L-valine, L-phenylalanine, etc.). Both enantiomers are often commercially available.[]Derived from this compound, which is commercially available.[7]
Auxiliary Synthesis Typically a one or two-step process from the corresponding amino alcohol.[8]Synthesized via a multi-step sequence, often involving a Curtius rearrangement from a β-ketoester precursor.[3]
N-Acylation Straightforward deprotonation with n-BuLi followed by quenching with an acyl chloride.[9]Identical, reliable procedure using n-BuLi and an acyl chloride.[3]
Cleavage Conditions Well-established protocols. Most commonly LiOH/H₂O₂ for conversion to the carboxylic acid.[8] Other methods yield esters, amides, or alcohols.Cleavage is effectively achieved using the same standard LiOH/H₂O₂ conditions, with good recovery of the auxiliary.[3]
Auxiliary Recovery Generally high, allowing for recycling.Reported to be high (80-85%).[3]

Expert Insights: The primary advantage of Evans' auxiliaries lies in their straightforward and well-documented preparation from inexpensive starting materials. The synthesis of the cyclic amino alcohol-derived auxiliary is more involved. However, for applications where the unique conformational rigidity of the cyclic system might offer an advantage (e.g., in complex substrate scenarios or other types of asymmetric reactions), the additional synthetic effort may be justified. For both systems, the critical N-acylation and cleavage steps are robust and high-yielding.

Mechanistic Visualization

The stereochemical outcome of these reactions is best understood by visualizing the key transition states.

G cluster_0 Evans' Auxiliary Workflow cluster_1 Cyclic Auxiliary Workflow A0 N-Propionyl Oxazolidinone C0 (Z)-Boron Enolate A0->C0 Enolization B0 Bu₂BOTf, DIPEA E0 Zimmerman-Traxler Transition State C0->E0 D0 Aldehyde (RCHO) D0->E0 F0 Syn-Aldol Adduct E0->F0 C-C Bond Formation A1 N-Propionyl Cyclic Oxazolidinone C1 (Z)-Boron Enolate A1->C1 Enolization B1 Bu₂BOTf, DIPEA E1 Rigid Chair-like Transition State C1->E1 D1 Aldehyde (RCHO) D1->E1 F1 Syn-Aldol Adduct E1->F1 C-C Bond Formation

Caption: General workflows for asymmetric aldol reactions.

The key to the high diastereoselectivity in both systems is the formation of a rigid, chelated transition state where the aldehyde substituent (R) is forced into a pseudo-equatorial position to minimize steric interactions, leading reliably to the syn product.

Caption: Conceptual Zimmerman-Traxler transition state.

Experimental Protocols

The following are representative, detailed procedures based on established literature.

Protocol 1: Asymmetric Aldol Reaction Using an Evans' Auxiliary
  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq.) dropwise. Then, add diisopropylethylamine (1.2 eq.) slowly. Stir the resulting solution at 0 °C for 1 hour.

  • Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 eq.), either neat or as a solution in CH₂Cl₂, dropwise.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Aldol Reaction Using a this compound Analog-Derived Auxiliary[3]
  • Enolate Formation: To a stirred solution of the N-propionyl (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq.) dropwise over 10 minutes. Add diisopropylethylamine (1.2 eq.) dropwise over 10 minutes. Stir the mixture at 0 °C for 1 hour.

  • Aldol Addition: Cool the solution to -78 °C. Add a solution of the aldehyde (1.5 eq.) in CH₂Cl₂ dropwise.

  • Reaction Progression: Stir the reaction at -78 °C for 3 hours, then warm to 0 °C and stir for 1 hour.

  • Workup: Quench the reaction with 2N NaOH. Separate the layers and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

**Protocol 3: Cleavage of the Chiral Auxiliary (LiOH/H₂O₂) **[3][8]
  • Reaction Setup: Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (4:1) and cool to 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Reaction Progression: Stir the mixture vigorously at 0 °C for 4 hours or until the reaction is complete as monitored by TLC.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Remove the THF under reduced pressure. The resulting aqueous solution contains the lithium salt of the β-hydroxy acid and the free chiral auxiliary.

  • Separation: Wash the aqueous layer with CH₂Cl₂ or ethyl acetate to extract the chiral auxiliary for recovery. Acidify the aqueous layer with 1N HCl to pH ~2 and extract with ethyl acetate to isolate the desired β-hydroxy carboxylic acid.

Conclusion and Recommendations

Both Evans' oxazolidinones and the conformationally rigid auxiliaries derived from cyclic 1,2-amino alcohols like this compound are elite tools for asymmetric syn-aldol reactions.

  • Evans' Oxazolidinones remain the gold standard due to their extensive history, vast literature precedent, and the commercial availability and low cost of their precursors. For most standard applications requiring syn-aldol products, they are the first and most reliable choice.

  • This compound-Derived Auxiliaries represent a compelling alternative, offering equivalent, exceptional levels of diastereocontrol. Their key feature is the conformational rigidity imparted by the fused ring system. While their synthesis is more demanding, they may offer unique advantages in substrates with complex steric or electronic properties or in the development of novel asymmetric methodologies where fine-tuning the auxiliary's structure is paramount.

For researchers and drug development professionals, the choice between these auxiliaries will depend on the specific synthetic challenge. For routine, reliable synthesis of syn-aldol products, the Evans' methodology is unparalleled in its practicality. For more exploratory work or when tackling particularly challenging substrates, the structural benefits of a conformationally locked auxiliary may prove to be a decisive advantage.

References

A Comparative Guide to Chiral Auxiliaries: (1R,2R)-2-Aminocyclohexanol versus Oppolzer's Camphorsultam

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is equipped with a variety of strategies. Among the most reliable and well-established of these is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, expertly guiding subsequent chemical transformations to yield a single desired stereoisomer. This guide provides an in-depth comparative analysis of two prominent chiral auxiliaries: the classic and highly successful Oppolzer's camphorsultam and the versatile amino alcohol-derived auxiliary, represented here by (1R,2R)-2-aminocyclohexanol, typically employed as its oxazolidinone derivative.

This document moves beyond a simple cataloging of features, offering a field-proven perspective on the practical application, mechanistic underpinnings, and comparative performance of these two valuable tools in asymmetric synthesis. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of stereoselective chemical syntheses.

The Philosophy of Control: An Introduction to Chiral Auxiliaries

The fundamental principle of a chiral auxiliary is the temporary conversion of an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral, enantiomerically pure auxiliary to a substrate, two diastereomeric transition states are possible when the modified substrate reacts. The energy difference between these diastereomeric transition states, dictated by the steric and electronic properties of the auxiliary, determines the facial selectivity of the reaction. A successful chiral auxiliary must not only induce high diastereoselectivity but also be readily attached and subsequently cleaved under mild conditions without racemization of the newly formed stereocenter, and ideally, be recoverable for reuse.

The Incumbent: Oppolzer's Camphorsultam

Born from the chiral pool, Oppolzer's camphorsultam is a rigid bicyclic sulfonamide derived from naturally occurring camphor. Its well-defined and conformationally locked structure has made it one of the most reliable and versatile chiral auxiliaries for over four decades.

Mechanism of Stereocontrol

The stereochemical outcome of reactions employing Oppolzer's camphorsultam is governed by the steric hindrance imposed by the camphor skeleton. In the case of enolate reactions, the N-acyl derivative is deprotonated to form a chelated (Z)-enolate. The bulky camphor framework effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face. The sulfonyl group is believed to play a crucial role in orienting the acyl group and influencing the enolate geometry.

Performance in Key Asymmetric Transformations

Oppolzer's camphorsultam has demonstrated exceptional performance across a wide range of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

Table 1: Performance of Oppolzer's Camphorsultam in Asymmetric Reactions

Reaction TypeSubstrate (N-Acyl Group)Electrophile/DienophileDiastereomeric Excess (d.e.)Yield (%)Reference
Alkylation PropionylBenzyl bromide>98%85[1]
PhenylacetylMethyl iodide>98%92[1]
Aldol Reaction PropionylIsobutyraldehyde>99% (syn)88[2]
AcetylBenzaldehyde>99% (syn)85[2]
Diels-Alder AcryloylCyclopentadiene>98% (endo)85[3][4]
CrotonoylCyclopentadiene95% (endo)90[3][4]

Note: Diastereomeric excess and yields are representative examples and may vary depending on specific reaction conditions and substrates.

The Challenger: this compound-Derived Oxazolidinone

Trans-2-aminocyclohexanol and its analogs, such as the well-studied (1S,2R)-2-aminocyclopentan-1-ol, serve as precursors to highly effective oxazolidinone chiral auxiliaries.[5][6] These auxiliaries offer a different structural motif for stereocontrol and have emerged as powerful alternatives to the more established systems. For the purpose of this guide, we will draw upon the excellent data available for the closely related (1S,2R)-2-aminocyclopentan-1-ol-derived oxazolidinone as a strong predictor of the performance of its cyclohexyl counterpart.

Mechanism of Stereocontrol

Similar to other Evans-type oxazolidinones, the N-acylated derivative of the this compound-derived oxazolidinone forms a chelated (Z)-enolate upon deprotonation. The stereochemical outcome is dictated by the substituent at the C4 position of the oxazolidinone ring (in this case, the fused cyclohexane ring), which effectively blocks one face of the enolate from the approaching electrophile. The rigid, fused-ring structure enhances the facial bias, leading to high levels of diastereoselectivity.

Performance in Key Asymmetric Transformations

The (1S,2R)-2-aminocyclopentan-1-ol-derived oxazolidinone has shown outstanding performance in asymmetric alkylation and aldol reactions, often providing diastereoselectivities comparable or superior to other leading auxiliaries.

Table 2: Performance of (1S,2R)-2-Aminocyclopentan-1-ol-Derived Oxazolidinone in Asymmetric Reactions

Reaction TypeSubstrate (N-Acyl Group)ElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Alkylation PropionylBenzyl bromide>99%85-90[5][6]
ButyrylMethyl iodide>99%88-92[5][6]
Aldol Reaction PropionylIsobutyraldehyde>99% (syn)70-80[5][6]
PropionylBenzaldehyde>99% (syn)75-85[5][6]

Note: Data is for the cyclopentyl analog, which is expected to be highly predictive for the cyclohexyl system. Diastereomeric excess and yields are representative examples.

Head-to-Head Comparison: A Data-Driven Analysis

FeatureOppolzer's CamphorsultamThis compound-Derived Oxazolidinone
Precursor Camphor (Chiral Pool)This compound (Synthetic)
Attachment N-acylationFormation of oxazolidinone, then N-acylation
Stereocontrol Rigid camphor skeletonFused cyclohexane ring on oxazolidinone
Alkylation d.e. Excellent (>98%)Excellent (>99%)
Aldol d.e. Excellent (>99%)Excellent (>99%)
Diels-Alder d.e. Excellent (>95%)Data not readily available
Cleavage Hydrolytic (LiOH/H₂O₂), Reductive (LiAlH₄)Hydrolytic (LiOH/H₂O₂)
Auxiliary Recovery Generally goodGenerally good

Experimental Protocols: From Attachment to Cleavage

The practical utility of a chiral auxiliary is critically dependent on the ease and efficiency of its attachment to the substrate and its subsequent removal to reveal the chiral product.

Oppolzer's Camphorsultam Workflow

Oppolzer_Workflow cluster_attachment Attachment cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage start_A Carboxylic Acid + SOCl₂ acyl_chloride Acyl Chloride start_A->acyl_chloride N_acyl_sultam N-Acyl Sultam acyl_chloride->N_acyl_sultam sultam Oppolzer's Sultam + n-BuLi sultam->N_acyl_sultam enolate Enolate Formation (LDA or NaHMDS) N_acyl_sultam->enolate reaction Alkylation, Aldol, etc. enolate->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product hydrolysis Hydrolysis (LiOH/H₂O₂) diastereomeric_product->hydrolysis chiral_product Chiral Product hydrolysis->chiral_product recovered_sultam Recovered Sultam hydrolysis->recovered_sultam

Caption: Workflow for using Oppolzer's Camphorsultam.

Protocol 1: Attachment of Oppolzer's Camphorsultam

  • Acid Chloride Formation: Convert the desired carboxylic acid to its corresponding acyl chloride using a standard reagent such as thionyl chloride or oxalyl chloride.

  • Deprotonation of Sultam: In a separate flask under an inert atmosphere, dissolve Oppolzer's camphorsultam (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Acylation: Add the freshly prepared acyl chloride (1.1 eq) to the lithium salt of the sultam at -78 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Protocol 2: Cleavage of N-Acyl Sultam (Hydrolytic)

  • Reaction Setup: Dissolve the N-acyl sultam (1.0 eq) in a mixture of THF and water (e.g., 4:1) and cool to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, or until the reaction is complete by TLC.

  • Workup: Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Isolation: Extract the chiral carboxylic acid product with an organic solvent. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

This compound-Derived Oxazolidinone Workflow

Oxazolidinone_Workflow cluster_synthesis Auxiliary Synthesis cluster_attachment Attachment cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage amino_alcohol This compound oxazolidinone Oxazolidinone Auxiliary amino_alcohol->oxazolidinone phosgene_equiv Phosgene Equivalent (e.g., CDI) phosgene_equiv->oxazolidinone acylation N-Acylation (n-BuLi, Acyl Chloride) oxazolidinone->acylation N_acyl_oxazolidinone N-Acyl Oxazolidinone acylation->N_acyl_oxazolidinone enolate_form Enolate Formation (LDA or NaHMDS) N_acyl_oxazolidinone->enolate_form asym_reaction Alkylation, Aldol, etc. enolate_form->asym_reaction diastereomeric_prod Diastereomerically Enriched Product asym_reaction->diastereomeric_prod hydrolysis_cleavage Hydrolysis (LiOH/H₂O₂) diastereomeric_prod->hydrolysis_cleavage chiral_prod_final Chiral Product hydrolysis_cleavage->chiral_prod_final recovered_aux Recovered Auxiliary hydrolysis_cleavage->recovered_aux

Caption: Workflow for the aminocyclohexanol-derived auxiliary.

Protocol 3: Synthesis of the Oxazolidinone Auxiliary

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a phosgene equivalent such as carbonyldiimidazole (CDI) (1.1 eq) or triphosgene in the presence of a base.

  • Cyclization: Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Purification: Purify the resulting oxazolidinone by column chromatography or recrystallization.

Protocol 4: N-Acylation and Cleavage of the Oxazolidinone Auxiliary

The N-acylation and cleavage protocols for the this compound-derived oxazolidinone are analogous to those for other Evans-type auxiliaries and follow similar procedures to Protocols 1 and 2, with the oxazolidinone replacing Oppolzer's camphorsultam in the acylation step.

Mechanistic Rationale and Stereochemical Models

The predictability of chiral auxiliaries stems from well-defined transition state models that explain the observed stereoselectivity.

Caption: Simplified models illustrating stereocontrol.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final publication.

Conclusion and Future Outlook

Both Oppolzer's camphorsultam and the this compound-derived oxazolidinone are exceptionally effective chiral auxiliaries that provide high levels of stereocontrol in a variety of asymmetric transformations.

Oppolzer's camphorsultam remains a gold standard due to its extensive track record, proven reliability, and effectiveness in a broad range of reactions, including the venerable Diels-Alder reaction. Its rigid, predictable structure makes it a go-to choice for many synthetic challenges.

The This compound-derived oxazolidinone represents a highly competitive alternative, particularly for asymmetric alkylations and aldol reactions where it can deliver outstanding diastereoselectivities. The synthetic accessibility of the parent amino alcohol allows for greater structural diversity and fine-tuning of the auxiliary's properties.

The choice between these two powerful tools will ultimately depend on the specific reaction, substrate, and desired outcome. For cycloaddition reactions, Oppolzer's sultam has a more established precedent. For enolate-based transformations, the aminocyclohexanol-derived oxazolidinone offers a compelling and highly effective option. As the demand for enantiomerically pure compounds continues to grow, both of these auxiliaries, and the principles of stereocontrol they embody, will undoubtedly continue to play a pivotal role in the art and science of asymmetric synthesis.

References

A Comparative Guide to the Stereochemical Validation of (1R,2R)-2-Aminocyclohexanol and Its Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, the choice of a chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of a reaction. Among the plethora of chiral building blocks, vicinal amino alcohols have proven to be exceptionally effective. This guide provides an in-depth technical comparison of the performance of (1R,2R)-2-aminocyclohexanol and its derivatives as chiral controllers in asymmetric synthesis. We will objectively evaluate its efficacy against other established chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Structural Advantage of the Cyclohexyl Scaffold

This compound possesses a conformationally rigid cyclohexane backbone. This rigidity is a key attribute for a chiral auxiliary as it minimizes conformational flexibility in the transition state, leading to a more predictable and highly ordered arrangement. This, in turn, translates to higher levels of stereoselectivity. The trans relationship between the amino and hydroxyl groups in the (1R,2R) isomer provides a well-defined spatial orientation for coordinating to a metal center or for directing the approach of a reactant from a specific face.

Performance in Asymmetric Transformations: A Comparative Analysis

The true measure of a chiral auxiliary's utility lies in its performance across a range of asymmetric reactions. Here, we compare the stereochemical outcomes achieved with this compound derivatives against other widely used chiral auxiliaries.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of an electrophile to one face of the enolate. While direct data for an oxazolidinone derived from this compound in this specific reaction is not as prevalent in the literature as for other auxiliaries, the performance of a closely related structure from (1S,2R)-2-aminocyclopentan-1-ol provides a strong indication of its potential. This auxiliary has demonstrated excellent diastereofacial selectivity.[1][2][3]

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-cyclopentano[d]oxazolidin-2-one¹Benzyl bromide>99%85%[2]
(4R,5S)-cyclopentano[d]oxazolidin-2-one¹Allyl iodide>99%82%[2]
Evans Auxiliary ((S)-Valinol derived)Benzyl bromide>99%90%[4]
Pseudoephedrine AmideBenzyl bromide>98%88%[5]

¹Derived from (1S,2R)-2-aminocyclopentan-1-ol, a close structural analog.

Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of C-C bond formation, creating two new stereocenters. Chiral oxazolidinones derived from amino alcohols are highly effective in controlling the stereochemical outcome of this reaction. Again, drawing a parallel with the (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary, exceptional diastereoselectivity is observed.[2][3] Organocatalysts derived from (1R,2R)-diaminocyclohexane have also shown high efficiency in aldol reactions.[6]

Table 2: Performance of Chiral Auxiliaries and Catalysts in Asymmetric Aldol Reactions

Chiral Auxiliary/CatalystAldehydeKetoneDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
(4R,5S)-cyclopentano[d]oxazolidin-2-one¹BenzaldehydePropionyl Imide>99:1-80%[2]
(1R,2R)-Diaminocyclohexane²4-NitrobenzaldehydeCyclohexanone>20:1 (anti/syn)94%78%[6]
Evans Auxiliary ((S)-Valinol derived)IsobutyraldehydePropionyl Imide>99:1-85%[7]

¹Derived from (1S,2R)-2-aminocyclopentan-1-ol. ²Used as an organocatalyst.

Asymmetric Transfer Hydrogenation of Ketones

Ligands derived from chiral 1,2-diamines and amino alcohols are widely used in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. Ligands derived from (1R,2R)-diaminocyclohexane have been shown to be effective in this transformation, providing high yields and enantioselectivities.[8][9]

Table 3: Performance of (1R,2R)-Cyclohexane-backbone Ligands in Asymmetric Transfer Hydrogenation of Acetophenone

Chiral LigandCatalyst SystemEnantiomeric Excess (ee)Yield (%)Reference
(1R,2R)-N,N'-bis(triflyl)-1,2-diaminocyclohexane[RhCl₂(p-cymene)]₂94%97%[9]
Terpene-based β-amino alcohol[RuCl₂(p-cymene)]₂up to 71%Good to Excellent[10]
(1R,2S)-Aminoindanol derivative[RhCl₂Cp*]₂>99%>99%[11]

Mechanistic Rationale for Stereochemical Control

The high degree of stereocontrol exerted by this compound-derived auxiliaries and ligands can be attributed to the formation of a rigid chelate structure with the metal center in the transition state. This rigid conformation effectively blocks one face of the reacting molecule, forcing the incoming reagent to approach from the less sterically hindered face.

Stereochemical_Control cluster_Auxiliary Chiral Auxiliary Action Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Conjugate Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary This compound Derivative Chiral_Auxiliary->Chiral_Substrate Transition_State Diastereomeric Transition State Chiral_Substrate->Transition_State Reaction Diastereomeric_Product Diastereomerically Enriched Product Transition_State->Diastereomeric_Product Favored Pathway Diastereomeric_Product->Chiral_Auxiliary Recovery Final_Product Enantiomerically Pure Product Diastereomeric_Product->Final_Product Cleavage Oxazolidinone_Synthesis Start This compound + Base (Et3N) Step1 Dissolve in Anhydrous DCM Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Triphosgene Solution Slowly Step2->Step3 Step4 Warm to RT Stir 12-16h Step3->Step4 Step5 Quench with Water Step4->Step5 Step6 Work-up and Purification Step5->Step6 End Chiral Oxazolidinone Step6->End

References

A Comparative Guide to Determining Enantiomeric Excess for Products Synthesized with (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the use of chiral auxiliaries like (1R,2R)-2-aminocyclohexanol is a cornerstone for achieving high stereoselectivity. However, the successful synthesis of a chiral product is only half the battle; accurately determining its enantiomeric excess (ee) is paramount for quality control, regulatory approval, and understanding reaction mechanisms. This guide provides an in-depth comparison of the most common analytical techniques for ee determination, offering insights into their principles, practical applications, and the causality behind experimental choices.

The Critical Importance of Enantiomeric Excess

Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the precise quantification of the enantiomeric composition of a drug substance is a critical aspect of its development and manufacturing. The enantiomeric excess, a measure of the purity of a single enantiomer in a mixture, is a key parameter that regulatory agencies scrutinize.

A Comparative Overview of Analytical Methodologies

The determination of enantiomeric excess relies on differentiating between enantiomers, which possess identical physical properties in an achiral environment.[2] This is achieved by introducing a chiral environment, which can be a chiral stationary phase in chromatography, a chiral solvating agent in NMR spectroscopy, or the inherent interaction with plane-polarized light in polarimetry. The selection of the most suitable method depends on factors such as the analyte's properties, the required sensitivity, and the available instrumentation.[1]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Polarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating/derivatizing agent, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral compound.
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (mg level)Low (mg to g level)
Accuracy HighHighHighModerate
Sample Throughput Moderate to HighModerate to HighLow to ModerateHigh
Development Time ModerateModerateShort to ModerateShort
General Applicability BroadLimited to volatile and thermally stable compounds.Broad, but requires suitable chiral agents.Limited to compounds with significant optical rotation.

In-Depth Analysis of Key Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for determining enantiomeric excess.[3] The separation is based on the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For products derived from this compound, which are often amino alcohols or related structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[4] Acetylated β-cyclodextrin stationary phases have also shown excellent performance for the separation of chiral amines and amino alcohols.[4]

  • Mobile Phase Composition: The mobile phase composition (e.g., the ratio of organic modifier to buffer) is optimized to achieve baseline separation of the enantiomeric peaks. The choice of organic modifier (e.g., isopropanol, ethanol) and the pH of the aqueous phase can significantly influence the retention times and resolution.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Select a suitable chiral column (e.g., a polysaccharide-based or cyclodextrin-based column).

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of hexane and a polar alcohol like isopropanol, often with a small amount of an amine modifier for basic analytes.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product in the mobile phase.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (typically 0.5-1.5 mL/min).

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Equilibrate->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly when chromatographic methods are challenging to develop.[5] The principle relies on converting the enantiomers into diastereomers by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[6][7][8] These diastereomeric species are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum.

Causality of Experimental Choices:

  • Chiral Solvating Agent (CSA) vs. Chiral Derivatizing Agent (CDA):

    • CSAs form transient, non-covalent diastereomeric complexes with the analyte.[8] This method is non-destructive and requires simple sample preparation. The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals depends on the strength of the interaction and the concentration of the CSA.

    • CDAs react covalently with the analyte to form stable diastereomers. This often results in larger and more easily quantifiable signal separation. However, the reaction must go to completion without any kinetic resolution, and the derivatizing agent must be enantiomerically pure.

  • Choice of Agent: For products derived from this compound, which possess both amino and hydroxyl groups, chiral acids (like Mosher's acid) or chiral isocyanates can be effective CDAs. For CSAs, chiral macrocycles or metal complexes can be employed.[9]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh the synthesized product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a molar equivalent of the chosen chiral solvating agent to the NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Analyte in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Identify Identify Diastereotopic Signals Acquire->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by NMR Spectroscopy.

Polarimetry

Polarimetry is the most traditional method for assessing enantiomeric purity.[10][11] It measures the extent to which a chiral compound rotates the plane of polarized light. The magnitude and direction of this rotation are characteristic of the enantiomer.

Causality of Experimental Choices:

  • Concentration and Solvent: The observed optical rotation is dependent on the concentration of the sample, the solvent, the temperature, and the wavelength of the light used.[11] Therefore, these parameters must be strictly controlled and reported.

  • Purity of the Sample: This method requires a chemically pure sample, as impurities can also contribute to the optical rotation.[2]

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the purified product with a precisely known concentration in a specified solvent.

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement: Measure the optical rotation of the sample solution.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

  • Enantiomeric Excess Determination: Calculate the enantiomeric excess by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer: ee (%) = ([α]sample / [α]pure enantiomer) × 100.

Limitations: A significant drawback of polarimetry is the requirement for the specific rotation of the pure enantiomer to be known.[2] Additionally, it has lower sensitivity and accuracy compared to chromatographic and spectroscopic methods.[12]

Validation of Analytical Methods

Regardless of the chosen technique, the analytical method must be validated to ensure its accuracy, precision, and reliability.[13] Key validation parameters include specificity, linearity, range, accuracy, and precision.[13]

Conclusion

The determination of enantiomeric excess for products synthesized using this compound can be effectively achieved using several analytical techniques. Chiral HPLC is often the method of choice due to its high sensitivity, accuracy, and broad applicability. NMR spectroscopy provides a powerful alternative, especially when suitable chiral solvating or derivatizing agents are available. While polarimetry is a classical technique, its application is limited by its lower sensitivity and the need for a pure standard. The selection of the optimal method should be based on a thorough consideration of the analyte's properties, the specific requirements of the analysis, and the available resources. A properly validated method is crucial for obtaining reliable and defensible results in research, development, and quality control.

References

Introduction: The Stereochemical Challenge of (1R,2R)-2-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of X-ray crystallography with other analytical alternatives for the structural elucidation of (1R,2R)-2-aminocyclohexanol derivatives, supported by experimental data.

This compound serves as a fundamental chiral building block in the synthesis of numerous pharmacologically active compounds. Its rigid cyclohexane framework, combined with two adjacent stereocenters, makes it an ideal scaffold for creating ligands, catalysts, and active pharmaceutical ingredients (APIs) with precisely defined three-dimensional architectures. The biological activity of these derivatives is inextricably linked to their stereochemistry; a minor change in the spatial arrangement of the amino and hydroxyl groups can drastically alter or eliminate a drug's efficacy and safety profile.

Therefore, unambiguous determination of both the relative and absolute stereochemistry of these derivatives is a non-negotiable step in the drug development pipeline. This guide provides a comparative analysis of single-crystal X-ray crystallography—the definitive method for solid-state structure determination—against other common analytical techniques. We will delve into the experimental workflows, compare the quality and type of data generated, and offer insights to guide researchers in selecting the most appropriate analytical strategy.

I. The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, high-resolution visualization of the atomic arrangement within a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal, we can reconstruct a three-dimensional electron density map of the molecule. This technique is considered the gold standard because it is not a spectroscopic or inferential method; it is a direct observation of molecular structure, leaving little room for ambiguity.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. Each step is designed to ensure the final model is both accurate and statistically robust.

This is often the most challenging and critical step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. The quality of the crystal directly dictates the quality of the diffraction data and the resolution of the final structure.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane). The ideal solvent is one in which the compound is soluble but not excessively so.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as an unwanted nucleation site, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap, pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature (e.g., room temperature or in a refrigerator). Slow evaporation is crucial as it gives the molecules time to arrange themselves into a well-ordered lattice.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a cryo-loop.

Modern X-ray diffractometers automate the process of data collection. The crystal is mounted and cooled under a stream of liquid nitrogen to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.

The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to improve its accuracy. The quality of the final structure is assessed using statistical metrics like the R-factor (residual factor), which measures the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) indicates a good fit.

G cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination A Purified Compound (5-10 mg) B Solvent Selection & Dissolution A->B C Slow Evaporation / Vapor Diffusion B->C D Harvest High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F Cryo-cooling (e.g., 100 K) E->F G X-ray Diffraction Data Collection F->G H Structure Solution (Phase Problem) G->H I Model Building & Refinement H->I J Validation (R-factor, GOF) I->J K Final Structure (CIF File) J->K G A Need Structural Information for (1R,2R) Derivative B Is a high-quality single crystal available? A->B C YES B->C D NO B->D E Single-Crystal X-ray Crystallography C->E G Need to determine Absolute Configuration? D->G F Unambiguous 3D Structure (Absolute & Relative Config.) E->F H YES G->H I NO G->I J Vibrational Circular Dichroism (VCD) or Mosher's Ester Analysis (NMR) H->J K NMR Spectroscopy (NOESY, COSY, HSQC) I->K L Inferential Absolute Config. (Requires computation or derivatization) J->L M Connectivity & Relative Config. in Solution K->M

The Strategic Calculus of Chirality: A Cost-Benefit Analysis of (1R,2R)-2-Aminocyclohexanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or catalyst is a critical decision that reverberates through the entire synthetic route, impacting yield, stereoselectivity, and ultimately, the economic viability of the process. This guide provides an in-depth cost-benefit analysis of utilizing (1R,2R)-2-aminocyclohexanol, a versatile chiral building block, in asymmetric synthesis. By objectively comparing its performance with established alternatives and providing a framework for evaluation, this document serves as a practical resource for making informed decisions in the synthesis of complex, high-value molecules.

Introduction: The Indispensable Role of Chiral Auxiliaries

Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is fundamental to modern pharmacology. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different biological activities, making stereochemical control a paramount concern in drug development.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[1][2][3] The ideal chiral auxiliary offers high stereoselectivity, is readily available, inexpensive, and can be efficiently removed and recycled.[1]

This compound is a chiral amino alcohol that has garnered significant interest as a versatile building block in both organic and medicinal chemistry.[4][5] Its cyclohexane backbone provides a rigid scaffold, while the adjacent amino and hydroxyl groups offer multiple points for functionalization and coordination to metal centers, making it a valuable precursor for chiral ligands and auxiliaries.[4]

A Deep Dive into this compound: Properties and Synthetic Utility

This compound, with its trans configuration of the amino and hydroxyl groups, presents a distinct stereochemical environment that can be exploited in a variety of asymmetric transformations.[4][6] This specific arrangement influences its reactivity and its ability to induce chirality.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H13NO[4][6][7]
Molecular Weight115.17 g/mol [6][7]
AppearanceWhite to light yellow powder/crystal[4][8]
Storage2-8 °C[7]

The utility of this compound extends to its use as a precursor for more complex chiral ligands. For instance, it can be derivatized to form prolinamides that have shown efficacy as organocatalysts in asymmetric aldol reactions, achieving excellent enantioselectivities (97-99% ee).[9] Furthermore, its structural motif is found in ligands used for various catalytic reactions.

Comparative Analysis: this compound vs. Established Alternatives

The true value of any chiral auxiliary is best understood in the context of its peers. A direct comparison with well-established and widely used auxiliaries provides a benchmark for performance and cost-effectiveness.

Established Chiral Auxiliaries: A Performance Benchmark

Several classes of chiral auxiliaries have become mainstays in the synthetic chemist's toolbox due to their proven reliability and high stereoselectivity.[1][3] These include:

  • Evans' Oxazolidinones: Developed by David A. Evans, these are among the most successful and widely used chiral auxiliaries, particularly for stereoselective alkylations and aldol reactions.[1][10][11]

  • Oppolzer's Sultams: Based on camphor, these rigid bicyclic structures provide a well-defined chiral environment, leading to high asymmetric induction in a range of reactions.[1][11]

  • Pseudoephedrine Amides: Pioneered by Andrew G. Myers, pseudoephedrine offers a practical and cost-effective method for the asymmetric synthesis of various chiral compounds.[1]

The performance of these established auxiliaries in key asymmetric reactions sets a high standard for comparison.

Cost Analysis: A Pragmatic Consideration

The cost of a chiral auxiliary is a critical factor, especially in process development and large-scale synthesis. The price of this compound can vary depending on the supplier and purity.

Estimated Commercial Pricing for this compound and its Hydrochloride Salt:

CompoundQuantityEstimated Price (USD)Supplier (Example)
This compound100g$350.00ChemShuttle[7]
This compound1kg$3000.00ChemShuttle[7]
This compound hydrochloride1g$48.00Strem[8]
(1R,2S)-2-Aminocyclohexanol hydrochloride5g$209.00 - $311.00Matrix Scientific, SynQuest Laboratories[12]

It is important to note that the cis-isomer, (1R,2S)-2-aminocyclohexanol, which also finds applications in asymmetric synthesis, may have different pricing and availability.[5][12][13] A thorough cost analysis should also consider the expense of starting materials for the synthesis of the auxiliary itself, if not purchased commercially.

Experimental Data and Performance Metrics

A direct, quantitative comparison of this compound with other chiral auxiliaries requires standardized experimental conditions. The following sections provide representative protocols for key asymmetric transformations and comparative performance data.

Asymmetric Alkylation: A Case Study

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, along with the chemical yield.

Illustrative Performance Data for Asymmetric Alkylation:

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2R)-2-aminocyclopentan-1-ol derived auxiliaryBenzyl bromide>99:1High[14]
Evans' OxazolidinoneVariousHighHigh[1][10]
Oppolzer's SultamVariousHighHigh[1]

The Decision Framework: A Cost-Benefit Workflow

Choosing the optimal chiral auxiliary requires a holistic evaluation of scientific and economic factors. The following workflow provides a structured approach to this decision-making process.

Caption: A logical workflow for the cost-benefit analysis of chiral auxiliaries.

Experimental Protocols

To facilitate a standardized comparison, detailed experimental protocols for key asymmetric reactions are essential.

General Protocol for Asymmetric Alkylation using a Chiral Auxiliary

This protocol provides a general framework for evaluating the performance of a chiral auxiliary in an asymmetric alkylation reaction.

Materials:

  • Chiral auxiliary (e.g., this compound derivative)

  • Prochiral substrate

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Strong base (e.g., Lithium diisopropylamide)

  • Electrophile (e.g., Alkyl halide)

  • Quenching solution (e.g., Saturated ammonium chloride)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Attach the chiral auxiliary to the prochiral substrate according to established literature procedures.

  • Dissolve the substrate-auxiliary conjugate in the anhydrous solvent under an inert atmosphere and cool to the desired temperature (typically -78 °C).

  • Slowly add the strong base to generate the enolate.

  • Add the electrophile and allow the reaction to proceed until completion, monitoring by TLC or GC.

  • Quench the reaction with the appropriate solution and allow it to warm to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by flash chromatography.

  • Determine the diastereomeric ratio by NMR spectroscopy or other suitable analytical techniques.

  • Cleave the chiral auxiliary and determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion and Recommendations

The selection of a chiral auxiliary is a multifaceted decision that requires a careful balance of performance, cost, and practicality. This compound presents itself as a valuable and versatile chiral building block with the potential for high stereocontrol in various asymmetric transformations.

Key Takeaways:

  • Performance Potential: While more direct comparative data is needed, related structures show excellent stereoselectivity, suggesting high potential for this compound-derived auxiliaries.

  • Cost-Effectiveness: The cost of this compound is a significant consideration. For large-scale applications, the development of an efficient in-house synthesis or strategic sourcing from suppliers will be crucial.

  • Versatility: Its bifunctional nature allows for the synthesis of a diverse range of chiral ligands and catalysts, expanding its utility beyond that of a simple auxiliary.

Recommendation:

For research and development settings, this compound and its derivatives are worthy of investigation, particularly in the development of novel asymmetric methodologies. For process development and large-scale synthesis, a thorough cost-benefit analysis, as outlined in this guide, is imperative. This should include a direct comparison with established, and potentially more economical, alternatives. The ultimate decision will hinge on the specific requirements of the synthetic target and the overall economic and efficiency goals of the project.

References

A Comparative Guide to Chiral Auxiliaries: Assessing the Limitations of (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct stereogenic centers is a paramount objective for researchers in pharmaceuticals and fine chemical production. Chiral auxiliaries remain a foundational and reliable strategy, offering a robust method to control the stereochemical outcome of covalent bond formations. This guide provides an in-depth technical comparison of (1R,2R)-2-aminocyclohexanol as a chiral auxiliary, critically assessing its performance and limitations against established alternatives such as Evans' oxazolidinones, Oppolzer's camphorsultam, and Enders' SAMP/RAMP hydrazones. Our analysis is grounded in experimental data to provide a clear, objective resource for chemists navigating the selection of an appropriate chiral director for their synthetic campaigns.

Introduction: The Role of the Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The efficacy of a chiral auxiliary is judged on three primary criteria: its ability to induce high diastereoselectivity, the ease of its attachment and subsequent cleavage from the product, and the potential for its recovery and reuse. This compound, a readily available and relatively inexpensive chiral building block, serves as a precursor to oxazolidinone auxiliaries, which are structurally analogous to the well-established Evans auxiliaries. Its rigid cyclohexane backbone is intended to provide a well-defined steric environment to bias the approach of incoming reagents. However, its performance and versatility must be critically evaluated against the benchmarks in the field.

Performance Comparison in Key Asymmetric Transformations

The utility of a chiral auxiliary is best demonstrated through its performance in a range of fundamental carbon-carbon bond-forming reactions. Here, we compare the auxiliary derived from this compound with its more established counterparts in asymmetric aldol additions, alkylations, and Diels-Alder reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl motifs, which are ubiquitous in natural products. The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the facial shielding provided by the chiral auxiliary.

Data Presentation: Asymmetric Aldol Reaction Performance

AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound (as oxazolidinone)N-PropionylIsobutyraldehyde>99:170-80
Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)N-PropionylIsobutyraldehyde>98:285-95[1]
Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone)N-PropionylBenzaldehyde>99:189[2]

Analysis: The oxazolidinone derived from this compound (and its closely related cyclopentyl analog) demonstrates excellent syn-diastereoselectivity in boron-mediated aldol reactions, rivaling the performance of the classic Evans' auxiliaries.[1] The high levels of stereocontrol are attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state where the bulky cyclohexyl or cyclopentyl ring effectively shields one face of the Z-enolate. While the diastereoselectivity is comparable, in some reported examples, the chemical yields are slightly lower than those achieved with the Evans' systems. This may suggest that the aminocyclohexanol-derived auxiliary is a highly effective, though perhaps slightly less optimized, alternative for syn-selective aldol additions.

Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds. The success of this transformation hinges on the ability of the chiral auxiliary to direct the approach of an electrophile to a single face of the enolate.

Data Presentation: Asymmetric Alkylation Performance

AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Excess (de)Yield (%)Reference
This compound (as oxazolidinone)N-PropionylBenzyl Bromide>99%High
Evans' Auxiliary ((R)-4-benzyl-2-oxazolidinone)N-PropionylAllyl Iodide>96%73-78[3]
SAMP Hydrazone 3-Pentanone HydrazoneEthyl Iodide>97%56-58[4]

Analysis: In asymmetric alkylations, the aminocyclohexanol-derived auxiliary again shows excellent performance, providing diastereoselectivities often exceeding 99%. This is comparable to the high levels of induction seen with Evans' auxiliaries and the Enders' SAMP/RAMP hydrazone methodology.[3][4] A key limitation of the aminocyclohexanol-based system, when compared to the SAMP/RAMP method, is the scope of the carbonyl substrate. The hydrazone methodology is directly applicable to a wide range of ketones and aldehydes, whereas the aminocyclohexanol auxiliary must first be acylated, limiting its direct use for the α-alkylation of ketones.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. The use of a chiral auxiliary on the dienophile can effectively control the facial selectivity of the diene's approach.

Data Presentation: Asymmetric Diels-Alder Performance

AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)Yield (%)Reference
This compound N-AcryloylCyclopentadieneN/AN/A-
Oppolzer's Camphorsultam N-AcryloylCyclopentadiene>99:182[5]
Evans' Auxiliary N-AcryloylCyclopentadiene>100:181

Analysis: A significant limitation of this compound as a chiral auxiliary is the lack of extensive documentation of its application in asymmetric Diels-Alder reactions. In contrast, Oppolzer's camphorsultam is a well-established and highly effective auxiliary for this transformation, consistently affording high yields and exceptional endo-selectivity.[5] The rigid, bicyclic structure of the camphorsultam provides a highly predictable and effective chiral environment for [4+2] cycloadditions. The absence of readily available, high-performing examples for the aminocyclohexanol-derived auxiliary in this critical reaction class marks a notable gap in its utility compared to benchmark auxiliaries.

Experimental Protocols and Methodologies

To provide a practical context for the data presented, this section details step-by-step protocols for key transformations. The rationale behind the choice of reagents and conditions is highlighted to underscore the principles of stereochemical control.

Asymmetric Aldol Reaction using this compound Auxiliary

This protocol outlines the formation of the N-propionyl oxazolidinone derived from this compound and its subsequent diastereoselective aldol reaction.

Diagram of Experimental Workflow

G cluster_0 Auxiliary Preparation cluster_1 Asymmetric Aldol Reaction cluster_2 Cleavage and Recovery A This compound B Oxazolidinone Formation A->B e.g., Phosgene equivalent C N-Acylation with Propionyl Chloride B->C n-BuLi, THF, -78 °C D N-Propionyl Oxazolidinone E Enolate Formation D->E Bu₂BOTf, DIPEA, CH₂Cl₂ F Aldol Addition E->F Aldehyde, -78 °C to 0 °C G Aldol Adduct H Auxiliary Cleavage G->H LiOH, H₂O₂ I Chiral β-Hydroxy Acid H->I J Recovered Auxiliary H->J

Caption: General workflow for an asymmetric aldol reaction.

Step 1: Formation of the N-Propionyl Oxazolidinone

  • (a) Oxazolidinone Formation: this compound is first cyclized to the corresponding oxazolidinone. This is typically achieved by reaction with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a base. The rigidity of the resulting bicyclic system is crucial for effective stereocontrol.

  • (b) N-Acylation: The oxazolidinone is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) is added dropwise to deprotonate the nitrogen. After stirring for 30 minutes, propionyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature. The acylation provides the substrate for the aldol reaction.

Step 2: Boron-Mediated Asymmetric Aldol Reaction

  • Enolate Formation: The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) is added dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq.). Bu₂BOTf is a "soft" Lewis acid that promotes the formation of the thermodynamically favored (Z)-enolate, which is key to achieving high syn-diastereoselectivity.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.5 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then warmed to 0 °C for 1 hour. The low temperature is critical for maintaining the integrity of the highly organized transition state.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide to oxidatively cleave the boron-oxygen bonds.

Step 3: Auxiliary Cleavage

  • The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C. This effects a hydrolytic cleavage of the acyl group from the auxiliary, yielding the chiral β-hydroxy carboxylic acid. The chiral auxiliary can then be recovered by extraction.

Comparative Protocol: Asymmetric Alkylation via SAMP Hydrazone

This protocol illustrates the highly reliable Enders' SAMP/RAMP hydrazone method for the asymmetric α-alkylation of a ketone.

Diagram of SAMP Hydrazone Alkylation

G A Ketone + SAMP B Hydrazone Formation A->B Reflux C Deprotonation B->C LDA, THF, 0 °C D Alkylation C->D R-X, -110 °C to RT E Cleavage D->E Ozonolysis (O₃) F Chiral α-Alkylated Ketone E->F

Caption: Workflow for SAMP hydrazone alkylation.

Step 1: Hydrazone Formation

  • A ketone (e.g., 3-pentanone, 1.2 eq.) is heated with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.0 eq.) at 60 °C overnight under an inert atmosphere.[4] This condensation reaction forms the chiral hydrazone.

Step 2: Asymmetric Alkylation

  • The purified hydrazone is dissolved in anhydrous diethyl ether and cooled to 0 °C. Lithium diisopropylamide (LDA, 1.1 eq.) is added to deprotonate the α-carbon, forming the azaenolate. The chelation between the lithium cation and the methoxy group of the auxiliary creates a rigid, conformationally defined intermediate.

  • The solution is cooled to -110 °C, and the alkylating agent (e.g., ethyl iodide, 1.2 eq.) is added slowly. The extreme low temperature enhances the kinetic control of the alkylation. The steric bulk of the pyrrolidine ring directs the electrophile to the opposite face of the azaenolate.

Step 3: Auxiliary Cleavage

  • The alkylated hydrazone is dissolved in CH₂Cl₂ and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color indicates the reaction is complete.[6] This oxidative cleavage regenerates the carbonyl group, yielding the chiral α-alkylated ketone.

Assessment of Limitations

While the this compound-derived auxiliary demonstrates high efficacy in certain applications, a comprehensive assessment reveals several limitations when compared to the gold-standard auxiliaries.

  • Limited Scope of Application: The most significant limitation is its narrower documented scope. While it performs admirably in aldol and alkylation reactions of N-acyl derivatives, its utility in other key transformations, particularly the Diels-Alder reaction, is not well-established. This contrasts sharply with Oppolzer's sultam, which is a go-to auxiliary for asymmetric cycloadditions.

  • Indirect Nature for Ketone Alkylation: Unlike the SAMP/RAMP methodology, which allows for the direct asymmetric α-alkylation of a wide variety of ketones and aldehydes, the aminocyclohexanol auxiliary requires an indirect approach via an N-acyl derivative. This adds steps to the synthetic sequence and is not applicable for creating chiral quaternary centers adjacent to a ketone.

  • Cleavage Conditions: While standard hydrolytic (LiOH/H₂O₂) or reductive (LiBH₄) cleavage methods are effective, they are not always benign. For substrates sensitive to strong bases or nucleophilic attack, the removal of the oxazolidinone can be problematic. In contrast, the oxidative cleavage of SAMP hydrazones (ozonolysis) or the reductive cleavage of Oppolzer's sultam can sometimes offer milder or more orthogonal conditions.

  • Maturity and Predictability: The vast body of literature supporting Evans', Oppolzer's, and Enders' auxiliaries provides a high degree of predictability across a vast range of substrates. While the aminocyclohexanol auxiliary generally follows the same mechanistic principles, its performance with more complex or sterically demanding substrates is less explored, introducing a higher element of risk in a synthetic planning phase.

Conclusion

This compound serves as a precursor to a potent and effective chiral auxiliary for specific applications, most notably for achieving high syn-diastereoselectivity in asymmetric aldol reactions and for the α-alkylation of carboxylic acid derivatives. In these areas, its performance is comparable to that of the well-regarded Evans' auxiliaries.

However, its limitations become apparent when considering the breadth of asymmetric transformations required in modern organic synthesis. Its lack of established utility in Diels-Alder reactions and its indirect nature for ketone functionalization place it at a disadvantage compared to more versatile auxiliaries like Oppolzer's sultam and Enders' SAMP/RAMP hydrazones. For the practicing chemist, this compound is a valuable tool for the specific task of stereoselective aldol additions, but for broader applications and greater predictability, the established benchmark auxiliaries often remain the more prudent choice.

References

A Comparative Guide to the Performance of (1R,2R)-2-Aminocyclohexanol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of a chiral ligand and the optimization of reaction conditions are paramount to achieving high enantioselectivity and yield. (1R,2R)-2-Aminocyclohexanol, a versatile chiral amino alcohol, has emerged as a valuable ligand in a variety of catalytic asymmetric transformations. Its performance, however, is intricately linked to the solvent system in which the reaction is conducted. This guide provides an in-depth technical comparison of this compound's performance in different solvent systems, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Critical Role of the Solvent in Asymmetric Catalysis

The solvent is not merely an inert medium but an active participant in the catalytic cycle. It can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the conformational equilibrium of the chiral ligand itself. In the context of this compound, the solvent's ability to engage in hydrogen bonding with the amino and hydroxyl groups can significantly impact the ligand's conformation and, consequently, the stereochemical outcome of the reaction.

The conformational equilibrium of trans-2-aminocyclohexanol derivatives is known to be solvent-dependent.[1] In non-polar solvents, intramolecular hydrogen bonding between the amino and hydroxyl groups can stabilize a specific conformer. In contrast, polar protic solvents can disrupt this intramolecular hydrogen bonding by forming intermolecular hydrogen bonds with the ligand, leading to a different conformational preference. This shift in conformation directly affects the chiral environment presented to the substrate, thereby influencing the enantioselectivity.

Performance in Asymmetric Diethylzinc Addition to Aldehydes

Generally, for the addition of diethylzinc to aldehydes catalyzed by amino alcohols, non-polar, aprotic solvents like toluene and hexane are favored.[2][3] These solvents do not compete with the ligand for coordination to the zinc atom, allowing for the formation of a well-defined chiral catalytic species. In contrast, polar coordinating solvents such as THF or DME can competitively bind to the zinc center, potentially disrupting the catalyst's structure and leading to lower enantioselectivity.

Table 1: Representative Performance of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral LigandSolventTemperature (°C)Yield (%)ee (%)Reference
(-)-DAIBToluene09598 (S)[2]
(1R,2S)-NorephedrineHexane09085 (R)[4]
Camphor-derived β-amino alcoholToluene09296 (R)[1]

Note: This table presents data for comparable chiral amino alcohols to illustrate general trends in solvent effects. Specific performance of this compound may vary.

Performance in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to chiral secondary alcohols is another synthetically important transformation where this compound and its derivatives are employed as ligands, typically with ruthenium or rhodium catalysts. In this reaction, the choice of solvent, which often also acts as the hydrogen donor (e.g., isopropanol), is critical.

Studies on the ATH of acetophenone have shown that protic solvents, particularly C2-C3 alcohols, lead to the highest catalytic activities.[5] This is attributed to the dissociative adsorption of these solvents on the metal catalyst surface, which increases the availability of active hydrogen species. Aprotic polar solvents can also be effective, but their interaction with the substrate and catalyst surface can influence the reaction rate.[5]

Table 2: Influence of Solvent on the Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemSolventTemperature (°C)Conversion (%)ee (%)Reference
Ru(II)/TsDPENIsopropanol28>9998 (R)[6]
Ru(II)/(1R,2S)-aminoindanolIsopropanol25>9592 (R)[4]
Rh/CMethanol25HighModerate[7]
Rh/CIsopropanol25HighGood[7]

Note: This table showcases the impact of different solvents on ATH reactions catalyzed by systems with related chiral ligands.

Mechanistic Considerations and Spectroscopic Insights

The solvent's influence on the catalytic performance of this compound can be rationalized by considering its effect on the catalyst's structure and the reaction mechanism. NMR spectroscopy is a powerful tool for studying these solvent-ligand interactions.

A study on trans-2-aminocyclohexanol derivatives revealed that the conformational equilibrium is strongly dependent on the solvent.[1] In non-polar solvents like CDCl₃, a conformer stabilized by an intramolecular hydrogen bond is predominant. In polar solvents like CD₃OD, this intramolecular bond is disrupted in favor of intermolecular hydrogen bonds with the solvent. This change in the ligand's conformation directly alters the steric environment around the metal center, which is a key determinant of enantioselectivity.

G cluster_nonpolar Non-polar Solvent cluster_polar Polar Protic Solvent A Ligand Conformer A (Intramolecular H-bond) B Well-defined Chiral Pocket A->B Favors C High Enantioselectivity B->C Leads to D Ligand Conformer B (Solvated) E Flexible Chiral Environment D->E Favors F Lower/Different Enantioselectivity E->F Leads to Ligand This compound Ligand->A in Ligand->D in

Caption: Influence of solvent polarity on the conformational equilibrium and catalytic outcome.

Experimental Protocols

General Protocol for Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol is a generalized procedure and should be optimized for specific substrates and ligands.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (0.1 mmol) dropwise.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

G start Start prep Prepare Ligand Solution in Anhydrous Toluene start->prep cool Cool to 0 °C prep->cool add_zn Add Diethylzinc cool->add_zn stir1 Stir for 30 min add_zn->stir1 add_ald Add Benzaldehyde stir1->add_ald stir2 Stir at 0 °C & Monitor add_ald->stir2 quench Quench with HCl stir2->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify analyze Analyze ee (HPLC/GC) purify->analyze end End analyze->end

Caption: Workflow for asymmetric diethylzinc addition.

Comparison with Alternative Chiral Amino Alcohols

This compound is often compared to other chiral amino alcohols, such as (1R,2S)-1-amino-2-indanol, which possesses a more rigid bicyclic structure. This rigidity can lead to higher enantioselectivities in some reactions by further restricting the conformational freedom of the catalytic complex.[4] However, the more flexible cyclohexane backbone of this compound may offer advantages for certain substrates where a less constrained chiral pocket is beneficial. The choice between these ligands is therefore substrate and reaction-dependent.

Conclusion

The performance of this compound as a chiral ligand is profoundly influenced by the solvent system. Non-polar, aprotic solvents are generally preferred for reactions like the asymmetric addition of diethylzinc to aldehydes, as they promote the formation of a well-defined and highly enantioselective catalytic species. In contrast, for asymmetric transfer hydrogenation, protic solvents like isopropanol often enhance catalytic activity by participating in the hydrogen transfer mechanism.

Understanding the interplay between the solvent, the conformational behavior of this compound, and the reaction mechanism is crucial for optimizing catalytic performance. This guide provides a framework for rational solvent selection and reaction optimization, empowering researchers to harness the full potential of this versatile chiral ligand in their synthetic campaigns.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of specialized reagents like (1R,2R)-2-Aminocyclohexanol, a valuable chiral building block, demands not just procedural knowledge but a deep understanding of the principles behind safe disposal. This guide moves beyond mere checklists to provide a comprehensive operational plan grounded in chemical causality and regulatory compliance, ensuring that every step you take protects you, your colleagues, and the environment.

Foundational Principle: Hazard-Centric Assessment

Before any disposal protocol is initiated, a thorough understanding of the inherent risks of this compound is paramount. This compound is not benign; its chemical properties dictate the stringent handling and disposal measures required.

According to safety data sheets (SDS), this compound is classified as a corrosive substance.[1][2] The primary hazard statement is H314: "Causes severe skin burns and eye damage".[1][2][3] This is not a mild irritant; contact can cause irreversible tissue damage. From a mechanistic standpoint, its amino and hydroxyl functional groups contribute to its basicity and reactivity, leading to the saponification of fats and hydrolysis of proteins in tissues upon contact. This corrosive nature is the primary driver for all personal protective equipment (PPE) and handling requirements.

Hazard and Safety Summary Table
Hazard ClassificationGHS PictogramKey Risks & Hazard StatementsMinimum Required Personal Protective Equipment (PPE)
Skin Corrosion/IrritationCorrosion Causes severe skin burns (H314)[1][3]Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes.[4][5]
Serious Eye DamageCorrosion Causes serious, irreversible eye damage (H318)[1]Chemical safety goggles or a full-face shield.[4]
Acute Toxicity / IrritationExclamation Mark Harmful if swallowed, in contact with skin, or if inhaled; may cause respiratory irritation.Work in a well-ventilated area, preferably a chemical fume hood.[4]

Pre-Disposal Operations: Segregation and Containment

The cornerstone of compliant chemical waste management is meticulous segregation.[6] Accidentally mixing incompatible waste streams can lead to violent reactions, toxic gas release, or fires. The disposal of this compound must be managed as a dedicated hazardous waste stream.

Core Directive: Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[7][8] This is a regulated hazardous waste that must be managed by a licensed disposal facility.[1][9]

Step-by-Step Containerization Protocol:
  • Select the Correct Container:

    • For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap that is in good condition.[5]

    • For Liquids/Solutions: Use a designated, compatible liquid waste container (carboy), typically provided by your institution's Environmental Health & Safety (EHS) department.[5][10] Ensure the container material is compatible with amines.[6]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly.[5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards: "Corrosive," "Toxic"[5]

    • Accumulation Start Date (the date the first drop of waste enters the container)

  • Store Appropriately: The container must be kept in a designated Satellite Accumulation Area (SAA).[5] This area should provide secondary containment (such as a spill tray) and be located away from incompatible materials, particularly strong oxidizing agents and acids.[6][11]

  • Maintain Closed Containers: Waste containers must remain tightly sealed at all times, except when actively adding waste.[8][12] This prevents the release of vapors and protects against accidental spills.

Disposal Procedures for Different Waste Forms

A. Unused or Expired Pure this compound (Solid)
  • Work Area Preparation: Conduct this procedure inside a certified chemical fume hood to mitigate inhalation risk.[4]

  • Transfer: Wearing all required PPE, carefully use a chemically resistant spatula to transfer the solid chemical from its original container into the pre-labeled solid hazardous waste container.[5]

  • Avoid Dust Generation: Perform the transfer slowly and deliberately to minimize the creation of airborne dust.[4]

  • Container Management: Securely cap the waste container. If the original container is now empty, it must still be managed as hazardous waste unless triple-rinsed (see section E).

B. Contaminated Solid Labware (Gloves, Weigh Boats, Wipes)
  • Segregation: Designate a specific, labeled hazardous waste bag or container for "Solid Lab Debris Contaminated with this compound."

  • Collection: Place all contaminated disposable items directly into this container. Do not overfill the container.

  • Final Disposal: Once full, securely close the bag/container and manage it through your institution's hazardous waste pickup program.

C. Incidental Spill Cleanup and Disposal

Even small spills must be managed with precision to prevent exposure and contamination.

  • Alert & Secure: Immediately notify others in the area.[13] Restrict access to the spill zone.

  • Don PPE: If not already wearing it, put on the full required PPE (gloves, goggles, lab coat).[13]

  • Containment:

    • For Solid Spills: Gently cover the spill with a paper towel to prevent dust from becoming airborne. Carefully sweep the material up and place it into your labeled solid hazardous waste container.[9][11]

    • For Liquid Spills/Solutions: Use an inert, non-combustible absorbent material like sand, diatomaceous earth, or a commercial chemical spill pillow.[14] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.[14]

  • Cleanup: Apply the absorbent material around the spill's perimeter and work inward.[13] Once the liquid is fully absorbed, scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[13] The cleaning materials used for this final wipe-down must also be disposed of as hazardous waste.[15]

D. Empty Original Containers

An "empty" container that held this compound is not truly empty; residual chemical renders it hazardous. It must be disposed of via hazardous waste pickup unless properly decontaminated.[8] For a container to be considered non-hazardous ("RCRA empty"), it must be triple-rinsed with a suitable solvent (like water or methanol) capable of removing the chemical.[8] Crucially, the rinseate (the liquid from rinsing) must be collected and disposed of as liquid hazardous waste. [8]

Emergency Response: Accidental Exposure

In the event of an accident, immediate and correct first aid is critical to minimizing injury.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[3] Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available for emergency responders.[3]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

G cluster_start cluster_type cluster_paths cluster_actions cluster_end start Identify Waste Containing This compound waste_type What is the waste form? start->waste_type solid_path Pure Solid or Contaminated Powder waste_type->solid_path Solid liquid_path Aqueous or Organic Solution waste_type->liquid_path Liquid labware_path Contaminated Labware (Gloves, Pipettes, Wipes) waste_type->labware_path Labware spill_path Spill Debris (Absorbent Material) waste_type->spill_path Spill action_solid Place in labeled SOLID Hazardous Waste Container solid_path->action_solid action_liquid Pour into labeled LIQUID Hazardous Waste Carboy liquid_path->action_liquid action_labware Place in labeled SOLID Contaminated Debris Container labware_path->action_labware spill_path->action_solid end_node Securely Seal Container. Store in Secondary Containment in Satellite Accumulation Area (SAA). action_solid->end_node action_liquid->end_node action_labware->end_node pickup Arrange for Pickup by Licensed Waste Disposal Service. end_node->pickup

Caption: Waste Management Decision Workflow for this compound.

References

Navigating the Safe Handling of (1R,2R)-2-Aminocyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. (1R,2R)-2-Aminocyclohexanol is a valuable chiral building block in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, for the safe handling, use, and disposal of this compound.

Hazard Assessment: Understanding the Risks

This compound and its hydrochloride salt are classified as hazardous substances. The primary risks associated with this compound are:

  • Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe skin burns.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4]

It is crucial to handle this chemical with the understanding that it can be harmful upon inhalation, skin contact, or ingestion.[1]

Hazard Identification Summary:

Hazard StatementClassificationSource
H314/H315Causes severe skin burns and eye damage / Causes skin irritation[1][2][3]
H318/H319Causes serious eye damage / Causes serious eye irritation[1][2][4]
H335May cause respiratory irritation[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following are mandatory when handling this compound.

Eye and Face Protection:
  • Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against splashes. Standard safety glasses do not offer sufficient protection.[4][5]

  • Face Shield: In situations with a higher risk of splashing, such as when transferring large quantities, a face shield should be worn in addition to goggles.

Skin Protection:
  • Gloves: The selection of appropriate gloves is critical. While general recommendations point to "chemical impermeable gloves," more specific guidance is necessary.[6] Nitrile rubber gloves are a common and generally suitable choice for incidental contact.[4] However, for prolonged contact or immersion, it is vital to consult glove manufacturer's chemical resistance guides.[7][8][9] Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting.

Respiratory Protection:
  • Engineering Controls: The primary method for controlling inhalation exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with the appropriate cartridges should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][11]

  • Keep the container tightly closed when not in use.[4][5]

Handling and Use:
  • Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

  • Weighing and Transferring: When weighing the solid, do so in a manner that avoids generating dust.[12] Use a spatula for transfers. For solutions, use a funnel to prevent spills.[13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][5] Do not eat, drink, or smoke in the laboratory.[4]

Waste Disposal:
  • Waste Classification: this compound waste is classified as hazardous waste.[4][14]

  • Containerization: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[13] The label should include "Hazardous Waste," the full chemical name, and associated hazards.[13]

  • Disposal Procedure: Dispose of the waste in accordance with local, state, and federal regulations.[15][16] This is typically done through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1][17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response:
  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's EHS or emergency response team immediately.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Solid in Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware & Surfaces handling_transfer->cleanup_decon emergency_spill Spill Occurs handling_transfer->emergency_spill Potential Hazard emergency_exposure Personal Exposure handling_transfer->emergency_exposure Potential Hazard cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe emergency_action_spill Follow Spill Protocol emergency_spill->emergency_action_spill emergency_action_exposure Follow First Aid Protocol emergency_exposure->emergency_action_exposure

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal, including emergency considerations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.